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SR-3029

Cat. No.: B610973
M. Wt: 480.4 g/mol
InChI Key: CEBMEQPREMCWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR 3029 is an inhibitor of casein kinase 1δ (CK1δ) and CK1ε (IC50s = 44 and 260 nM, respectively). It is selective for CK1δ and CK1ε over 438 kinases in a panel but also inhibits MYLK4, FLT3, Cdk4/cyclin D1, and MARK2 by greater than 90% at 10 µM. SR 3029 inhibits Cdk4/cyclin D1, Cdk4/cyclin D3, Cdk6/cyclin D1, Cdk6/cyclin D3, and FLT3 with IC50 values of 576, 368, 428, 427, and 3,000 nM, respectively. It inhibits proliferation of A375 human melanoma cells in vitro (EC50 = 86 nM). SR 3029 (20 mg/kg per day) reduces tumor growth and increases lifespan in MDA-MB-231 and MDA-MB-468 mouse xenograft models. It reduces the expression of the Wnt/β-catenin target CCND1 and decreases protein levels of nuclear β-catenin and cyclin D1 in mouse tumor tissue.>SR-3029 is a potent and selective casein kinase 1δ/1ε (CK1δ/ε) inhibitor with potent antiproliferative properties this compound shoed IC50:= 97 nM in MTT assays against the human A375 melanoma cell line and have physical, in vitro and in vivo PK properties suitable for use in proof of principle animal xenograft studies against human cancer cell lines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19F3N8O B610973 SR-3029

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBMEQPREMCWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR-3029: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε.[1] Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] By inhibiting CK1δ/ε, this compound prevents the phosphorylation of key components in the β-catenin destruction complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that promote cell proliferation and survival.[3][4] Preclinical studies have demonstrated that this compound's anti-tumor effects are a direct consequence of this inhibition, leading to apoptosis and reduced tumor growth in various cancer models.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Ki (nM)
Casein Kinase 1δ (CK1δ)4497
Casein Kinase 1ε (CK1ε)26097
CDK4/cyclin D1576-
CDK4/cyclin D3368-
CDK6/cyclin D1428-
CDK6/cyclin D3427-
FLT33000-
Data sourced from multiple studies.[1][4]

Table 2: In Vitro Cellular Efficacy

Cell LineCancer TypeEC50 (nM)
A375Human Melanoma86
Data sourced from multiple studies.[1][4][7]

Key Signaling Pathway

The primary signaling pathway affected by this compound is the canonical Wnt/β-catenin pathway. Inhibition of CK1δ/ε by this compound disrupts the normal function of the β-catenin destruction complex.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Destruction_Complex APC Axin GSK3β CK1δ/ε Dishevelled->Destruction_Complex Inhibits APC APC Axin Axin GSK3b GSK3β CK1de CK1δ/ε beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Destruction_Complex->beta_catenin Phosphorylates for Degradation SR3029 This compound SR3029->CK1de Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Skin_Carcinogenesis_Workflow Initiation Tumor Initiation (Single DMBA application) Promotion Tumor Promotion & Treatment (Twice weekly TPA ± this compound for 18 weeks) Initiation->Promotion Monitoring Tumor Monitoring (Incidence & Multiplicity) Promotion->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology H&E Staining Endpoint->Histology IHC Immunohistochemistry (Ki-67, β-catenin, etc.) Endpoint->IHC WesternBlot Immunoblotting (β-catenin, LRP6, etc.) Endpoint->WesternBlot Pancreatic_Xenograft_Workflow Implantation Orthotopic Implantation (PANC-1 cells into mouse pancreas) Treatment Treatment Initiation (Vehicle, this compound, Gemcitabine, Combo) Implantation->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Excision & Weight Endpoint->Tumor_Analysis Apoptosis_Assay Apoptosis Analysis (Cleaved PARP Western Blot) Endpoint->Apoptosis_Assay Expression_Analysis Expression Analysis (dCK Western Blot & qRT-PCR) Endpoint->Expression_Analysis

References

SR-3029 Target Validation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document summarizes key preclinical data, outlines detailed experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer models.[1] It acts as an ATP-competitive inhibitor of CK1δ and CK1ε, two serine/threonine kinases implicated in the regulation of several oncogenic signaling pathways.[2] Notably, aberrant activity of CK1δ and CK1ε has been linked to the Wnt/β-catenin and Hedgehog-GLI signaling cascades, both of which are critical drivers in various malignancies, including breast cancer and melanoma.[3][4] This guide serves as a core resource for understanding the foundational studies that validate CK1δ/ε as therapeutic targets for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Ki (nM)Assay TypeReference
Casein Kinase 1δ (CK1δ)4497Cell-free assay[2][5]
Casein Kinase 1ε (CK1ε)26097Cell-free assay[2][5]
CDK4/cyclin D1576-Not Specified[2]
CDK4/cyclin D3368-Not Specified[2]
CDK6/cyclin D1428-Not Specified[2]
CDK6/cyclin D3427-Not Specified[2]
FLT33000-Not Specified[2]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeEC50 (nM)Assay TypeReference
A375Human Melanoma86MTT Assay[2]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosingEffectReference
MDA-MB-231Triple-Negative Breast CancerNot specifiedTumor regression[6]
Patient-Derived Xenograft (PDX)Triple-Negative Breast CancerNot specifiedTumor regression[6]
HER2+ Breast Cancer ModelHER2+ Breast CancerNot specifiedTumor growth inhibition[6]
PANC-1 OrthotopicPancreatic CancerNot specifiedIn combination with gemcitabine, improved efficacy and increased dCK expression[7]

Signaling Pathways

This compound primarily exerts its anti-cancer effects through the inhibition of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[9] This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation.[10] this compound, by inhibiting CK1δ/ε, is believed to disrupt the phosphorylation events that regulate the stability of β-catenin, thereby preventing its accumulation and subsequent downstream signaling.[6]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dvl) Frizzled->Dsh LRP56 LRP5/6 Co-receptor LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degraded BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates SR3029 This compound SR3029->DestructionComplex inhibits CK1δ/ε TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes promotes transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the validation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

General Protocol:

  • Reagents and Materials: Recombinant human kinases (CK1δ, CK1ε, etc.), appropriate peptide or protein substrate, ATP, kinase assay buffer, 96-well plates, plate reader. A common method involves radioisotope labeling.[11]

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and this compound at various concentrations to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP). d. Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate to remove unincorporated ATP. h. Measure the amount of incorporated radiolabel using a scintillation counter or a similar detection method.

  • Data Analysis: a. Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of cancer cell lines.

General Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the this compound concentration. c. Determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

  • Animal Models: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of human tumor cells.[12]

  • Procedure: a. Tumor Implantation: Implant human cancer cells (e.g., MDA-MB-231 for breast cancer) either subcutaneously or orthotopically into the mice.[4] For patient-derived xenografts (PDX), small fragments of a patient's tumor are implanted.[13] b. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). c. Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.[7] d. Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. e. Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: a. Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups. b. Analyze the excised tumors for biomarkers of drug activity (e.g., levels of β-catenin, cyclin D1, or proliferation markers like Ki-67) using techniques such as Western blotting or immunohistochemistry.

Experimental_Workflow_In_Vivo start Start implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Mice growth->randomization treatment This compound Treatment randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume Measurement treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size limit reached analysis Tumor Excision and Biomarker Analysis endpoint->analysis end End analysis->end

Caption: A representative workflow for in vivo testing of this compound in a mouse xenograft model.

Conclusion

The preclinical data strongly support the target validation of CK1δ and CK1ε for the therapeutic agent this compound. Its potent and selective inhibition of these kinases leads to the disruption of the Wnt/β-catenin signaling pathway and demonstrates significant anti-proliferative and anti-tumor effects in relevant cancer models. The experimental protocols outlined in this guide provide a framework for the key studies required to characterize and validate such targeted therapies. Further investigation into the clinical potential of this compound is warranted based on these robust preclinical findings. As of the latest available information, this compound has not entered clinical trials. However, other inhibitors targeting casein kinase 1 isoforms are under investigation in clinical settings for various cancers.[3]

References

SR-3029: A Potent and Selective Casein Kinase 1δ/1ε Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3029 is a potent, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] Due to the critical role of these kinases in various cellular processes, including the Wnt/β-catenin signaling pathway, this compound has emerged as a valuable tool for investigating the therapeutic potential of targeting CK1δ/ε in oncology, particularly in breast cancer. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and detailed experimental protocols for its use in preclinical research.

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against CK1δ and CK1ε

TargetIC50 (nM)Ki (nM)
CK1δ4497
CK1ε26097

Data compiled from multiple sources.[1][2]

Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases

Off-Target KinaseIC50 (nM)
CDK4/cyclin D1576
CDK4/cyclin D3368
CDK6/cyclin D1428
CDK6/cyclin D3427
FLT33000

This compound demonstrates selectivity for CK1δ/ε over a broad range of kinases.[1]

Table 3: Cellular Activity of this compound

Cell LineAssay TypeEC50 (nM)
A375 (Human Melanoma)Proliferation86

This compound effectively inhibits the proliferation of cancer cell lines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes the determination of this compound's IC50 values against CK1δ and CK1ε using a TR-FRET-based assay.

Materials:

  • Recombinant human CK1δ and CK1ε (full-length)

  • LanthaScreen™ Tb-anti-pSer antibody

  • Fluorescein-labeled substrate peptide (e.g., Fluorescein-RRLHHTPQS(p)LLRS-amide)

  • ATP

  • This compound

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop Buffer: 10 mM EDTA in Assay Buffer

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2.5 µL of the CK1δ or CK1ε enzyme solution (final concentration ~1-5 nM) to each well.

  • Initiate the kinase reaction by adding 5 µL of a mixture of the fluorescein-labeled substrate peptide (final concentration ~200 nM) and ATP (at the Km concentration for each enzyme) in Assay Buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the Stop Buffer containing the Tb-anti-pSer antibody (final concentration ~2 nM).

  • Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 495 nm and 520 nm.

  • Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of this compound on the proliferation of A375 human melanoma cells.

Materials:

  • A375 human melanoma cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well, clear, flat-bottom microplates

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a serial dilution of this compound in culture medium from a DMSO stock.

  • Remove the existing medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate the cells for 72 hours.

  • Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study of this compound in a mouse xenograft model using a human breast cancer cell line.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

Procedure:

  • Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the vehicle solution.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via intraperitoneal injection daily.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for Wnt/β-catenin pathway markers).

Mandatory Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex (Inactive) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 Co-receptor Axin Axin LRP5_6->Axin recruits Dvl->Axin inhibits CK1de CK1δ/ε CK1de->LRP5_6 phosphorylates APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates SR_3029 This compound SR_3029->CK1de inhibits

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Workflow

Experimental_Workflow start Start: this compound Synthesis and Characterization in_vitro_kinase In Vitro Kinase Assay (TR-FRET) start->in_vitro_kinase ic50_determination Determine IC50 values for CK1δ and CK1ε in_vitro_kinase->ic50_determination cell_based_assay Cell-Based Proliferation Assay (MTT with A375 cells) ic50_determination->cell_based_assay ec50_determination Determine EC50 value cell_based_assay->ec50_determination in_vivo_study In Vivo Xenograft Study (MDA-MB-231 in nude mice) ec50_determination->in_vivo_study efficacy_assessment Assess Anti-tumor Efficacy and Toxicity in_vivo_study->efficacy_assessment end End: Preclinical Candidate efficacy_assessment->end

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Logical Relationship

SR3029_Mechanism_of_Action SR3029 This compound CK1de CK1δ/ε Kinase Activity SR3029->CK1de Inhibits tumor_growth Tumor Growth Wnt_Pathway Wnt/β-catenin Pathway Activation CK1de->Wnt_Pathway Is required for CK1de->Wnt_Pathway beta_catenin_stabilization β-catenin Stabilization and Nuclear Translocation Wnt_Pathway->beta_catenin_stabilization Leads to Wnt_Pathway->beta_catenin_stabilization gene_expression Target Gene Expression (e.g., c-Myc, Cyclin D1) beta_catenin_stabilization->gene_expression Promotes beta_catenin_stabilization->gene_expression cell_proliferation Cancer Cell Proliferation and Survival gene_expression->cell_proliferation Drives gene_expression->cell_proliferation cell_proliferation->tumor_growth Contributes to cell_proliferation->tumor_growth

Caption: The mechanism of action of this compound, leading to the inhibition of tumor growth.

References

An In-depth Technical Guide to the Discovery and Development of SR-3029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3029 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), isoforms implicated in the progression of various human cancers.[1][2][3] Developed from a purine scaffold identified through high-throughput screening, this compound has demonstrated significant anti-proliferative properties in preclinical models of melanoma and breast cancer.[3][4] Its mechanism of action primarily involves the disruption of the Wnt/β-catenin signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[2][5] This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key experimental data, and detailed protocols.

Introduction: The Discovery of this compound

The journey to identify this compound began with a high-throughput screening effort that identified a purine scaffold inhibitor, SR-653234, as a promising starting point for the development of selective CK1δ/ε inhibitors.[4] Through subsequent structure-activity relationship (SAR) studies, researchers synthesized a series of analogs, leading to the identification of this compound as a lead compound with potent inhibitory activity against CK1δ and favorable pharmacokinetic properties for in vivo studies.[4]

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

This compound functions as an ATP-competitive inhibitor of CK1δ and CK1ε.[2] These kinases are positive regulators of the canonical Wnt/β-catenin signaling pathway.[3][6] In a healthy state, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription associated with cell proliferation.

CK1δ and CK1ε play a crucial role in this pathway by phosphorylating components of the destruction complex, such as Dishevelled (DVL), thereby promoting its inactivation and stabilizing β-catenin.[1] By inhibiting CK1δ and CK1ε, this compound prevents the inactivation of the destruction complex, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes.[6][7] This ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Ki (nM)Assay Type
Casein Kinase 1δ (CK1δ)44[1][2][3][9][10]97[2][4][7][11]Kinase Assay
Casein Kinase 1ε (CK1ε)260[1][2][3][7][9][10]97[2][4][7][11]Kinase Assay
CDK4/cyclin D1576[2][6]-Kinase Assay
CDK4/cyclin D3368[2][6]-Kinase Assay
CDK6/cyclin D1428[2][6]-Kinase Assay
CDK6/cyclin D3427[2][6]-Kinase Assay
FLT33000[2][6]-Kinase Assay

Table 2: Cellular Activity of this compound

Cell LineEC50 (nM)Assay Type
A375 (Melanoma)86[2][6]MTT Proliferation Assay

Table 3: In Vivo Efficacy of this compound

Xenograft ModelDosageEffect
MDA-MB-231 (Triple-Negative Breast Cancer)20 mg/kg daily, i.p.[2][7]Anti-tumor effects[2][7]
MDA-MB-468 (Triple-Negative Breast Cancer)20 mg/kg daily, i.p.[2]Anti-tumor effects[2]
SKBR3 (HER2+ Breast Cancer)20 mg/kg daily, i.p.[2]Anti-tumor effects[2]
BT474 (HER2+ Breast Cancer)20 mg/kg daily, i.p.[2]Anti-tumor effects[2]
PANC-1 (Pancreatic Cancer)20 mg/kg i.p. injection[12]Significant decrease in tumor volume and weight[12]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against CK1δ and CK1ε can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Dilute the kinase, substrate (e.g., Ulight-Topo-IIa(Thr1342) peptide for CK1δ), ATP, and this compound to their final desired concentrations in the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT, 0.01% Triton X-100).[4]

  • Reaction Setup: In a 384-well plate, combine the inhibitor (or DMSO as a vehicle control), enzyme, and a mixture of the substrate and ATP.[2]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Terminate the reaction and measure the kinase activity according to the kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, adding the Kinase Detection Reagent, and measuring luminescence.

  • Data Analysis: Generate dose-response curves by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable nonlinear regression model.

KINOMEscan® Selectivity Profiling

To assess the selectivity of this compound, a comprehensive kinase profiling assay such as the DiscoverRX® KINOMEscan® can be employed. This is a competition binding assay.[4]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Procedure: The test compound (e.g., at a concentration of 10 µM) is incubated with the kinase-ligand-bead complex.[4]

  • Quantification: The amount of kinase that remains bound to the solid support is measured using quantitative PCR of the DNA tag.[4]

  • Data Interpretation: The results are typically expressed as the percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.

MTT Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the this compound concentration to determine the EC50 value.

Mouse Xenograft Model

The in vivo anti-tumor efficacy of this compound can be assessed using mouse xenograft models.

  • Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the appropriate site of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg daily via intraperitoneal injection) and a vehicle control to the respective groups for a defined period.[7][12]

  • Tumor Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers. For orthotopic models, tumor growth can be monitored using bioluminescent imaging if the cells are engineered to express luciferase.[12]

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the data to determine the effect of this compound on tumor growth. Immunohistochemical analysis of tumor tissues can be performed to assess biomarkers of drug activity (e.g., levels of nuclear β-catenin).[7]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Preclinical Studies HTS High-Throughput Screening (Identified Purine Scaffold) SAR Structure-Activity Relationship (Synthesis of this compound) HTS->SAR Kinase_Assay In Vitro Kinase Assays (IC50 & Ki Determination) SAR->Kinase_Assay KinomeScan KINOMEscan® Profiling (Selectivity Assessment) Kinase_Assay->KinomeScan MTT_Assay MTT Proliferation Assay (EC50 in Cancer Cell Lines) KinomeScan->MTT_Assay Wnt_Pathway_Analysis Wnt Pathway Analysis (β-catenin levels, Reporter Assays) MTT_Assay->Wnt_Pathway_Analysis Xenograft Mouse Xenograft Models (Tumor Growth Inhibition) Wnt_Pathway_Analysis->Xenograft PK_Safety Pharmacokinetics & Safety (Initial Assessment) Xenograft->PK_Safety

Caption: Experimental workflow for the discovery and preclinical development of this compound.

Conclusion

This compound has emerged as a promising preclinical candidate for the treatment of cancers driven by aberrant Wnt/β-catenin signaling. Its potent and selective inhibition of CK1δ and CK1ε, coupled with demonstrated anti-tumor activity in in vitro and in vivo models, underscores its therapeutic potential. Further investigation into its pharmacokinetic and safety profiles will be crucial for its potential advancement into clinical development. This document provides a foundational guide for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of CK1δ/ε inhibition in oncology.

References

SR-3029: A Potent Modulator of the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR-3029 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), key regulators of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its role in the Wnt pathway. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting Wnt-driven pathologies, particularly in oncology.

Introduction to the Wnt Pathway and the Role of CK1δ/ε

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. In the canonical Wnt pathway, the stability of the transcriptional coactivator β-catenin is tightly controlled by a "destruction complex," which includes Axin, APC, GSK3β, and CK1. Phosphorylation of β-catenin by this complex earmarks it for ubiquitination and subsequent proteasomal degradation.

CK1δ and CK1ε are serine/threonine kinases that play a positive regulatory role in the Wnt/β-catenin pathway.[4][5] They are involved in the phosphorylation events that regulate the stability of the destruction complex and β-catenin.[4][5] Overexpression and amplification of CSNK1D (the gene encoding CK1δ) have been identified in various human tumors, including breast cancer, correlating with the activation of Wnt signaling.[6] This makes CK1δ a compelling therapeutic target for cancers with dysregulated Wnt signaling.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[2] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates. In the context of the Wnt pathway, inhibition of CK1δ/ε by this compound leads to a reduction in nuclear β-catenin levels and a subsequent decrease in the transcription of Wnt target genes.[6][7] This ultimately results in the suppression of proliferation and induction of apoptosis in cancer cells that are dependent on Wnt/β-catenin signaling.[6]

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SR3029_Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1δ/ε) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates to SR3029 This compound SR3029->DestructionComplex inhibits CK1δ/ε TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds WntTargetGenes Wnt Target Genes (e.g., CCND1, MYC) TCF_LEF->WntTargetGenes activates Transcription Transcription WntTargetGenes->Transcription

Caption: this compound inhibits CK1δ/ε within the destruction complex, preventing β-catenin degradation and subsequent Wnt target gene transcription.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Ki (nM)Reference(s)
CK1δ4497[1][2]
CK1ε26097[1][2]
Table 2: Off-Target Kinase Inhibitory Activity of this compound
Off-Target KinaseIC50 (nM)Reference(s)
CDK4/cyclin D1576[2][7]
CDK4/cyclin D3368[2][7]
CDK6/cyclin D1428[2][7]
CDK6/cyclin D3427[2][7]
FLT33000[2][7]

This compound was found to be selective for CK1δ and CK1ε over a panel of 438 kinases, with only a few off-target kinases inhibited by more than 90% at a concentration of 10 µM.[7][8]

Table 3: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeEC50 (nM)Reference(s)
A375Human Melanoma86[2][7][8]

This compound shows less potent activity against breast cancer cell lines like MCF7 and T47D, which express low amounts of CK1δ.[2]

Table 4: In Vivo Efficacy of this compound
Xenograft ModelCancer TypeDosageOutcomeReference(s)
MDA-MB-231Triple-Negative Breast Cancer20 mg/kg/day (i.p.)Tumor growth reduction, increased lifespan[2][7]
MDA-MB-468Triple-Negative Breast Cancer20 mg/kg/day (i.p.)Tumor growth reduction, increased lifespan[2][7]
SKBR3HER2+ Breast Cancer20 mg/kg/day (i.p.)Anti-tumor effects[2]
BT474HER2+ Breast Cancer20 mg/kg/day (i.p.)Anti-tumor effects[2]
Patient-Derived Xenograft (PDX)Basal-like Invasive Ductal Carcinoma20 mg/kg/day (i.p.)Significant tumor growth inhibition[2][6]
PANC-1 OrthotopicPancreatic Cancer20 mg/kg (i.p.) in combination with GemcitabineGreater inhibition of tumor growth compared to single agents[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against target kinases.

Methodology:

  • Recombinant human CK1δ or CK1ε is incubated with a specific peptide substrate and ATP.

  • This compound is added in a range of concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To determine the EC50 of this compound on cancer cell viability.

Methodology:

  • Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed.

    • MTT Assay: MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan is then solubilized, and absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added, and luminescence is recorded as a measure of cell viability.

  • EC50 values are calculated from the dose-response curves.

Western Blotting for Wnt Pathway Proteins

Objective: To assess the effect of this compound on the levels of Wnt pathway proteins.

Methodology:

  • Cells are treated with this compound or vehicle for a specified time.

  • Cells are lysed, and protein concentrations are determined (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., β-catenin, active β-catenin, Cyclin D1).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TCF/LEF Reporter Assay

Objective: To measure the effect of this compound on β-catenin/TCF-dependent transcriptional activity.

Methodology:

  • Cells (e.g., HEK293T) are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Transfected cells are treated with this compound or vehicle.

  • Cells are lysed, and both firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

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Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment with this compound (Dose-response) CellCulture->Treatment CellLysis 3. Cell Lysis and Protein Quantification Treatment->CellLysis WesternBlot 4a. Western Blot (β-catenin, Cyclin D1) CellLysis->WesternBlot qPCR 4b. qPCR (Wnt Target Genes: CCND1, MYC) CellLysis->qPCR Xenograft 1. Orthotopic Xenograft Model (e.g., MDA-MB-231 in mice) DrugAdmin 2. This compound Administration (e.g., 20 mg/kg i.p.) Xenograft->DrugAdmin TumorMeasurement 3. Tumor Volume Measurement DrugAdmin->TumorMeasurement TissueHarvest 4. Tumor Tissue Harvest TumorMeasurement->TissueHarvest IHC 5. Immunohistochemistry (Nuclear β-catenin, Ki-67) TissueHarvest->IHC

Caption: A representative experimental workflow for evaluating the effects of this compound on the Wnt pathway in vitro and in vivo.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID) are inoculated with human cancer cells (e.g., MDA-MB-231) to establish tumors.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered systemically (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor growth is monitored regularly by caliper measurements.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers like nuclear β-catenin and Ki-67.[2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CK1δ/ε with demonstrated activity against the canonical Wnt/β-catenin signaling pathway. Its ability to reduce nuclear β-catenin levels and suppress the transcription of Wnt target genes translates to significant anti-proliferative and pro-apoptotic effects in preclinical cancer models, particularly in breast cancer. The comprehensive data and established experimental protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for Wnt-driven diseases.

References

The Impact of SR-3029 on β-Catenin Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), and its subsequent effects on the β-catenin signaling pathway. The aberrant activation of the Wnt/β-catenin pathway is a known driver in various cancers, making targeted inhibition a critical area of research. This compound has emerged as a promising therapeutic agent, and this document will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the core signaling pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε, two key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] In a healthy state, β-catenin is targeted for proteasomal degradation by a "destruction complex," which includes Axin, APC, GSK3β, and CK1α. However, in certain cancers, overexpression of CK1δ/ε can lead to the stabilization and nuclear accumulation of β-catenin.[3][4] This nuclear β-catenin then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of genes involved in cell proliferation and survival.[5][6]

This compound disrupts this process by inhibiting the kinase activity of CK1δ and CK1ε.[7] This inhibition leads to a destabilization of β-catenin, preventing its nuclear translocation and subsequent activation of target genes.[6][8] Studies have shown that treatment with this compound markedly reduces the total and nuclear abundance of β-catenin, leading to decreased TCF-dependent gene transcription.[3][5] This ultimately results in suppressed growth and induction of apoptosis in cancer cells that are dependent on this pathway.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and selectivity of this compound.

Target IC50 (nM) Ki (nM) Reference
CK1δ4497[1][7]
CK1ε26097[1][7]
CDK4/cyclin D1576-[1][10]
CDK4/cyclin D3368-[1][10]
CDK6/cyclin D1428-[1][10]
CDK6/cyclin D3427-[1][10]
FLT33000-[1][10]
Table 1: In vitro inhibitory activity of this compound against primary targets and selected off-target kinases.
Cell Line EC50 (nM) Cancer Type Reference
A37586Human Melanoma[1][10]
CK1δ-overexpressing5-70Breast Cancer[2]
Table 2: Anti-proliferative activity of this compound in cancer cell lines.
Model Dosage Effect Reference
MDA-MB-231 & MDA-MB-468 Xenografts20 mg/kg/dayReduced tumor growth, increased lifespan[10]
TNBC Tumor Xenografts20 mg/kg/day (48 days)Reduced nuclear β-catenin and target gene expression[3][9]
Table 3: In vivo efficacy of this compound in mouse xenograft models.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound on β-catenin signaling.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against target kinases.

  • Methodology:

    • Kinase reactions are performed in a 384-well plate format in a final volume of 10 µL.

    • The reaction buffer contains 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100, and 1% DMSO.

    • This compound is serially diluted (typically 3-fold dilutions starting from 10 µM) and added to the wells.

    • The kinase and its respective substrate are added to initiate the reaction.

    • The reaction is allowed to proceed at room temperature for a defined period (e.g., 10 minutes).

    • The reaction is terminated by the addition of a stop solution containing a detection reagent (e.g., Eu-anti-p-Topo-IIa in Lance Detection Buffer).

    • The fluorescent signal is measured using a plate reader.

    • Data is fitted to a four-parameter logistic equation to determine the IC50 values.[1]

Cell Viability (MTT) Assay
  • Objective: To determine the EC50 of this compound on cancer cell proliferation.

  • Methodology:

    • Cancer cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

    • Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and EC50 values are determined by non-linear regression analysis.

Western Blot Analysis of β-catenin
  • Objective: To assess the effect of this compound on total and nuclear β-catenin levels.

  • Methodology:

    • Cancer cells are treated with this compound (e.g., 30 nM for 18 hours) or vehicle.[2][5]

    • For nuclear and cytoplasmic fractionation, cells are lysed using a hypotonic buffer to isolate the cytoplasm, followed by a high-salt buffer to extract nuclear proteins.

    • For total protein, cells are lysed in a standard RIPA buffer.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total β-catenin, active (unphosphorylated) β-catenin, and loading controls (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

TCF-dependent Luciferase Reporter Assay
  • Objective: To measure the effect of this compound on β-catenin-mediated transcriptional activity.

  • Methodology:

    • Cells (e.g., MDA-MB-231) are stably transfected with a TCF-dependent luciferase reporter construct (e.g., TOPFlash).[2][5]

    • Cells are seeded in multi-well plates and treated with this compound or vehicle.

    • Following treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

    • Luciferase activity is often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

    • The results are expressed as a fold change relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Wnt_Pathway_SR3029 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex (Inactive) cluster_inhibition This compound Action cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Binds Dsh Dishevelled (Dsh) Fzd->Dsh LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin Inhibits beta_catenin β-catenin Axin->beta_catenin Phosphorylation APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin CK1a CK1α CK1a->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation n_beta_catenin β-catenin beta_catenin->n_beta_catenin Translocation CK1d CK1δ/ε CK1d->Dsh Positive Regulator SR3029 This compound SR3029->CK1d Inhibits TCF TCF/LEF TargetGenes Target Gene Transcription TCF->TargetGenes Activates n_beta_catenin->TCF

Figure 1: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Model start Start: Cancer Cell Culture (e.g., MDA-MB-231) treatment Treatment with this compound (Varying concentrations and time points) start->treatment xenograft Orthotopic Xenograft Model (e.g., in nude mice) start->xenograft viability Cell Viability Assay (MTT) treatment->viability western Western Blot (Nuclear/Cytoplasmic β-catenin) treatment->western luciferase Luciferase Reporter Assay (TCF Activity) treatment->luciferase end End: Data Analysis & Conclusion viability->end western->end luciferase->end invivo_treatment In Vivo Dosing (e.g., 20 mg/kg this compound) xenograft->invivo_treatment tumor_analysis Tumor Growth Measurement & Immunohistochemistry (β-catenin) invivo_treatment->tumor_analysis tumor_analysis->end

Figure 2: A generalized experimental workflow for evaluating the effects of this compound.

Logical_Relationship sr3029 This compound ck1d Inhibition of CK1δ/ε sr3029->ck1d destruction_complex Stabilization of Destruction Complex ck1d->destruction_complex beta_catenin_p Increased β-catenin Phosphorylation & Degradation destruction_complex->beta_catenin_p nuclear_beta_catenin Decreased Nuclear β-catenin beta_catenin_p->nuclear_beta_catenin tcf_activity Reduced TCF/LEF Transcriptional Activity nuclear_beta_catenin->tcf_activity gene_expression Downregulation of Wnt Target Genes (e.g., CCND1, MYC) tcf_activity->gene_expression cellular_effect Suppressed Tumor Growth & Increased Apoptosis gene_expression->cellular_effect

Figure 3: Logical flow of this compound's mechanism of action on the β-catenin signaling cascade.

References

Preclinical Profile of SR-3029: A Potent and Selective CK1δ/ε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on SR-3029, a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The information presented herein is intended to support further investigation and development of this compound for potential therapeutic applications.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway.[1][2] In cancer cells with elevated CK1δ expression, inhibition by this compound leads to a reduction in nuclear β-catenin levels and a decrease in the transcriptional activity of β-catenin.[2][3] This disruption of the Wnt pathway ultimately induces apoptosis and suppresses the growth of cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Ki (nM)Notes
Primary Targets
Casein Kinase 1δ (CK1δ)44[1][4][5][6][7]97[1]Potent and selective inhibition.
Casein Kinase 1ε (CK1ε)260[1][4][5][6][7]97[1]Potent and selective inhibition.
Off-Target Kinases
CDK4/cyclin D1576[1][5]-
CDK4/cyclin D3368[1][5]-
CDK6/cyclin D1428[1][5]-
CDK6/cyclin D3427[1][5]-
FLT33000[1][5]-Weak off-target activity.[8]
MYLK4>90% inhibition at 10 µM[5]-
MARK2>90% inhibition at 10 µM[5]-

Table 2: Cellular Activity of this compound

Cell LineCancer TypeEC50 (nM)Notes
A375Human Melanoma86[1][5]
CK1δ-overexpressing breast cancer cellsBreast Cancer5-70[8]Demonstrates sensitivity to CK1δ/ε inhibition.
MCF7Breast CancerLess potent activity[1]Expresses low amounts of CK1δ.[1]
T47DBreast CancerLess potent activity[1]Expresses low amounts of CK1δ.[1]
MCF10ANon-tumorigenic breast epithelialLess potent activity[1]Expresses low amounts of CK1δ.[1]

Table 3: In Vivo Efficacy of this compound

Tumor ModelCancer TypeDosingKey Findings
Orthotopic MDA-MB-231 & MDA-MB-468 XenograftsTriple-Negative Breast Cancer20 mg/kg daily i.p.[1][5]Reduced tumor growth and increased lifespan.[5]
SKBR3 & BT474 XenograftsHER2+ Breast Cancer20 mg/kg daily i.p.[1]Anti-tumor effects observed.[1]
Patient-Derived Xenograft (PDX)Basal-like Invasive Ductal Carcinoma20 mg/kg daily i.p.[1]Significantly inhibited tumor growth.[2]
Orthotopic PANC-1 XenograftPancreatic Cancer20 mg/kg i.p.[9]Significant decrease in tumor volume and weight.[9]
DMBA/TPA-induced Skin CarcinogenesisSkin CancerTopical applicationSuppressed tumor formation.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

General Methodology:

  • Recombinant human kinases (CK1δ, CK1ε, and a panel of other kinases) are used.

  • The assay is typically performed in a multi-well plate format.

  • Kinase, substrate (e.g., a specific peptide or protein), and ATP are combined in a reaction buffer.

  • This compound is added at various concentrations.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

  • The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using a fluorescence-based assay.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.

General Methodology:

  • Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

  • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • EC50 values are determined from the dose-response curve.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

General Methodology for Orthotopic Breast Cancer Xenografts:

  • Female immunodeficient mice (e.g., nude or SCID) are used.

  • Human breast cancer cells (e.g., MDA-MB-231) are surgically implanted into the mammary fat pad.

  • Tumors are allowed to establish and reach a palpable size.

  • Mice are randomized into treatment and control groups.

  • This compound is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[1][5] The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and overall health are monitored for signs of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

General Methodology for Orthotopic Pancreatic Cancer Xenografts:

  • PANC-1 cells, stably expressing luciferase, are orthotopically implanted into the pancreas of athymic nude mice.[9]

  • Tumor growth is monitored weekly using bioluminescent imaging.[9]

  • Treatment with this compound (20 mg/kg i.p.) or vehicle is initiated.[9]

  • After a defined treatment period (e.g., six weeks), mice are sacrificed.[9]

  • Tumors are excised, measured, and weighed.[9]

  • Tumor tissues are analyzed for biomarkers such as cleaved PARP and dCK expression by Western blot.[9]

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins in cell or tumor lysates.

General Methodology:

  • Protein is extracted from cells or tumor tissue using a lysis buffer.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, active β-catenin, CK1δ, CK1ε, LRP6, cleaved PARP, dCK).[1][9]

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC)

Objective: To visualize the expression and localization of specific proteins within tissue sections.

General Methodology:

  • Tumor tissues are fixed in formalin and embedded in paraffin.

  • Thin sections of the tissue are cut and mounted on microscope slides.

  • The sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed to unmask the target protein epitopes.

  • The sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67, β-catenin, active β-catenin, CK1δ, CK1ε).[1]

  • A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied.

  • A chromogen (e.g., DAB) is added to produce a colored precipitate at the site of the antigen.

  • The sections are counterstained (e.g., with hematoxylin) and mounted.

  • The stained tissues are visualized and analyzed under a microscope.

Signaling Pathways and Workflows

This compound Mechanism of Action in Wnt/β-catenin Signaling

SR3029_Wnt_Pathway cluster_inhibition This compound Intervention cluster_pathway Wnt/β-catenin Pathway SR3029 This compound CK1d CK1δ SR3029->CK1d Inhibits beta_catenin_cytoplasm Cytoplasmic β-catenin CK1d->beta_catenin_cytoplasm Promotes Stabilization beta_catenin_nucleus Nuclear β-catenin beta_catenin_cytoplasm->beta_catenin_nucleus Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds to Wnt_Target_Genes Wnt Target Genes (e.g., Cyclin D1, c-Myc) TCF_LEF->Wnt_Target_Genes Activates Transcription Proliferation_Survival Cell Proliferation & Survival Wnt_Target_Genes->Proliferation_Survival Promotes

Caption: this compound inhibits CK1δ, leading to reduced β-catenin and Wnt signaling.

General Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow start Start: Cancer Cell Culture implantation Orthotopic Implantation of Cancer Cells into Mice start->implantation tumor_growth Tumor Establishment & Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Treatment: This compound (i.p.) or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) treatment->monitoring endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Ex Vivo Analysis: Tumor Weight, Western Blot, IHC endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

References

SR-3029: A Potent and Selective Inhibitor of Casein Kinase 1δ/ε

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SR-3029

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
IUPAC Name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine[2]
Molecular Formula C₂₃H₁₉F₃N₈O[1][3]
Molecular Weight 480.45 g/mol [1][3]
CAS Number 1454585-06-8[1][3]
Appearance White to pink solid[4]
Purity ≥98%[1][2]
Solubility Soluble in DMSO (up to 47 mg/mL) and DMF (30 mg/mL). Insoluble in water.[1][5]
Storage Store at +4°C for short term; -20°C in solvent for long term.[1][6]

Biological Activity and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of CK1δ and CK1ε.[4][7] These kinases are serine/threonine-specific protein kinases that play crucial roles in various cellular processes, including the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

2.1. Kinase Inhibitory Potency

The inhibitory activity of this compound against its primary targets and selected off-targets is detailed below.

Target KinaseIC₅₀ (nM)Kᵢ (nM)References
CK1δ 4497[1][4][8]
CK1ε 26097[1][4][8]
CDK4/cyclin D3368N/A[4][7]
CDK6/cyclin D3427N/A[4][7]
CDK6/cyclin D1428N/A[4][7]
CDK4/cyclin D1576N/A[4][7]
FLT33000N/A[4][7]

2.2. In Vitro Cellular Activity

This compound demonstrates potent anti-proliferative effects in various cancer cell lines, particularly those with high expression of CK1δ.

Cell LineCancer TypeEC₅₀ (nM)NotesReferences
A375Human Melanoma86[4][7]
MDA-MB-231Triple-Negative Breast CancerN/AInhibits proliferation
MDA-MB-468Triple-Negative Breast CancerN/AInhibits proliferation
MCF7Breast CancerLess potentLow CK1δ expression[4][7]
T47DBreast CancerLess potentLow CK1δ expression[4][7]

2.3. In Vivo Efficacy

In preclinical animal models, this compound has shown significant anti-tumor activity. Daily intraperitoneal (i.p.) administration of 20 mg/kg this compound effectively inhibited tumor growth in various xenograft models, including triple-negative breast cancer (TNBC), HER2+ breast cancer, and primary patient-derived xenografts (PDX), without overt toxicity.[7] Furthermore, treatment with this compound leads to a reduction in the expression of nuclear β-catenin, a key component of the Wnt signaling pathway, in tumor tissues.[9][7]

Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway. CK1δ is a critical driver of this pathway in human breast cancer.[4] By inhibiting CK1δ/ε, this compound prevents the phosphorylation events that lead to the stabilization and nuclear translocation of β-catenin, thereby downregulating the expression of Wnt target genes like Cyclin D1 (CCND1), which are involved in cell proliferation.[9]

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP6 LRP6 Destruction_Complex Destruction Complex Dvl->Destruction_Complex inhibits GSK3b GSK3β Axin Axin APC APC CK1 CK1δ/ε beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to Destruction_Complex->beta_catenin phosphorylates for degradation SR3029 This compound SR3029->CK1 inhibits Target_Genes Target Gene Expression (e.g., CCND1) beta_catenin_nuc->Target_Genes activates TCF_LEF TCF/LEF TCF_LEF->Target_Genes activates Kinase_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer and Reagents (CK1δ/ε, ULight-Peptide Substrate, ATP, this compound) start->prepare_reagents dispense Dispense Reagents into 384-well Plate (Final Volume: 10 µL) prepare_reagents->dispense incubate Incubate at Room Temperature (10 minutes) dispense->incubate stop_reaction Stop Reaction (Add Eu-antibody in Detection Buffer) incubate->stop_reaction detect_signal Detect TR-FRET Signal (Plate Reader) stop_reaction->detect_signal analyze Data Analysis (Generate dose-response curve, calculate IC₅₀) detect_signal->analyze end End analyze->end

References

SR-3029: A Comprehensive Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3029 is a potent and selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε), two key regulators of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.

Core Biological Activity: Inhibition of CK1δ/ε and Downstream Effects

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε. Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling cascade.[4][5] In a normal state, a destruction complex marks β-catenin for degradation. Upon Wnt signaling activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. CK1δ is a critical component of the machinery that promotes β-catenin stability in cancer cells. By inhibiting CK1δ/ε, this compound effectively reduces the levels of nuclear β-catenin, leading to the downregulation of Wnt target genes such as CCND1 (encoding Cyclin D1) and MYC, thereby inhibiting cancer cell growth and inducing apoptosis.[5][6]

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Axin Axin Dvl->Axin Inhibits APC APC GSK3b GSK3β Axin->GSK3b CK1d CK1δ beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation CK1d->beta_catenin Phosphorylates for degradation Ub Ubiquitin (Degradation) beta_catenin->Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Binds SR3029 This compound SR3029->CK1d Inhibits TargetGenes Target Gene Transcription (e.g., CCND1, MYC) TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Ki (nM)Assay TypeReference
CK1δ4497ATP Competitive[2][3]
CK1ε26097ATP Competitive[2][3]
CDK4/cyclin D1576N/ANot Specified
CDK4/cyclin D3368N/ANot Specified
CDK6/cyclin D1428N/ANot Specified
CDK6/cyclin D3427N/ANot Specified
FLT33000N/ANot Specified
Table 2: In Vitro Anti-proliferative Activity
Cell LineCancer TypeEC50 (nM)Reference
A375Melanoma86
Pancreatic Cancer Cell LinesPancreatic Ductal Adenocarcinoma5 - 400[2]
Bladder Cancer Cell LinesBladder Cancer5 - 400[2]
Breast Cancer Cell Lines (CK1δ-overexpressing)Breast Cancer5 - 70[1]
Table 3: In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeDosingRouteKey FindingsReference
MDA-MB-231 & MDA-MB-468 OrthotopicTriple-Negative Breast Cancer20 mg/kg dailyi.p.Markedly impaired tumor growth.[1]
SKBR3 & BT474 OrthotopicHER2+ Breast Cancer20 mg/kg dailyi.p.Anti-tumor effects observed.
Patient-Derived Xenograft (PDX)Basal-like Invasive Ductal Carcinoma20 mg/kg dailyi.p.Significantly inhibited tumor growth and triggered apoptosis.[1][5]
PANC-1 OrthotopicPancreatic Cancer20 mg/kgi.p.Significant decrease in tumor volume and weight.[2]
DMBA/TPA-inducedSkin CarcinogenesisTopical applicationAcetoneSuppressed tumor formation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of this compound to its target kinases.

Kinase_Assay_Workflow A Prepare Reagents: - 4X this compound dilutions - 2X Kinase/Antibody mix - 4X Fluorescent Tracer B Dispense 4µL of 4X this compound into 384-well plate A->B C Add 8µL of 2X Kinase/Antibody mix B->C D Add 4µL of 4X Fluorescent Tracer C->D E Incubate at room temperature for 1 hour D->E F Read TR-FRET signal on plate reader E->F G Analyze data to determine IC50 values F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagent Preparation:

    • Prepare a 4X serial dilution of this compound in the appropriate kinase buffer.

    • Prepare a 2X mixture of the target kinase (e.g., CK1δ) and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in kinase buffer.

  • Assay Assembly:

    • In a low-volume 384-well plate, add 4 µL of each concentration of the 4X this compound dilution.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well.

  • Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until formazan crystals are dissolved G->H I Read absorbance at 570 nm H->I J Calculate cell viability and determine EC50 I->J

Caption: Workflow for the MTT Cell Proliferation Assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the EC50 value.

Western Blotting for Nuclear β-catenin

This protocol describes the detection and quantification of β-catenin in the nuclear fraction of cells treated with this compound.

Western_Blot_Workflow A Treat cells with This compound B Harvest cells and perform nuclear/cytoplasmic fractionation A->B C Determine protein concentration of nuclear extracts (BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane and incubate with primary antibody (anti-β-catenin) E->F G Wash and incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze band intensity H->I

Caption: Workflow for Western Blotting of Nuclear β-catenin.

  • Sample Preparation:

    • Treat cultured cells with this compound or vehicle control for the desired time.

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and differential centrifugation.

    • Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of nuclear protein extract per lane by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for β-catenin (e.g., rabbit anti-β-catenin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software. Normalize to a nuclear loading control (e.g., Lamin B1).

Orthotopic Breast Cancer Xenograft Model

This protocol describes the establishment of an orthotopic breast cancer tumor model in immunocompromised mice to evaluate the in vivo efficacy of this compound.

Xenograft_Workflow A Culture and harvest breast cancer cells (e.g., MDA-MB-231) B Prepare cell suspension in PBS/Matrigel A->B C Inject cells into the mammary fat pad of immunocompromised mice B->C D Monitor tumor growth (caliper measurements) C->D E Randomize mice into treatment groups when tumors are established D->E F Administer this compound or vehicle daily (i.p.) E->F G Continue monitoring tumor growth and body weight F->G H Sacrifice mice at endpoint and excise tumors G->H I Analyze tumors (weight, histology, Western blot) H->I

Caption: Workflow for an Orthotopic Breast Cancer Xenograft Study.

  • Cell Preparation and Implantation:

    • Culture human breast cancer cells (e.g., MDA-MB-231) to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or nude mice).

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor formation. Measure tumor volume with calipers twice a week using the formula: (Length x Width^2) / 2.

    • Once tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 20 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

    • Monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and record their weight.

    • Process the tumors for further analysis, such as histology (H&E staining, immunohistochemistry for Ki-67 and nuclear β-catenin) and Western blotting.

Conclusion

This compound is a potent and selective inhibitor of CK1δ/ε with significant anti-proliferative activity in various cancer models. Its mechanism of action through the inhibition of the Wnt/β-catenin signaling pathway is well-characterized. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other inhibitors of this critical oncogenic pathway.

References

SR-3029: A Novel Kinase Inhibitor with Broad Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SR-3029, a potent and selective small-molecule inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), is emerging as a promising therapeutic agent in oncology. Preclinical studies have demonstrated its significant anti-tumor activity across a range of malignancies, including pancreatic, bladder, breast, and melanoma cancers. The primary mechanism of action involves the disruption of key oncogenic signaling pathways, notably the Wnt/β-catenin and Hedgehog-GLI cascades, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation.

Introduction

Casein Kinase 1 delta (CK1δ) is a serine/threonine kinase that is frequently overexpressed in various human cancers, and its elevated expression often correlates with poorer patient outcomes.[1] CK1δ is a critical regulator of several cellular processes implicated in cancer progression, including signal transduction, cell cycle control, and DNA repair. This compound is a highly selective, ATP-competitive inhibitor of CK1δ and CK1ε, developed to target cancers dependent on these kinases for their growth and survival.[2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CK1δ and CK1ε. This inhibition disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Inhibition of the Wnt/β-catenin Signaling Pathway

In many cancers, particularly certain subtypes of breast cancer, the Wnt/β-catenin pathway is aberrantly activated. CK1δ plays a crucial role in this pathway by phosphorylating β-catenin, leading to its stabilization and nuclear translocation.[2][4] Once in the nucleus, β-catenin acts as a transcriptional co-activator for genes that drive cell proliferation. This compound inhibits CK1δ, thereby preventing β-catenin stabilization and blocking its nuclear accumulation.[4] This leads to the downregulation of Wnt target genes and subsequent inhibition of tumor cell growth.[5]

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled Fzd->Dvl LRP LRP5/6 GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1d CK1δ CK1d->beta_catenin Phosphorylates Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation SR3029 This compound SR3029->CK1d Inhibits TCF TCF/LEF beta_catenin_nuc->TCF Activates TargetGenes Target Gene Expression TCF->TargetGenes

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Modulation of the Hedgehog-GLI Signaling Pathway

The Hedgehog (HH)-GLI signaling pathway is another critical driver of tumorigenesis. Recent studies have identified CK1δ as a positive regulator of the oncogenic activity of GLI transcription factors.[6] this compound has been shown to effectively reduce GLI1 expression in cancer cells, including those resistant to Smoothened (SMO) inhibitors, suggesting a potential therapeutic strategy for overcoming drug resistance in HH-driven cancers.[6]

Sensitization to Chemotherapy

In pancreatic and bladder cancer models, this compound has demonstrated a synergistic effect when combined with the chemotherapeutic agent gemcitabine.[1] The mechanism underlying this sensitization involves the upregulation of deoxycytidine kinase (dCK), a rate-limiting enzyme in the activation of gemcitabine.[1] By inhibiting CK1δ, this compound increases dCK levels, thereby enhancing the cytotoxic effects of gemcitabine.[1]

Gemcitabine_Sensitization SR3029 This compound CK1d CK1δ SR3029->CK1d Inhibits dCK Deoxycytidine Kinase (dCK) CK1d->dCK Represses Gemcitabine Gemcitabine (inactive prodrug) dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP Activated by DNA_damage DNA Damage & Apoptosis dFdCTP->DNA_damage

Caption: this compound enhances gemcitabine efficacy by upregulating dCK.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in a variety of preclinical models, demonstrating its broad therapeutic potential.

In Vitro Activity

This compound has shown potent inhibitory effects on the proliferation of a wide range of cancer cell lines.

Cell LineCancer TypeIC50 / EC50 (nM)Reference
A375Melanoma86 (EC50)[7]
PANC-1Pancreatic5 - 400 (EC50 range)[1]
MIAPaCa-2Pancreatic5 - 400 (EC50 range)[1]
BxPC-3Pancreatic5 - 400 (EC50 range)[1]
HT-1376Bladder5 - 400 (EC50 range)[1]
J82Bladder5 - 400 (EC50 range)[1]
TCCSUPBladder5 - 400 (EC50 range)[1]
5637Bladder5 - 400 (EC50 range)[1]
T24Bladder5 - 400 (EC50 range)[1]
UM-UC-3Bladder5 - 400 (EC50 range)[1]
CK1δ-high Breast Cancer CellsBreast5 - 70 (EC50 range)[2]

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various in vivo models with no overt toxicity observed in mice.[7]

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
PANC-1 Orthotopic XenograftAthymic Nude Mice20 mg/kg i.p. dailySignificant decrease in tumor volume and weight.[1]
T24 Orthotopic XenograftAthymic Nude MiceNot specifiedTumor growth inhibition.[1]
MDA-MB-231 Orthotopic XenograftMice20 mg/kg i.p. dailyAnti-tumor effects.[7]
MDA-MB-468 Orthotopic XenograftMice20 mg/kg i.p. dailyAnti-tumor effects.[7]
SKBR3 Orthotopic XenograftMice20 mg/kg i.p. dailyAnti-tumor effects.[7]
BT474 Orthotopic XenograftMice20 mg/kg i.p. dailyAnti-tumor effects.[7]
Patient-Derived Xenograft (PDX)Mice20 mg/kg i.p. dailyEffective inhibition of tumor growth.[7]
TPA-induced Skin CarcinogenesisMiceTopical applicationSuppression of skin tumor formation.[7]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell lines.

  • Method:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.

    • Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell_Proliferation_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 72 hours Treat->Incubate2 Assay Add CellTiter-Glo reagent Incubate2->Assay Read Measure luminescence Assay->Read Analyze Calculate EC50 values Read->Analyze

Caption: Workflow for the cell proliferation assay.
Western Blot Analysis

  • Objective: To assess the levels of specific proteins in cells or tissues following treatment with this compound.

  • Method:

    • Cells or tissues are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., CK1δ, dCK, cleaved PARP, β-catenin).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • GAPDH is often used as a loading control to ensure equal protein loading.

Orthotopic Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant tumor microenvironment.

  • Method:

    • Cancer cells, often transduced with a luciferase reporter gene for in vivo imaging, are surgically implanted into the organ of origin in immunocompromised mice (e.g., PANC-1 cells into the pancreas).

    • Tumor growth is monitored non-invasively using bioluminescent imaging.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • Mice are treated with this compound (e.g., 20 mg/kg intraperitoneal injection daily) or vehicle control.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Kinase Selectivity

This compound is a highly selective inhibitor of CK1δ and CK1ε. Kinome-wide screening has shown that at a concentration of 10 µM, this compound inhibits only a small percentage of the human kinome, with its primary targets being CK1δ and CK1ε.[2][3] This high selectivity minimizes the potential for off-target effects, which is a significant advantage over less selective inhibitors.

KinaseIC50 (nM)Ki (nM)
CK1δ4497
CK1ε26097
CDK6/cyclin D3427-
CDK6/cyclin D1428-
CDK4/cyclin D3368-
CDK4/cyclin D1576-
FLT33000-

Table 3: Kinase Inhibitory Profile of this compound [3][7][8]

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action and compelling preclinical anti-tumor activity across multiple cancer types. Its ability to potently and selectively inhibit CK1δ/ε disrupts key oncogenic signaling pathways and can sensitize tumors to conventional chemotherapy. The strong preclinical data package warrants further investigation of this compound in clinical settings. Future studies should focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in combination with other targeted therapies and immunotherapies. The continued development of this compound holds the potential to provide a novel and effective treatment option for patients with cancers characterized by CK1δ overexpression and aberrant activation of the Wnt/β-catenin and Hedgehog-GLI pathways.

References

The Selectivity Profile of SR-3029: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). This document details the quantitative inhibitory activities, the experimental methodologies used for these determinations, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates potent, ATP-competitive inhibition of CK1δ and CK1ε, two key regulators of various cellular processes, including the Wnt/β-catenin signaling pathway.[1] Dysregulation of CK1δ and CK1ε activity has been implicated in the pathogenesis of several diseases, including cancer. This compound has emerged as a valuable chemical probe for elucidating the biological functions of these kinases and as a potential therapeutic agent. This guide focuses on its selectivity, a critical attribute for any targeted inhibitor, to provide researchers with a thorough understanding of its on-target and off-target activities.

Quantitative Selectivity Profile

The selectivity of this compound has been extensively characterized through in vitro kinase assays and broad kinase panel screening. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary targets and a range of other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against Primary and Off-Target Kinases
Target KinaseAssay TypeIC50 (nM)Ki (nM)Reference
CK1δ Cell-free assay4497[1]
CK1ε Cell-free assay26097[1]
CDK4/cyclin D1Cell-free assay576-[1]
CDK4/cyclin D3Cell-free assay368-[1]
CDK6/cyclin D1Cell-free assay428-[1]
CDK6/cyclin D3Cell-free assay427-[1]
FLT3Cell-free assay3000-[1]
MYLK4Kinase Panel Screen>90% inhibition at 10 µM-
MARK2Kinase Panel Screen>90% inhibition at 10 µM-
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssay TypeEC50 (nM)Reference
A375MelanomaProliferation (MTT)86[1]
MDA-MB-231Triple-Negative Breast CancerProliferation5-70[2]
MDA-MB-468Triple-Negative Breast CancerProliferation5-70[2]
SKBR3HER2+ Breast CancerProliferation5-70[2]
BT474HER2+ Breast CancerProliferation5-70[2]
MCF7ER+ Breast CancerProliferationLess Potent[1]
T47DER+ Breast CancerProliferationLess Potent[1]
PANC-1Pancreatic CancerProliferation5-400[3]
T24Bladder CancerProliferation5-400[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

KINOMEscan® Selectivity Profiling

The overall kinase selectivity of this compound was determined using the KINOMEscan® platform, a competitive binding assay.

  • Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. This method is ATP-independent and thus provides a direct measure of binding affinity.

  • Protocol:

    • A panel of 442 kinases is used for the screen.

    • This compound is prepared at a concentration of 10 µM in 1% DMSO.

    • The compound is incubated with the DNA-tagged kinases and the immobilized ligand.

    • After equilibration, the amount of kinase bound to the immobilized ligand is quantified via qPCR.

    • Results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. Hits are typically defined as kinases showing a significant reduction in binding (e.g., >90% inhibition) at the tested concentration.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against specific kinases was determined using a cell-free enzymatic assay.

  • Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase. The activity can be measured using various methods, including radioactive (³²P-ATP) or luminescence-based (e.g., lanthanide) detection.

  • Protocol (Luminescence-based):

    • Reactions are performed in a 384-well plate in a final volume of 10 µL.

    • The reaction buffer consists of 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mg/mL bovine serum albumin, 1 mM DTT, and 0.01% Triton X-100.

    • A 10-point dose-response curve of this compound is prepared with 3-fold serial dilutions, starting from 10 µM.

    • The purified kinase (e.g., CK1δ, CK1ε) and its specific substrate are added to the wells containing the inhibitor.

    • The kinase reaction is initiated by the addition of ATP at a concentration close to its Km for the specific kinase.

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is terminated, and the amount of phosphorylated substrate is detected using a specific antibody and a lanthanide-based detection system.

    • The fluorescent signal is measured using a plate reader, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (MTT) Assay

The half-maximal effective concentration (EC50) of this compound on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

    • The cells are treated with a serial dilution of this compound for 72 hours.

    • Following treatment, 10 µL of 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The EC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.

Wnt/β-catenin Signaling Pathway Analysis (TCF/LEF Reporter Assay)

The effect of this compound on the Wnt/β-catenin signaling pathway is assessed using a TCF/LEF luciferase reporter assay.

  • Principle: This assay utilizes a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites. Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene.

  • Protocol:

    • Cells (e.g., MDA-MB-231) are co-transfected with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, the cells are treated with this compound at various concentrations for a specified period (e.g., 18-24 hours).

    • Cells are then lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

    • The effect of this compound on Wnt/β-catenin signaling is determined by the change in normalized luciferase activity compared to untreated controls.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the general workflows of the experimental procedures described above.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl recruits LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Ub Ubiquitin Beta_Catenin->Ub ubiquitination Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates Proteasome Proteasome Ub->Proteasome degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Destruction_Complex phosphorylates SR3029 This compound SR3029->CK1_delta_epsilon TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Screen KINOMEscan® (Broad Selectivity) IC50_Assay In Vitro Kinase Assay (IC50 Determination) Proliferation_Assay MTT Proliferation Assay (EC50 Determination) Wnt_Assay TCF/LEF Reporter Assay (Mechanism of Action) Proliferation_Assay->Wnt_Assay Investigate Mechanism Xenograft_Model Tumor Xenograft Model (Efficacy) Wnt_Assay->Xenograft_Model Validate in vivo SR3029 This compound SR3029->Kinase_Screen SR3029->IC50_Assay SR3029->Proliferation_Assay

References

SR-3029's Impact on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3029 is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), demonstrating significant anti-proliferative properties in various cancer models.[1][2][3] This technical guide provides an in-depth analysis of the molecular impact of this compound, with a specific focus on its modulation of gene expression. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways affected by this compound.

Introduction

Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε) are serine/threonine kinases implicated in the regulation of numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response.[3] Aberrant activity of these kinases has been linked to the pathology of several diseases, including cancer.[3][4] this compound has emerged as a critical research tool and potential therapeutic agent due to its high selectivity and potency in inhibiting CK1δ and CK1ε.[3] This guide synthesizes the current understanding of how this compound impacts gene expression, providing a foundational resource for ongoing research and development efforts.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[2] Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway.[2][5][6] In cancer cells with high levels of CK1δ, this compound treatment leads to a marked reduction in the total and nuclear levels of β-catenin.[5][6] This, in turn, suppresses the transcription of β-catenin/TCF-dependent genes that are critical for cell proliferation and survival.[5]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against its primary targets and other kinases has been quantified in several studies. The following tables summarize these findings.

Target KinaseIC50 (nM)Ki (nM)Reference
Casein Kinase 1δ (CK1δ)4497[2]
Casein Kinase 1ε (CK1ε)26097[2]
CDK4/cyclin D3368Not Reported[2][7]
CDK6/cyclin D3427Not Reported[2][7]
CDK6/cyclin D1428Not Reported[2][7]
CDK4/cyclin D1576Not Reported[2][7]
FLT33000Not Reported[2][7]
Cell LineEC50 (nM)Cancer TypeReference
A37586Human Melanoma[2][7]

Impact on Gene Expression

This compound modulates the expression of a range of genes, primarily through its effects on the Wnt/β-catenin pathway and translational regulation.

Downregulation of Wnt/β-catenin Target Genes

Treatment with this compound has been shown to decrease the expression of well-established Wnt target genes. This effect is a direct consequence of the reduced nuclear β-catenin levels.

GeneCell Line/ModelEffectReference
CCND1 (Cyclin D1)Mouse Tumor TissueDecreased protein levels[7]
CD44HEK293T and UACC903 cellsDecreased mRNA expression[2]
Cyclin D1HEK293T and UACC903 cellsDecreased mRNA expression[2]
DKK1HEK293T and UACC903 cellsDecreased mRNA expression[2]
FosbMouse Tumor TissuesDecreased mRNA expression[2]
Translational Repression

In lymphoma cells, this compound has been observed to repress the expression of many genes at the level of translation initiation, a mechanism distinct from its impact on Wnt signaling in solid tumors.[8]

GeneCell Line/ModelEffectNoteReference
c-MYCLymphoma cellsMarkedly repressed protein levelNo decrease in mRNA level[8]
Upregulation of Deoxycytidine Kinase (dCK)

In pancreatic and bladder cancer cells, this compound treatment leads to an upregulation of deoxycytidine kinase (dCK), an enzyme crucial for the activation of the chemotherapeutic agent gemcitabine.[4] This finding suggests a potential synergistic effect when this compound is used in combination therapies.

GeneCell Line/ModelEffectReference
dCKPancreatic and Bladder Cancer CellsSignificant upregulation[4]

Signaling Pathways and Experimental Workflows

This compound Inhibition of the Wnt/β-catenin Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the canonical Wnt/β-catenin signaling pathway.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates SR3029 This compound CK1delta_epsilon CK1δ/ε SR3029->CK1delta_epsilon Inhibits CK1delta_epsilon->Destruction_Complex Positively Regulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Transcription (e.g., CCND1, c-MYC) TCF_LEF->Target_Genes Activates

Caption: this compound inhibits CK1δ/ε, leading to destabilization of the β-catenin destruction complex.

Experimental Workflow for Assessing Gene Expression Changes

This diagram outlines a typical experimental workflow to quantify the impact of this compound on gene expression.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_rna RNA Level cluster_protein Protein Level cluster_data Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound (vs. Vehicle Control) Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Data_Quantification Quantification of Gene/Protein Expression RT_qPCR->Data_Quantification Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Quantification

Caption: Workflow for analyzing this compound's effect on gene and protein expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Quantitative PCR (qPCR) for mRNA Expression Analysis

This protocol is based on the methodology described for analyzing the mRNA expression of Wnt target genes.[2]

  • Cell Treatment: HEK293T and UACC903 cells are treated for 24 hours with or without 10 nM TPA in the presence or absence of increasing concentrations of this compound.[2]

  • RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: The qPCR is performed using a real-time PCR system with a suitable qPCR master mix (e.g., SYBR Green). Gene-specific primers for CD44, Cyclin D1, and DKK1 are used.

  • Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Immunoblotting for Protein Expression Analysis

This protocol is adapted from the methods used to visualize protein levels in tumor samples.[2]

  • Sample Preparation: Tumor samples are homogenized and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for β-catenin, active β-catenin, CK1ε, CK1δ, and LRP6.[2] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin) used for normalization.

In Vivo Murine Two-Stage Chemical Carcinogenesis Model

This protocol describes the in vivo study to assess the effect of this compound on skin tumor formation.[2]

  • Animal Model: Fifteen mice per group are used.

  • Initiation: Skin carcinogenesis is initiated with a single topical application of 7,12-dimethylbenz[a]anthracene (DMBA).

  • Promotion and Treatment: Starting one week after initiation, mice receive repetitive topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) alone or in combination with this compound in acetone twice a week for 18 weeks.[2]

  • Tumor Assessment: Tumor incidence and multiplicity are monitored throughout the study.

  • Tissue Analysis: At the end of the study, tumor tissues are collected for hematoxylin/eosin staining, immunohistochemistry for Ki-67, β-catenin, active β-catenin, CK1ε, and CK1δ, and real-time PCR for CD44, cyclin D1, and Fosb mRNA levels.[2]

Conclusion

This compound exerts a significant and multifaceted impact on gene expression. Its primary mechanism of downregulating Wnt/β-catenin target genes is well-documented and central to its anti-cancer effects in several solid tumors. Furthermore, its ability to modulate gene expression at the translational level and upregulate key enzymes involved in drug metabolism highlights its complex and context-dependent activities. The data and protocols summarized in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of this compound.

References

Methodological & Application

SR-3029 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3029 is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), key regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, making this compound a valuable tool for cancer research and drug development.[3][4] This document provides a comprehensive overview of in vitro experimental protocols for this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed methodologies for key cell-based assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[2] In the canonical Wnt signaling pathway, CK1δ and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5][6] By inhibiting CK1δ/ε, this compound prevents the initial phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[7][8] In the nucleus, β-catenin associates with TCF/LEF transcription factors to regulate the expression of Wnt target genes involved in cell proliferation and survival.[6][7]

Quantitative Data

The inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Ki (nM)Reference
CK1δ4497[1][2]
CK1ε26097[1][2]
CDK4/cyclin D3368-[2]
CDK6/cyclin D3427-[2]
CDK6/cyclin D1428-[2]
CDK4/cyclin D1576-[2]
FLT33000-[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)Reference
A375Melanoma86[2]
Pancreatic Cancer Cell LinesPancreatic Cancer5 - 400[9]
Bladder Cancer Cell LinesBladder Cancer5 - 400[9]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375 human melanoma cells)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of β-catenin

This protocol is used to determine the effect of this compound on the protein levels of β-catenin.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin (e.g., 1:1000 dilution)[9]

  • HRP-conjugated secondary antibody (e.g., 1:3000 dilution)[9]

  • Loading control primary antibody (e.g., GAPDH or β-actin)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary β-catenin antibody overnight at 4°C.[9]

  • Washing: Wash the membrane three times with TBST for 15 minutes each.[9]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times with TBST for 15 minutes each.[9]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Probe the same membrane for a loading control protein to ensure equal protein loading.

Quantitative PCR (qPCR) Analysis of Wnt Target Genes

This protocol measures the effect of this compound on the mRNA expression of Wnt target genes.

Materials:

  • Cancer cell line of interest (e.g., HEK293T, UACC903)[1]

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Wnt target genes (e.g., CD44, CCND1 (Cyclin D1), DKK1) and a housekeeping gene (e.g., GAPDH).[1]

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound for 24 hours.[1] Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This protocol is used to assess the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10]

Visualizations

SR3029_Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A375, HEK293T) MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot qPCR Gene Expression (qPCR) Cell_Culture->qPCR Apoptosis_Assay Apoptosis (Annexin V) Cell_Culture->Apoptosis_Assay SR3029_Prep This compound Preparation (Stock in DMSO, serial dilutions) SR3029_Prep->MTT_Assay SR3029_Prep->Western_Blot SR3029_Prep->qPCR SR3029_Prep->Apoptosis_Assay EC50 EC50 Determination MTT_Assay->EC50 Protein_Levels β-catenin Levels Western_Blot->Protein_Levels mRNA_Levels Wnt Target Gene Levels qPCR->mRNA_Levels Apoptotic_Cells % Apoptotic Cells Apoptosis_Assay->Apoptotic_Cells

Caption: General workflow for in vitro evaluation of this compound.

Caption: this compound inhibits CK1δ in the Wnt/β-catenin pathway.

References

Application Notes and Protocols for SR-3029 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SR-3029 in cell culture experiments. This compound is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), key regulators of various cellular processes, most notably the Wnt/β-catenin signaling pathway.[1][2][3] Aberrant Wnt signaling is implicated in the progression of numerous cancers, making this compound a valuable tool for cancer research and drug development.[4][5]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε.[2] In the canonical Wnt/β-catenin pathway, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription. This compound, by inhibiting CK1δ/ε, interferes with the function of the destruction complex, leading to a decrease in β-catenin levels and subsequent downregulation of Wnt signaling.[4][5] This inhibition has been shown to induce apoptosis and suppress the growth of cancer cells with overactive Wnt signaling.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
CK1δ44Cell-free assay[1][2]
CK1ε260Cell-free assay[1][2]
CDK4/cyclin D1576Not Specified[2][6]
CDK4/cyclin D3368Not Specified[2][6]
CDK6/cyclin D1428Not Specified[2][6]
CDK6/cyclin D3427Not Specified[2][6]
FLT33000Not Specified[2][6]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeEC50 (nM)Assay TypeReference
A375Melanoma86MTT Assay[2][7]
Pancreatic Cancer Cell LinesPancreatic Ductal Adenocarcinoma5 - 400Proliferation Assay[8]
Bladder Cancer Cell LinesBladder Cancer5 - 400Proliferation Assay[8]
MCF7Breast CancerLess Potent ActivityNot Specified[2]
T47DBreast CancerLess Potent ActivityNot Specified[2]

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1δ/ε) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_off->TargetGenes_off Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled CK1_on CK1δ/ε Frizzled->CK1_on Inhibition of Destruction Complex SR3029 This compound SR3029->CK1_on Inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_on TCF/LEF TargetGenes_on Target Gene Transcription ON TCF_on->TargetGenes_on

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., A375, PANC-1) SR3029_Prep 2. This compound Stock Solution Preparation CellSeeding 3. Seed Cells in Multi-well Plates SR3029_Prep->CellSeeding Treatment 4. Treat Cells with This compound Dilutions CellSeeding->Treatment Incubation 5. Incubate for Specified Duration Treatment->Incubation MTT_Assay 6a. Cell Viability (MTT Assay) Incubation->MTT_Assay WesternBlot 6b. Protein Expression (Western Blot) Incubation->WesternBlot DataAnalysis 7. Data Analysis (EC50/IC50 Calculation) MTT_Assay->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols for Western Blot Analysis Following SR-3029 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3029 is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with IC50 values of 44 nM and 260 nM, respectively[1][2]. It functions as an ATP-competitive inhibitor[2]. Research has demonstrated its efficacy in preclinical models of various cancers, including breast, pancreatic, and bladder cancers, as well as melanoma[3][4][5][6]. The primary mechanism of action of this compound involves the modulation of key cellular signaling pathways, most notably the Wnt/β-catenin pathway[2][3][5][7]. This document provides detailed protocols for utilizing Western blot analysis to investigate the cellular response to this compound treatment, focusing on the Wnt/β-catenin signaling cascade and markers of apoptosis.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes, such as Cyclin D1 and c-Myc, which promote cell proliferation.

This compound, by inhibiting CK1δ/ε, disrupts this pathway, leading to a decrease in nuclear β-catenin and a subsequent reduction in the expression of its target genes[3][5].

Key Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the Wnt/β-catenin signaling pathway and a typical experimental workflow for Western blot analysis following this compound treatment.

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (e.g., Cancer Cell Lines) B 2. This compound Treatment (Vehicle Control vs. This compound) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-β-catenin, anti-Cyclin D1) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry) J->K

Caption: A generalized workflow for Western blot analysis.

Experimental Protocols

I. Cell Culture and this compound Treatment

  • Cell Line Selection: Choose a relevant cancer cell line known to have active Wnt/β-catenin signaling. Examples from the literature include MDA-MB-231 (breast cancer), PANC-1 (pancreatic cancer), and A375 (melanoma)[2][3][4].

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO[1]. For working solutions, dilute the stock in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM to 1 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine optimal conditions.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

    • Incubate the cells for the predetermined time.

II. Protein Extraction

  • Cell Lysis:

    • After treatment, place the culture plates on ice.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

III. Protein Quantification

  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations obtained, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.

IV. Western Blotting

  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies for this compound studies include:

      • Anti-β-catenin (total)

      • Anti-phospho-β-catenin

      • Anti-Cyclin D1

      • Anti-c-Myc

      • Anti-CK1δ

      • Anti-cleaved PARP (as a marker for apoptosis)[4]

      • Anti-GAPDH or Anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control.

Data Presentation

The quantitative data obtained from the densitometric analysis of Western blots should be presented in a clear and organized manner. Below is an example of how to structure this data in a table.

Table 1: Densitometric Analysis of Key Proteins after this compound Treatment in MDA-MB-231 Cells (24 hours)

Treatment GroupRelative β-catenin Levels (Normalized to GAPDH)Relative Cyclin D1 Levels (Normalized to GAPDH)Relative Cleaved PARP Levels (Normalized to GAPDH)
Vehicle Control (0.1% DMSO)1.00 ± 0.081.00 ± 0.121.00 ± 0.05
This compound (50 nM)0.65 ± 0.060.58 ± 0.091.85 ± 0.21*
This compound (100 nM)0.42 ± 0.05 0.35 ± 0.072.75 ± 0.33**
This compound (200 nM)0.21 ± 0.04 0.18 ± 0.044.12 ± 0.45***

Data are presented as mean ± standard deviation (n=3). Statistical significance relative to the vehicle control is denoted as *p < 0.05, **p < 0.01, ***p < 0.001 (Student's t-test).

Western blot analysis is an indispensable tool for elucidating the molecular effects of this compound. The protocols and guidelines presented here provide a robust framework for investigating the impact of this compound on the Wnt/β-catenin signaling pathway and apoptosis. Consistent and reproducible results will aid in the characterization of this compound's therapeutic potential and its mechanism of action in various disease models.

References

Application Notes and Protocols for In Vivo Studies with SR-3029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of SR-3029, a potent and selective inhibitor of casein kinase 1δ/1ε (CK1δ/ε). The provided information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

Compound Information

This compound is a small molecule inhibitor with demonstrated anti-proliferative properties in various cancer models.[1][2] It selectively targets CK1δ and CK1ε, key regulators of cellular processes, including the Wnt/β-catenin signaling pathway.[3][4][5]

Chemical Properties
PropertyValueReference
Molecular Formula C₂₃H₁₉F₃N₈O[6]
Molecular Weight 480.45 g/mol [1][6]
CAS Number 1454585-06-8[1][6]
Solubility
SolventSolubilityReference
DMSO ≥ 30 mg/mL (62.44 mM)[7]
47 mg/mL (97.82 mM)[6]
Soluble to 20 mM[1]
DMF 30 mg/mL[8]
Water Insoluble[3][6]
Ethanol Insoluble[3][6]

Note: The solubility of this compound in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO.[3][7]

In Vivo Formulation Protocols

The choice of formulation and route of administration is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in vivo. Below are established protocols for preparing this compound for oral and intraperitoneal administration.

Oral Administration (Homogeneous Suspension)

This protocol is suitable for delivering this compound as a suspension.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Sterile tubes and syringes

Protocol:

  • Weigh the required amount of this compound powder.

  • Triturate the powder in a mortar with a small amount of the CMC-Na solution to form a smooth paste.

  • Gradually add the remaining volume of the CMC-Na solution while continuously mixing to ensure a uniform suspension.

  • For a final concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of CMC-Na solution.[6]

  • Mix the suspension thoroughly before each administration to ensure homogeneity.

Intraperitoneal Administration (Clear Solution)

This protocol yields a clear solution suitable for intraperitoneal injection.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protected tubes and syringes

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[7]

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[7]

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.[7]

  • Add 450 µL of sterile saline to reach the final volume of 1 mL.[7]

  • The final concentration of this solution will be approximately 2.08 mg/mL. The mixed solution should be used immediately.[7]

Intraperitoneal Administration (Corn Oil Suspension)

This protocol provides an alternative formulation for intraperitoneal delivery.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Corn oil

  • Sterile, light-protected tubes and syringes

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 6 mg/mL).[3]

  • To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.[3]

  • Mix the solution thoroughly to ensure a uniform suspension.

  • The mixed solution should be used immediately for optimal results.[3]

Dosing Information

In published studies using mouse xenograft models, this compound has been administered at a dose of 20 mg/kg daily via intraperitoneal injection.[7][8] This dosing regimen was shown to reduce tumor growth and was well-tolerated with no overt signs of toxicity.[7][8] Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental goals.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound inhibits CK1δ/ε, which plays a crucial role in the Wnt/β-catenin signaling pathway.[4][5] Inhibition of CK1δ/ε leads to a reduction in the nuclear accumulation of β-catenin, thereby decreasing the transcription of Wnt target genes, such as CCND1 (Cyclin D1), which are involved in cell proliferation.[8][9]

SR3029_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Wnt/β-catenin Pathway SR3029 This compound CK1 CK1δ/ε SR3029->CK1 Inhibits BetaCatenin β-catenin CK1->BetaCatenin Phosphorylates & Stabilizes Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF TCF TargetGenes Target Genes (e.g., Cyclin D1) TCF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Promotes

Caption: this compound inhibits CK1δ/ε, disrupting Wnt/β-catenin signaling.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study with this compound.

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer this compound or Vehicle Formulation->Dosing TumorImplant Tumor Cell Implantation TumorGrowth Allow Tumors to Establish TumorImplant->TumorGrowth Randomization Randomize Animals into Treatment Groups TumorGrowth->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint TissueHarvest Harvest Tumors and Tissues Endpoint->TissueHarvest DataAnalysis Analyze Data (e.g., Tumor Volume, Biomarkers) TissueHarvest->DataAnalysis

Caption: General workflow for in vivo efficacy studies of this compound.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[6]

  • Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these protocols and guidelines, researchers can effectively prepare and utilize this compound for in vivo studies to further investigate its therapeutic potential.

References

Optimal Working Concentration of SR-3029 in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3029 is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), two key enzymes implicated in the regulation of various cellular processes, including Wnt/β-catenin and Hedgehog-GLI signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide a comprehensive overview of the optimal working concentrations of this compound in various cell lines and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[3] By inhibiting these kinases, this compound can modulate downstream signaling pathways, notably by preventing the phosphorylation of key proteins involved in the Wnt/β-catenin and Hedgehog-GLI cascades.[1][4] In the context of Wnt signaling, inhibition of CK1δ leads to the stabilization of β-catenin, a central player in this pathway.[2][5]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro inhibitory concentrations of this compound against its target kinases and its effective concentrations for inhibiting the proliferation of various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Target Kinases

TargetIC50 (nM)Ki (nM)
CK1δ4497
CK1ε26097
CDK4/cyclin D1576-
CDK4/cyclin D3368-
CDK6/cyclin D1428-
CDK6/cyclin D3427-
FLT33000-

Data sourced from MedchemExpress and Cayman Chemical.[3][5]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)Assay
A375Human Melanoma86MTT Assay
Pancreatic Cancer Cells (PANC-1, MIAPaCa-2)Pancreatic Ductal Adenocarcinoma5 - 400CellTiter-Glo Assay
Bladder Cancer Cells (T24, UM-UC-3)Bladder Cancer5 - 400CellTiter-Glo Assay
UACC903Melanoma~60 (effective concentration)qPCR
Breast Cancer Cells (CK1δ-high)Breast CancerPotent InhibitionApoptosis Assays

Data compiled from various sources.[3][6][7]

Signaling Pathway Diagram

The following diagram illustrates the simplified Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Wnt_Pathway Wnt/β-catenin Signaling Pathway and this compound Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc accumulation & translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes SR3029 This compound CK1 CK1δ/ε SR3029->CK1 inhibition CK1->Destruction_Complex component of

Caption: Wnt/β-catenin pathway and this compound inhibition point.

Experimental Protocols

The following are detailed protocols for common cell-based assays to determine the optimal working concentration of this compound.

Protocol 1: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This protocol is designed to determine the EC50 value of this compound in a specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)[8]

  • Complete cell culture medium appropriate for the cell line

  • 96-well clear or opaque-walled microplates (depending on the assay)

  • Adherent or suspension cells of interest

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 2,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • For suspension cells, seed at a density of 10,000-50,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (for adherent cells).

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

    • For CellTiter-Glo Assay:

      • Equilibrate the plate and CellTiter-Glo reagent to room temperature.

      • Add 100 µL of CellTiter-Glo reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log concentration of this compound.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets or the expression of key proteins in a signaling pathway (e.g., β-catenin).

Materials:

  • This compound

  • 6-well plates

  • Cells of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

    • Compare the levels of the target protein between treated and untreated samples.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the efficacy of this compound in a cell-based research setting.

Experimental_Workflow General Workflow for this compound Cellular Assays Start Start: Select Cell Line Culture Cell Culture & Seeding Start->Culture Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Proliferation Cell Proliferation Assay (MTT, CellTiter-Glo) Treatment->Proliferation Western Western Blot Analysis (Target Engagement) Treatment->Western qPCR qPCR Analysis (Target Gene Expression) Treatment->qPCR Colony Colony Formation Assay (Long-term Effects) Treatment->Colony Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis Colony->Data_Analysis Conclusion Conclusion: Determine Optimal Working Concentration Data_Analysis->Conclusion

Caption: A typical experimental workflow for this compound evaluation.

Conclusion

The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. For initial screening in cancer cell lines, a concentration range of 10 nM to 1 µM is recommended. It is crucial to perform dose-response experiments to determine the precise EC50 for each cell line and to confirm target engagement through methods like Western blotting. The provided protocols offer a starting point for researchers to effectively utilize this compound as a tool to investigate CK1δ/ε signaling and its role in cellular function and disease.

References

Application Notes and Protocols for SR-3029 in Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies. Emerging research has identified Casein Kinase 1δ (CK1δ), a serine/threonine protein kinase, as a potential therapeutic target in TNBC.[2][3] SR-3029 is a potent and selective inhibitor of CK1δ and its isoform CK1ε.[4][5] These application notes provide a comprehensive overview of the use of this compound in TNBC cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects in triple-negative breast cancer by inhibiting Casein Kinase 1δ (CK1δ), a key enzyme in the Wnt/β-catenin signaling pathway.[2][6] In many TNBC cells, CK1δ is overexpressed and contributes to the stabilization and nuclear accumulation of β-catenin.[6] Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, survival, and migration. By inhibiting CK1δ, this compound disrupts this cascade, leading to a reduction in nuclear β-catenin levels and the subsequent downregulation of its target genes.[6] This ultimately results in decreased TNBC cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.[2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in TNBC cells.

SR3029_Pathway cluster_Wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1d CK1δ CK1d->beta_catenin Phosphorylation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocation TCF TCF/LEF beta_catenin_nuc->TCF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->Target_Genes Activation Proliferation Cell Proliferation, Survival, Migration Target_Genes->Proliferation SR3029 This compound SR3029->CK1d Inhibition

Caption: this compound inhibits CK1δ, disrupting the Wnt/β-catenin pathway in TNBC cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on triple-negative breast cancer cells based on published literature.

Table 1: Inhibitory Concentrations of this compound

ParameterCell LineValueReference
IC50 (CK1δ)-44 nM[4]
IC50 (CK1ε)-260 nM[4]
EC50 (Proliferation)MDA-MB-23126 nM[4]

Table 2: Effects of this compound on TNBC Cell Proliferation and Invasion

Cell LineThis compound ConcentrationTime (hours)EffectP-valueReference
MDA-MB-23130 nM48Decreased Proliferation< 0.01
MDA-MB-23130 nM72Decreased Proliferation< 0.001
MDA-MB-231100 nM48, 72, 96Decreased Proliferation< 0.001
MDA-MB-23130 nM-Reduced Matrigel Invasion< 0.001
MDA-MB-23130 nM-Reduced Transwell Migration< 0.001

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cells.

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing TNBC cells and treating them with this compound.

Cell_Culture_Workflow start Start culture Culture TNBC cells (e.g., MDA-MB-231) in recommended medium start->culture passage Passage cells at 70-80% confluency culture->passage seed Seed cells in appropriate vessels for the experiment passage->seed incubate Incubate overnight to allow attachment seed->incubate prepare Prepare this compound stock solution (e.g., in DMSO) incubate->prepare treat Treat cells with desired concentrations of this compound and a vehicle control (DMSO) prepare->treat incubate_treat Incubate for the specified duration treat->incubate_treat harvest Harvest cells for downstream analysis incubate_treat->harvest end End harvest->end

Caption: Workflow for TNBC cell culture and treatment with this compound.

Materials:

  • Triple-negative breast cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, or dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture TNBC cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 70-80% confluency.

  • Seed the cells into the appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density for your experiment.

  • Allow the cells to attach and grow overnight.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM). Also, prepare a vehicle control with the same concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Proceed with downstream applications such as cell viability assays, western blotting, or migration assays.

Western Blot Analysis of β-catenin

This protocol is for assessing the levels of total and active (non-phosphorylated) β-catenin in TNBC cells following this compound treatment.

Western_Blot_Workflow start Start: this compound Treated Cells lyse Lyse cells and quantify protein concentration start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (anti-β-catenin, anti-active-β-catenin, and a loading control like β-actin) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibodies wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect signal using an ECL substrate and imaging system wash2->detect analyze Analyze band intensities detect->analyze end End analyze->end Apoptosis_Assay_Workflow start Start: this compound Treated Cells harvest Harvest cells (including supernatant for floating cells) start->harvest wash Wash cells with ice-cold PBS harvest->wash resuspend Resuspend cells in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end Migration_Invasion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat For invasion assay, coat Transwell inserts with Matrigel serum_starve Serum-starve TNBC cells seed_upper Seed cells in serum-free medium with this compound into the upper chamber serum_starve->seed_upper add_lower Add medium with chemoattractant (e.g., 10% FBS) to the lower chamber seed_upper->add_lower incubate Incubate for 12-24 hours add_lower->incubate remove_nonmigrated Remove non-migrated cells from the top of the membrane incubate->remove_nonmigrated fix_stain Fix and stain migrated cells on the bottom of the membrane remove_nonmigrated->fix_stain image_quantify Image and count the cells fix_stain->image_quantify

References

Application Notes and Protocols for SR-3029 in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3029 is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] These serine/threonine kinases are crucial components of multiple cellular signaling pathways, most notably the Wnt/β-catenin pathway, which is frequently dysregulated in various cancers, including hematological malignancies.[4][5] Aberrant Wnt signaling is implicated in the pathogenesis of Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM), making it a compelling target for therapeutic intervention.[6][7][8] Preclinical evidence suggests that inhibition of CK1δ/ε can disrupt these oncogenic signaling cascades, leading to decreased cell proliferation and induction of apoptosis. Recent studies have demonstrated the potent in vivo and ex vivo anti-myeloma activity of this compound, highlighting its therapeutic potential in hematological cancers.[8]

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its investigation in hematological malignancy models.

Mechanism of Action

This compound competitively inhibits the ATP-binding sites of CK1δ and CK1ε, leading to the suppression of their kinase activity.[3] In the canonical Wnt/β-catenin pathway, CK1δ/ε are responsible for phosphorylating scaffold proteins like Dishevelled (Dvl) and the co-receptor LRP6, which is essential for the stabilization and nuclear translocation of β-catenin. By inhibiting CK1δ/ε, this compound prevents the phosphorylation of these key components, leading to the degradation of β-catenin. This, in turn, reduces the transcription of Wnt target genes that promote cell proliferation and survival, such as c-Myc and Cyclin D1.[9][10] In some contexts, such as CLL, CK1δ/ε inhibitors have been shown to block the non-canonical Wnt pathway driven by WNT-5A/ROR1.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD binds LRP6 LRP6 Co-receptor Wnt->LRP6 binds Dvl Dishevelled (Dvl) FZD->Dvl activates Axin Axin LRP6->Axin recruits Destruction_Complex Destruction Complex Dvl->Destruction_Complex inhibits GSK3b GSK3β GSK3b->Destruction_Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex CK1a CK1α CK1a->Destruction_Complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin phosphorylates for degradation SR3029 This compound CK1de CK1δ/ε SR3029->CK1de inhibits CK1de->LRP6 phosphorylates CK1de->Dvl phosphorylates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription

Caption: this compound inhibits Wnt/β-catenin signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (nM)Assay TypeReference
CK1δ44Cell-free[2][3]
CK1ε260Cell-free[2][3]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeEC50 (nM)Assay TypeReference
A375Melanoma86MTT[11][12]
Multiple Myeloma (Primary Samples)Multiple MyelomaPotent ActivityEx vivo[8]

Note: Specific EC50 values for a broad range of hematological malignancy cell lines are not yet published. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line of interest.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on hematological cancer cell lines.

G cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plates treat Treat with this compound (dose-response) start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate GI50/IC50 values measure->analyze

Caption: Workflow for assessing cell viability.

Materials:

  • Hematological cancer cell lines (e.g., Kasumi-1 for AML, JVM-3 for CLL, MM.1S for Multiple Myeloma)

  • Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed suspension cells at a density of 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells to achieve the final desired concentrations.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, add a volume of reagent equal to the volume of cell culture medium in the well, mix, and read luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the GI50 or IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound in hematological cancer cells using flow cytometry.

Materials:

  • Hematological cancer cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates at a density of 5 x 10^5 cells/mL and treat with this compound at concentrations determined from the viability assay (e.g., 1x and 5x IC50) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.

Protocol 3: Western Blot Analysis of Wnt Pathway Proteins

This protocol assesses the effect of this compound on the levels of key proteins in the Wnt/β-catenin signaling pathway.

Materials:

  • Hematological cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest the cells and lyse them in ice-cold RIPA buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Application

For in vivo studies, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., NOD-SCID) are recommended.[13] this compound has been shown to be effective in mouse xenograft models of solid tumors and in a primary patient-derived xenograft model of multiple myeloma with no overt toxicity.[8][12]

General In Vivo Protocol Outline:

  • Model Establishment: Engraft human hematological cancer cells (e.g., via intravenous or subcutaneous injection) into immunodeficient mice.

  • Treatment: Once tumors are established or leukemia is disseminated, treat the mice with this compound (e.g., 20 mg/kg daily via intraperitoneal injection) or vehicle control.[12]

  • Monitoring: Monitor tumor growth (for subcutaneous models) or disease burden (e.g., by bioluminescence imaging for luciferase-expressing cells) and animal health.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor or bone marrow samples to analyze the levels of Wnt pathway proteins by Western blot or immunohistochemistry to confirm target engagement.

Conclusion

This compound is a valuable research tool for investigating the role of CK1δ/ε and the Wnt signaling pathway in hematological malignancies. The provided protocols offer a framework for assessing its anti-cancer efficacy and mechanism of action in relevant preclinical models. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from this targeted therapy.

References

Application Notes and Protocols for SR-3029 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the effect of SR-3029, a potent and selective casein kinase 1δ/1ε (CK1δ/ε) inhibitor, on cell viability. The provided methodologies are based on established cell-based assays and are intended to guide researchers in assessing the anti-proliferative properties of this compound.

Introduction

This compound is a small molecule inhibitor targeting casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε) with IC50 values of 44 nM and 260 nM, respectively[1]. These kinases are serine/threonine-specific and play crucial roles in various cellular processes, including the Wnt signaling pathway[2]. Aberrant activity of CK1δ and CK1ε has been implicated in the pathology of several diseases, including cancer[3]. This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, making it a compound of interest for drug development[3]. This document outlines the protocols for assessing cell viability upon treatment with this compound using common colorimetric and luminescent assays.

Quantitative Data Summary

The following table summarizes the reported potency and efficacy of this compound in various assays and cell lines.

ParameterValueEnzyme/Cell LineAssay TypeReference
IC50 44 nMCK1δCell-free assay[1]
IC50 260 nMCK1εCell-free assay[1]
EC50 ≤ 100 nMA375 melanomaMTT Assay[3]
EC50 See specific values belowPancreatic and Bladder Cancer Cell LinesCellTiter-Glo Assay[4]

EC50 Values in Pancreatic and Bladder Cancer Cell Lines:

Cell LineCancer TypeEC50 (µM)
PANC-1Pancreatic~1
MiaPaCa-2Pancreatic~0.5
T24Bladder~0.25
UM-UC-3Bladder~0.1

Signaling Pathway

This compound exerts its effects by inhibiting CK1δ and CK1ε, which are key components of the Wnt/β-catenin signaling pathway. Inhibition of these kinases can lead to the suppression of Wnt target gene expression, ultimately affecting cell proliferation and survival.

SR3029_Signaling_Pathway cluster_inhibition Inhibitory Action SR3029 This compound CK1 CK1δ / CK1ε SR3029->CK1 Wnt Wnt Signaling Pathway CK1->Wnt Activates Proliferation Cell Proliferation & Survival Wnt->Proliferation

Caption: this compound inhibits CK1δ/ε, modulating the Wnt signaling pathway to reduce cell proliferation.

Experimental Protocols

Two common methods for assessing cell viability following this compound treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • This compound compound

  • A375 melanoma cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., 0.01 nM to 10 µM) to determine the EC50 value.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours to 4 days) at 37°C in a 5% CO2 incubator.[2][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Materials:

  • This compound compound

  • Pancreatic, bladder, or other suitable cancer cell lines

  • Complete cell culture medium

  • 384-well opaque-walled cell culture plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed approximately 400 cells per well in a 384-well plate in 50 µL of complete medium.[4]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add the desired concentrations of this compound to the wells.

    • Include vehicle and no-cell controls.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell control wells from all other readings.

  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the EC50 value using non-linear regression.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a cell viability assay with this compound.

Cell_Viability_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate Overnight (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with This compound Dilutions incubate1->treat_cells incubate2 Incubate for Treatment Period (e.g., 72h) treat_cells->incubate2 add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate (Reagent Reaction) add_reagent->incubate3 measure Measure Signal (Absorbance or Luminescence) incubate3->measure analyze Data Analysis (Calculate EC50) measure->analyze end End analyze->end

Caption: General workflow for assessing cell viability following treatment with this compound.

References

Application Notes and Protocols: SR-3029 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical rationale and experimental protocols for utilizing SR-3029, a potent and selective inhibitor of Casein Kinase 1δ/1ε (CK1δ/ε), in combination with other anticancer agents. The focus of this document is the synergistic combination of this compound with the chemotherapeutic agent gemcitabine in pancreatic and bladder cancer models.

Introduction to this compound

This compound is a small molecule inhibitor targeting CK1δ and CK1ε, kinases that are frequently overexpressed in various human cancers and are implicated in key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.[1][2][3] By inhibiting CK1δ/ε, this compound disrupts these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical studies have demonstrated the potential of this compound as both a monotherapy and a combination agent.[4][5]

This compound in Combination with Gemcitabine: A Synergistic Approach

A key preclinical study has highlighted the synergistic anti-cancer activity of this compound when combined with gemcitabine, a standard-of-care chemotherapy for pancreatic and bladder cancers.[4] The primary mechanism underlying this synergy is the this compound-mediated upregulation of deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for the activation of gemcitabine.[4] This increased activation of gemcitabine within the tumor cells leads to enhanced DNA damage and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and gemcitabine.

Table 1: In Vitro Synergy of this compound and Gemcitabine in Pancreatic and Bladder Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Gemcitabine IC50 (nM)Combination Index (CI) at ED50Synergy/Antagonism
PANC-1Pancreatic~50~25< 1.0Synergism[4]
MIAPaCa-2PancreaticNot explicitly statedNot explicitly stated< 1.0Synergism[6]
T24Bladder~25~1< 1.0Synergism[4]
UM-UC-3BladderNot explicitly statedNot explicitly stated< 1.0Synergism[6]

Table 2: In Vivo Efficacy of this compound and Gemcitabine Combination in an Orthotopic Pancreatic Cancer Xenograft Model (PANC-1 cells)

Treatment GroupDosageMean Tumor Volume (mm³) at Day 42 (approx.)Tumor Growth Inhibition (%)p-value vs. Vehiclep-value vs. Gemcitabine
Vehicle-~1200---
This compound20 mg/kg, daily, i.p.~700~42%< 0.05-
Gemcitabine50 mg/kg, twice weekly, i.p.~800~33%< 0.05-
This compound + Gemcitabine20 mg/kg + 50 mg/kg~300~75%< 0.001< 0.01

Note: The data in the tables are compiled and estimated from the figures and text of the cited publication, as explicit summary tables were not available in the source.[4]

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and the Role of CK1δ

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Axin Axin LRP5_6->Axin inhibition Dsh->Axin inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates APC APC CK1d CK1δ CK1d->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Wnt Wnt Wnt->Frizzled SR3029 This compound SR3029->CK1d inhibits

Wnt/β-catenin signaling and this compound's point of intervention.
Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the key steps in an in vivo xenograft study to evaluate the combination of this compound and gemcitabine.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture PANC-1 pancreatic cancer cells Tumor_Implantation 2. Orthotopically implant cells into nude mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow tumors to establish (e.g., 100 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups (n=8-10/group) Tumor_Growth->Randomization Group_Vehicle Vehicle Control Randomization->Group_Vehicle Group_SR3029 This compound alone (20 mg/kg, daily, i.p.) Randomization->Group_SR3029 Group_Gem Gemcitabine alone (50 mg/kg, 2x/week, i.p.) Randomization->Group_Gem Group_Combo This compound + Gemcitabine Randomization->Group_Combo Treatment_Period 5. Administer treatments for a defined period (e.g., 28 days) Group_Vehicle->Treatment_Period Group_SR3029->Treatment_Period Group_Gem->Treatment_Period Group_Combo->Treatment_Period Tumor_Measurement 6. Measure tumor volume (e.g., 2x/week) Treatment_Period->Tumor_Measurement Body_Weight 7. Monitor body weight for toxicity Treatment_Period->Body_Weight Endpoint 8. Euthanize and excise tumors at endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Analysis 9. Analyze tumor weight, IHC for biomarkers (e.g., Ki-67, dCK) Endpoint->Analysis

Workflow for in vivo evaluation of this compound and gemcitabine.

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of this compound and gemcitabine on the proliferation of cancer cell lines.

Materials:

  • Pancreatic (PANC-1, MIAPaCa-2) or bladder (T24, UM-UC-3) cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader for luminescence or absorbance

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete culture medium. Create a dose-response matrix with varying concentrations of both drugs.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with single-agent treatments and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[4] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Orthotopic Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine in a pancreatic cancer model.

Materials:

  • 6-8 week old female athymic nude mice

  • PANC-1 pancreatic cancer cells

  • Matrigel

  • This compound (formulated for in vivo use)

  • Gemcitabine (formulated for in vivo use)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Tumor Cell Implantation:

    • Harvest PANC-1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mice and surgically expose the pancreas.

    • Inject 1 x 10^6 cells (100 µL) into the tail of the pancreas.

    • Suture the incision and allow the mice to recover.

  • Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence if using luciferase-expressing cells) or by palpation.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into four treatment groups:

    • Vehicle control

    • This compound (20 mg/kg, daily, intraperitoneal injection)

    • Gemcitabine (50 mg/kg, twice weekly, intraperitoneal injection)

    • This compound + Gemcitabine

  • Treatment and Monitoring:

    • Administer the treatments for the duration of the study (e.g., 28 days).

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform immunohistochemical analysis on tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the mechanism of action (e.g., dCK).

    • Statistically analyze the differences in tumor growth between the treatment groups.

Conclusion and Future Directions

The combination of this compound with gemcitabine represents a promising therapeutic strategy for pancreatic and bladder cancers. The preclinical data strongly support the synergistic nature of this combination, driven by a clear mechanism of action. Further research is warranted to explore the efficacy of this compound in combination with other classes of anticancer drugs, such as targeted therapies and immunotherapies, and to ultimately translate these findings into clinical applications. The protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in combination settings.

References

Application Notes and Protocols for Long-Term SR-3029 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3029 is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily through the inhibition of the Wnt/β-catenin signaling pathway.[2][4][5][6] These application notes provide detailed protocols for the long-term treatment of cell cultures with this compound to enable researchers to investigate its sustained effects on cellular processes.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[2] CK1δ is often overexpressed in several cancers, including breast, pancreatic, and bladder cancers, where it plays a crucial role in driving Wnt/β-catenin signaling.[4][7] By inhibiting CK1δ/ε, this compound prevents the phosphorylation of key components in this pathway, leading to a reduction in the nuclear accumulation of β-catenin and subsequent downregulation of Wnt target genes like Cyclin D1.[3][4][6] In some blood cancers, this compound has also been shown to regulate translation initiation.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueKi ValueReference
CK1δ44 nM97 nM[1][2]
CK1ε260 nM97 nM[1][2]
CDK4/cyclin D3368 nM-[2][3]
CDK6/cyclin D3427 nM-[2][3]
CDK6/cyclin D1428 nM-[2][3]
CDK4/cyclin D1576 nM-[2][3]
FLT33000 nM-[2][3]

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines (72-hour treatment)

Cell LineCancer TypeEC50 ValueReference
A375Human Melanoma86 nM[2][3]
MDA-MB-231Triple-Negative Breast Cancer26 nM[2]
Pancreatic Cancer Cell LinesPancreatic Ductal Adenocarcinoma5 - 400 nM[7]
Bladder Cancer Cell LinesBladder Cancer5 - 400 nM[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.8045 mg of this compound (MW: 480.45 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.[9]

General Cell Culture and Maintenance

Materials:

  • Appropriate cell line (e.g., MDA-MB-231, A375)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[2]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in the appropriate complete growth medium in a 37°C incubator with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.[10]

  • To passage, wash the cells with PBS, detach them using trypsin-EDTA, and then neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension, resuspend the cell pellet in fresh medium, and seed into new culture vessels at the desired density.[10]

Protocol for Long-Term this compound Treatment (Example: 10-14 days)

This protocol is designed to assess the long-term effects of this compound on cell proliferation, viability, and signaling pathways. The concentration of this compound should be determined based on the EC50 values for the specific cell line (see Table 2), typically starting at a concentration that does not cause immediate, widespread cell death.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete growth medium

  • Cell line of interest seeded in appropriate culture vessels (e.g., 6-well plates or T25 flasks)

Protocol:

  • Seeding: Seed the cells at a lower density than for short-term assays to accommodate the longer culture period.

  • Treatment Initiation: The day after seeding, replace the medium with fresh complete growth medium containing the desired concentration of this compound. Remember to include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

  • Medium Changes: Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days to ensure a consistent drug concentration and replenish nutrients.

  • Monitoring: Observe the cells daily under a microscope for morphological changes, signs of stress, or changes in confluence.

  • Endpoint Analysis: At the end of the treatment period (e.g., 10 or 14 days), harvest the cells for downstream analysis.

Downstream Assays for Long-Term Treatment Effects

a) Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo)

Protocol:

  • At various time points during the long-term treatment (e.g., day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.

  • This will allow for the assessment of the cytostatic or cytotoxic effects of this compound over time.

b) Western Blot Analysis for Signaling Pathway Components

Protocol:

  • After the long-term treatment, lyse the cells and extract total protein.

  • Perform Western blot analysis to detect changes in the protein levels of key signaling molecules such as total β-catenin, active β-catenin, Cyclin D1, CK1δ, and CK1ε.[2]

  • GAPDH or β-actin should be used as a loading control.

c) Quantitative PCR (qPCR) for Gene Expression Analysis

Protocol:

  • Following long-term treatment, isolate total RNA from the cells.

  • Perform reverse transcription to generate cDNA.

  • Use qPCR to analyze the mRNA expression levels of Wnt target genes such as CCND1 (Cyclin D1), CD44, and DKK1.[2][3]

Visualizations

SR3029_Signaling_Pathway cluster_Wnt_Pathway Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Nuclear Translocation Wnt_Target_Genes Wnt Target Genes (e.g., Cyclin D1, c-Myc) TCF_LEF->Wnt_Target_Genes Transcription CK1delta_epsilon CK1δ/ε CK1delta_epsilon->Destruction_Complex Phosphorylation SR3029 This compound SR3029->CK1delta_epsilon

Caption: this compound inhibits CK1δ/ε, disrupting the Wnt/β-catenin signaling pathway.

Long_Term_SR3029_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells at Low Density treatment Initiate Treatment: Add this compound or Vehicle (DMSO) start->treatment culture Long-Term Culture (e.g., 10-14 days) - Daily Monitoring - Medium Change every 2-3 days treatment->culture harvest Harvest Cells for Analysis culture->harvest viability Cell Viability/ Proliferation (MTT) harvest->viability Time-course or Endpoint western Protein Expression (Western Blot) harvest->western Endpoint qpcr Gene Expression (qPCR) harvest->qpcr Endpoint

Caption: Experimental workflow for long-term this compound treatment in cell culture.

References

SR-3029: A Potent Inducer of Apoptosis in Cancer Cells via CK1δ/ε Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

SR-3029 is a potent and highly selective, ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2] This small molecule has emerged as a valuable tool for investigating the roles of CK1δ/ε in cellular processes and as a potential therapeutic agent for various cancers, particularly those with aberrant Wnt/β-catenin signaling.[3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in cancer cell apoptosis studies, and relevant quantitative data.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of CK1δ and CK1ε, which are serine/threonine kinases involved in the regulation of numerous cellular processes.[5] Overexpression of CK1δ has been linked to a more aggressive phenotype and poorer prognosis in several cancers, including breast, pancreatic, and bladder cancer.[5]

The primary anti-cancer effect of this compound is mediated through the inhibition of the Wnt/β-catenin signaling pathway.[3][4] In many cancers, this pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival. CK1δ is a crucial component of the β-catenin destruction complex. However, in cancers with high levels of Wnt signaling, CK1δ can paradoxically promote β-catenin stabilization. By inhibiting CK1δ, this compound leads to a reduction in nuclear β-catenin levels, thereby downregulating the expression of Wnt target genes like Cyclin D1 and c-Myc, ultimately inducing apoptosis in cancer cells.[4][6]

In pancreatic and bladder cancer, this compound has also been shown to sensitize cancer cells to gemcitabine by upregulating the expression of deoxycytidine kinase (dCK), a key enzyme in gemcitabine activation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Ki (nM)
CK1δ4497
CK1ε26097
CDK4/cyclin D1576-
CDK4/cyclin D3368-
CDK6/cyclin D1428-
CDK6/cyclin D3427-
FLT33000-

Data sourced from MedchemExpress and Cayman Chemical.[2][6]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeEC50 (nM)Assay
A375Human Melanoma86Proliferation Assay
PANC-1Pancreatic CancerVaries (not specified)CellTiter-Glo
T24Bladder CancerVaries (not specified)CellTiter-Glo
MDA-MB-231Triple-Negative Breast Cancer5-70 (range for CK1δ overexpressing cells)Proliferation Assay
MDA-MB-468Triple-Negative Breast Cancer5-70 (range for CK1δ overexpressing cells)Proliferation Assay

Data sourced from MedchemExpress, AACR Journals, and Science Translational Medicine.[2][5][7]

Signaling Pathway Diagrams

SR3029_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Axin Axin LRP5_6->Axin GSK3b GSK3β Dvl->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Axin->beta_catenin APC APC APC->beta_catenin CK1d CK1δ CK1d->beta_catenin P SR3029 This compound SR3029->CK1d Inhibition Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes Activation Apoptosis Apoptosis Target_Genes->Apoptosis Suppression of Anti-apoptotic Factors

Caption: this compound inhibits CK1δ, leading to the destabilization of β-catenin and subsequent apoptosis.

SR3029_Gemcitabine_Synergy SR3029 This compound CK1d CK1δ SR3029->CK1d Inhibition dCK Deoxycytidine Kinase (dCK) SR3029->dCK Upregulation CK1d->dCK Suppression Gemcitabine Gemcitabine (inactive prodrug) dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP Activation by dCK DNA_Replication DNA Replication dFdCTP->DNA_Replication Inhibition Apoptosis Apoptosis DNA_Replication->Apoptosis Induction

Caption: this compound enhances gemcitabine efficacy by upregulating dCK, the rate-limiting enzyme in its activation.

Experimental Protocols

1. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from studies assessing the effect of this compound on the proliferation of pancreatic and bladder cancer cell lines.[5]

  • Materials:

    • Cancer cell lines (e.g., PANC-1, T24)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • 96-well opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

2. Western Blot Analysis for Apoptosis and Signaling Markers

This protocol is designed to assess changes in protein expression related to apoptosis (e.g., cleaved PARP) and Wnt/β-catenin signaling (e.g., nuclear β-catenin) following this compound treatment.[5][6]

  • Materials:

    • Cancer cell lines

    • This compound

    • Complete cell culture medium

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved PARP, anti-β-catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Plate cells and treat with this compound at the desired concentration and for the appropriate duration (e.g., 24-48 hours).

    • For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

    • Quantify protein concentration using the BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

3. In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2][6]

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cell line (e.g., MDA-MB-231)

    • Matrigel (optional)

    • This compound

    • Vehicle solution (e.g., PEG300, Tween-80, and saline)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Prepare the this compound formulation. A common formulation involves dissolving this compound in DMSO, then diluting with PEG300, Tween-80, and saline.[2]

    • Administer this compound (e.g., 20 mg/kg daily) or vehicle via intraperitoneal (i.p.) injection.

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (Apoptosis & Signaling Markers) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Tumor Xenograft Model (e.g., Nude Mice) Treatment_InVivo This compound Administration (e.g., i.p. injection) Xenograft->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis of Tumors (Western Blot, IHC) Tumor_Measurement->Ex_Vivo_Analysis Ex_Vivo_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.

References

Application Notes and Protocols for Testing SR-3029 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3029 is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with IC50 values of 44 nM and 260 nM, respectively[1][2]. It functions as an ATP-competitive inhibitor[2]. This compound has demonstrated significant anti-proliferative properties in various cancer cell lines and has shown efficacy in preclinical animal models, primarily through the inhibition of the Wnt/β-catenin signaling pathway[2][3][4][5]. These application notes provide detailed protocols for utilizing animal models to test the efficacy of this compound, based on existing preclinical data.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound exerts its anti-tumor effects by targeting CK1δ/ε, key regulators of the Wnt/β-catenin signaling cascade. In cancer cells with aberrant Wnt signaling, inhibition of CK1δ/ε by this compound leads to a reduction in the levels of nuclear β-catenin, a critical transcriptional co-activator for genes involved in cell proliferation and survival[3][5]. This ultimately results in decreased expression of Wnt target genes, such as Cyclin D1, and induction of apoptosis[3][4].

Wnt_Pathway_Inhibition_by_SR3029 cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP56 LRP5/6 Destruction_Complex Destruction Complex (GSK3β, Axin, APC, CK1δ/ε) Dvl->Destruction_Complex Inhibits GSK3b GSK3β Axin Axin APC APC CK1 CK1δ/ε beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Destruction_Complex->beta_catenin Phosphorylates for Degradation SR3029 This compound SR3029->CK1 Inhibits TCFLEF TCF/LEF beta_catenin_nuc->TCFLEF Binds Target_Genes Target Genes (e.g., Cyclin D1, c-Myc) TCFLEF->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Recommended Animal Models

Xenograft and orthotopic mouse models are the most relevant for evaluating the in vivo efficacy of this compound. These models have been successfully used in previous preclinical studies to demonstrate the anti-tumor activity of this compound in various cancers, including breast, pancreatic, and skin cancer[2][5][6][7].

Human Tumor Xenograft Models

a. Breast Cancer:

  • Cell Lines: MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer - TNBC), SKBR3, BT474 (HER2+)[2].

  • Animal Strain: Athymic nude mice.

  • Rationale: These cell lines are well-characterized and have been shown to be sensitive to this compound in vivo[2][3].

b. Pancreatic Cancer:

  • Cell Line: PANC-1[6].

  • Animal Strain: Athymic nude mice.

  • Rationale: The PANC-1 orthotopic model allows for the evaluation of this compound in a more clinically relevant tumor microenvironment[6].

c. Melanoma:

  • Cell Line: A375[2][3].

  • Animal Strain: To be determined based on experimental design, but athymic nude mice are a common choice.

  • Rationale: A375 cells show sensitivity to this compound in vitro[2][3].

Patient-Derived Xenograft (PDX) Models
  • Tumor Type: Basal-like invasive ductal carcinoma[5].

  • Animal Strain: Immunocompromised mice (e.g., NOD/SCID).

  • Rationale: PDX models better recapitulate the heterogeneity and microenvironment of human tumors, providing more clinically relevant data[2].

Chemically-Induced Carcinogenesis Model
  • Tumor Type: Skin Papilloma.

  • Inducing Agents: 7,12-dimethylbenz[a]anthracene (DMBA) and 12-O-tetradecanoylphorbol-13-acetate (TPA)[2].

  • Animal Strain: To be determined based on the specific model, often sensitive mouse strains like SENCAR are used.

  • Rationale: This model is useful for studying the preventative or therapeutic effects of this compound on tumor formation and progression in a non-transplanted setting[2].

Experimental Protocols

General Guidelines for Animal Studies
  • All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.

  • Provide ad libitum access to food and water.

  • Monitor animal health daily, including body weight, tumor size, and any signs of toxicity.

Protocol 1: Subcutaneous Xenograft Model for Breast Cancer

Subcutaneous_Xenograft_Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection (5 x 10^6 cells in Matrigel) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Treatment Administration (this compound or Vehicle) E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Endpoint & Tissue Collection G->H I 9. Data Analysis H->I

Caption: Workflow for a subcutaneous xenograft study.

1. Cell Preparation:

  • Culture breast cancer cells (e.g., MDA-MB-231) in appropriate media until they reach 70-80% confluency.

  • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

2. Tumor Implantation:

  • Anesthetize athymic nude mice (6-8 weeks old).

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

3. Treatment:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=10-15 per group).

  • Prepare this compound for intraperitoneal (i.p.) injection. A formulation of 5% N-methyl-2-pyrrolidone (NMP), 10% Solutol HS 15, and 85% sterile saline has been used.

  • Administer this compound at a dose of 20 mg/kg daily via i.p. injection[2][6]. The control group should receive the vehicle solution.

4. Efficacy Assessment:

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study (e.g., after 21-48 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Protocol 2: Orthotopic Pancreatic Cancer Model

1. Cell Preparation:

  • Culture PANC-1 cells, potentially transduced with a luciferase reporter for in vivo imaging.

  • Prepare cells for injection as described in Protocol 1, but resuspend in sterile PBS without Matrigel.

2. Surgical Implantation:

  • Anesthetize athymic nude mice.

  • Make a small incision in the left abdominal flank to expose the pancreas.

  • Inject 2 x 10^6 PANC-1 cells in 50 µL of PBS directly into the pancreas.

  • Suture the incision.

3. Treatment and Monitoring:

  • Allow tumors to establish for approximately one week.

  • Monitor tumor growth via bioluminescent imaging (if using luciferase-expressing cells) or ultrasound.

  • Initiate treatment with this compound (20 mg/kg, i.p., daily) or vehicle as described in Protocol 1[6].

  • For combination studies, gemcitabine can be administered at 50 mg/kg, i.p., twice a week[6].

4. Efficacy Assessment:

  • Monitor tumor burden and animal health throughout the study.

  • At the study endpoint, euthanize the mice and excise the pancreas and any metastatic lesions.

  • Perform histological analysis and biomarker assessment on the tumor tissue.

Data Presentation and Analysis

Quantitative Data Summary
Animal ModelCell Line/Tumor TypeTreatmentDosingKey FindingsReference
Orthotopic Breast Cancer XenograftMDA-MB-231, MDA-MB-468 (TNBC)This compound20 mg/kg, i.p., dailyInhibition of tumor growth[2]
Orthotopic Breast Cancer XenograftSKBR3, BT474 (HER2+)This compound20 mg/kg, i.p., dailyInhibition of tumor growth[2]
Patient-Derived Xenograft (PDX)Breast CancerThis compound20 mg/kg, i.p., dailyInhibition of tumor growth[2]
Orthotopic Pancreatic CancerPANC-1This compound20 mg/kg, i.p., dailySignificant decrease in tumor volume and weight[6]
Orthotopic Pancreatic CancerPANC-1This compound + Gemcitabine20 mg/kg, i.p., daily + 50 mg/kg, i.p., twice a weekGreater inhibition of tumor growth compared to single agents[6]
Skin CarcinogenesisDMBA/TPA-inducedThis compoundTopical applicationSuppression of TPA-induced skin tumor formation[2]
Biomarker Analysis
  • Immunohistochemistry (IHC): Assess the expression and localization of key proteins in tumor tissues.

    • β-catenin: A reduction in nuclear β-catenin is a key indicator of this compound activity[2][3].

    • Ki-67: A marker of cell proliferation.

    • Cleaved Caspase-3 or PARP: Markers of apoptosis[6].

  • Western Blotting: Quantify the protein levels of CK1δ, active β-catenin, and downstream targets like Cyclin D1 in tumor lysates[2][3].

  • Quantitative PCR (qPCR): Measure the mRNA expression of Wnt target genes such as CCND1 (Cyclin D1), AXIN2, and CD44[2]. In the context of pancreatic cancer, assess the expression of deoxycytidine kinase (dCK)[6].

Conclusion

The provided protocols and data offer a comprehensive framework for evaluating the in vivo efficacy of this compound. The selection of the appropriate animal model will depend on the specific research question and the cancer type of interest. Careful experimental design, including appropriate controls and robust data analysis, is crucial for obtaining meaningful and reproducible results. The consistent anti-tumor effects observed across multiple preclinical models highlight the therapeutic potential of targeting CK1δ/ε with this compound.

References

Troubleshooting & Optimization

SR-3029 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-3029. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive small molecule inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] It is often used in research to probe the functions of these kinases, particularly in the context of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[2][3]

Q2: What are the known off-targets of this compound?

While this compound is highly selective for CK1δ and CK1ε, kinome-wide screening has identified several off-target kinases that are inhibited, although typically with lower potency.[4] The most significant off-targets include cyclin-dependent kinases (CDK4, CDK6), FMS-like tyrosine kinase 3 (FLT3), myosin light chain kinase 4 (MYLK4), and microtubule affinity-regulating kinase 2 (MARK2).[5] It's important to consider these off-target activities when interpreting experimental results.

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability.[5] When preparing your final working concentrations, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have cytotoxic effects. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Troubleshooting Guides

Problem 1: I am observing higher-than-expected cytotoxicity in my cell line.

Possible Cause 1: Off-target effects. this compound inhibits several kinases involved in cell cycle progression and survival, such as CDK4 and CDK6.[5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis, which may be more pronounced in certain cell lines. For example, triple-negative breast cancer cell lines of the luminal androgen receptor (LAR) subtype are particularly sensitive to CDK4/6 inhibition.[6][7]

Troubleshooting Steps:

  • Review Cell Line Sensitivity: Check the literature for the known sensitivity of your cell line to CDK4/6 inhibitors.

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the precise IC50 of this compound in your cell line.

  • On-Target Validation: Use a rescue experiment to confirm if the cytotoxicity is due to on-target inhibition of CK1δ. This can be done by overexpressing a drug-resistant mutant of CK1δ and observing if it reverses the cytotoxic effects of this compound.

  • Alternative Inhibitors: Compare the effects of this compound with other CK1δ/ε inhibitors that have different off-target profiles. If the cytotoxicity is consistent across inhibitors with different off-target profiles, it is more likely to be an on-target effect.

Possible Cause 2: Issues with MTT/MTS viability assays. MTT and similar tetrazolium-based assays measure metabolic activity, which may not always directly correlate with cell viability. Some compounds can interfere with cellular metabolism or the enzymatic reduction of MTT, leading to an over- or underestimation of cytotoxicity.[8][9][10]

Troubleshooting Steps:

  • Use an Orthogonal Assay: Confirm your viability results using a different method that does not rely on metabolic activity, such as trypan blue exclusion, a cell counting-based method, or an assay that measures membrane integrity (e.g., propidium iodide staining followed by flow cytometry).

  • Check for Compound Interference: To test if this compound directly interferes with the MTT reagent, perform the assay in a cell-free system by adding this compound to the medium and MTT reagent.

Problem 2: I am not observing the expected downstream effects on the Wnt/β-catenin pathway (e.g., no change in β-catenin levels).

Possible Cause 1: Cell line context. The cellular response to CK1δ/ε inhibition can be context-dependent. Some cell lines may have mutations downstream of CK1δ/ε in the Wnt pathway (e.g., mutations in Axin or APC) that render them insensitive to the effects of this compound on β-catenin degradation. Other cell lines may have compensatory signaling pathways that maintain β-catenin levels despite CK1δ/ε inhibition.[11]

Troubleshooting Steps:

  • Cell Line Characterization: Verify the status of the Wnt pathway components in your cell line (e.g., check for mutations in APC, Axin, or β-catenin).

  • Stimulate the Pathway: If you are working with a cell line with low basal Wnt activity, you may need to stimulate the pathway with a Wnt ligand (e.g., Wnt3a conditioned media) to observe the inhibitory effects of this compound.

  • Check Upstream Markers: In addition to β-catenin, examine the phosphorylation status of LRP6, an upstream component of the Wnt pathway that is phosphorylated by CK1. A decrease in phospho-LRP6 can confirm target engagement by this compound.[12][13]

Possible Cause 2: Experimental procedure. Issues with the experimental protocol, such as incorrect timing of treatment or problems with antibody performance in Western blotting, can lead to a failure to detect the expected changes.

Troubleshooting Steps:

  • Time Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in β-catenin levels. Effects on protein levels can be transient.

  • Western Blot Optimization: Ensure your Western blot protocol is optimized for the detection of β-catenin and its phosphorylated forms. Use validated antibodies and appropriate controls. (See detailed protocol below).

  • Confirm Target Engagement: Directly assess the inhibition of CK1δ/ε activity in your cells using a cellular thermal shift assay (CETSA) or by examining the phosphorylation of a known direct substrate of CK1δ/ε.

Data Presentation

Table 1: On-Target and Off-Target Potency of this compound

TargetIC50 (nM)Ki (nM)
On-Targets
CK1δ44[1]97[4]
CK1ε260[1]97[4]
Off-Targets
CDK4/cyclin D1576[5]N/A
CDK4/cyclin D3368[5]N/A
CDK6/cyclin D1428[5]N/A
CDK6/cyclin D3427[5]N/A
FLT33000[5]N/A

N/A: Data not available

Table 2: KINOMEscan Data for this compound (% Control at 10 µM)

This table summarizes data from a KINOMEscan analysis, showing kinases with less than 10% of control activity remaining in the presence of 10 µM this compound, indicating significant inhibition.[4]

Kinase% Control
CK1δ<10
CK1ε<10
FLT3<10
FLT3 (D835Y)<10
FLT3 (ITD)<10
FLT3 (N841I)<10
MARK2<10
MYLK4<10

Experimental Protocols

Protocol 1: Western Blot Analysis of Wnt/β-catenin Pathway Activation

This protocol is for assessing the effect of this compound on key components of the Wnt/β-catenin pathway.

  • Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvesting.

  • Wnt Stimulation (Optional): If your cell line has low basal Wnt signaling, you may need to stimulate the pathway. Replace the culture medium with serum-free medium for 12-16 hours, then treat with Wnt3a-conditioned medium for a predetermined time (e.g., 2-4 hours) before harvesting.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the desired duration.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the following proteins overnight at 4°C with gentle agitation:

      • Total β-catenin

      • Active (non-phosphorylated) β-catenin

      • Phospho-LRP6 (Ser1490)[12][13]

      • Total LRP6

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

On_Target_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Binds LRP6 LRP6 Wnt->LRP6 Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds SR3029 This compound CK1_delta_epsilon CK1δ / CK1ε SR3029->CK1_delta_epsilon Inhibits CK1_delta_epsilon->LRP6 Phosphorylates (Activates) Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Figure 1: On-Target Effect of this compound on the Wnt/β-catenin Signaling Pathway. This diagram illustrates how this compound inhibits CK1δ/ε, which in turn affects the phosphorylation of LRP6 and the subsequent stabilization of β-catenin.

Off_Target_Pathways cluster_cdk CDK4/6 Pathway cluster_flt3 FLT3 Pathway cluster_mylk4 MYLK4 Pathway cluster_mark2 MARK2 Pathway SR3029 This compound CDK4_6 CDK4/6 SR3029->CDK4_6 FLT3 FLT3 SR3029->FLT3 MYLK4 MYLK4 SR3029->MYLK4 MARK2 MARK2 SR3029->MARK2 Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes STAT5 STAT5 FLT3->STAT5 Activates PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Activates Cell_Proliferation Cell Proliferation & Survival STAT5->Cell_Proliferation PI3K_AKT->Cell_Proliferation EGFR_signaling EGFR Signaling MYLK4->EGFR_signaling Activates Tumor_Progression Tumor Progression EGFR_signaling->Tumor_Progression mTOR_HIF1a mTOR/HIF-1α MARK2->mTOR_HIF1a Stimulates Warburg_Effect Warburg Effect & Cell Growth mTOR_HIF1a->Warburg_Effect

Figure 2: Known Off-Target Pathways of this compound. This diagram shows the primary off-target kinases of this compound and their respective signaling pathways that could be inadvertently affected during experiments.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Verify this compound Concentration and Vehicle Control Start->Check_Concentration Is_Phenotype_Known_Off_Target Is the observed phenotype consistent with known off-target effects? Check_Concentration->Is_Phenotype_Known_Off_Target On_Target_Validation Perform On-Target Validation Experiments Is_Phenotype_Known_Off_Target->On_Target_Validation No Off_Target_Confirmed Phenotype is likely due to off-target effects. Consider results in this context. Is_Phenotype_Known_Off_Target->Off_Target_Confirmed Yes Rescue_Experiment Rescue Experiment: Overexpress drug-resistant CK1δ mutant On_Target_Validation->Rescue_Experiment Orthogonal_Inhibitor Orthogonal Inhibitor: Use another CK1δ/ε inhibitor with a different off-target profile On_Target_Validation->Orthogonal_Inhibitor Review_Protocol Review Experimental Protocol (e.g., timing, reagents) On_Target_Validation->Review_Protocol Rescue_Experiment->Off_Target_Confirmed Phenotype Not Rescued On_Target_Confirmed Phenotype is likely due to on-target effects. Rescue_Experiment->On_Target_Confirmed Phenotype Rescued Orthogonal_Inhibitor->Off_Target_Confirmed Different Phenotype Orthogonal_Inhibitor->On_Target_Confirmed Similar Phenotype

Figure 3: Troubleshooting Workflow for Unexpected Results. This logical workflow provides a step-by-step guide for researchers to distinguish between on-target and off-target effects of this compound in their experiments.

References

SR-3029 In Vivo Toxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting in vivo toxicity assessments of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ/1ε (CK1δ/ε).[1][2][3][4][5] The content is structured to address common challenges and questions that may arise during preclinical safety studies.

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of this compound in vivo?

A1: Based on available preclinical studies, this compound administered at a dose of 20 mg/kg daily via intraperitoneal (i.p.) injection has been reported to exhibit "no overt toxicity" in mice.[1][3] Studies have also indicated that this compound is "well tolerated" at this dosage, with no apparent signs of toxicity or significant changes in body weight observed. However, a formal acute toxicity study determining specific endpoints such as the LD50 (Lethal Dose, 50%) has not been publicly reported. Researchers should perform their own dose-range finding and acute toxicity studies following standardized guidelines.

Q2: Have any chronic toxicity studies been conducted for this compound?

A2: While this compound has been used in multi-week in vivo efficacy studies with no reported toxicity, detailed public reports of formal long-term or chronic toxicity studies are limited. Researchers planning longer-term administration of this compound should design their studies to include comprehensive monitoring for any potential cumulative toxic effects.

Q3: What is the primary mechanism of action of this compound that could be relevant to its toxicity profile?

A3: this compound is a potent and ATP-competitive inhibitor of CK1δ and CK1ε.[1] These kinases are involved in various cellular processes, including the Wnt/β-catenin signaling pathway. Inhibition of this pathway is central to the anti-tumor effects of this compound.[1] Off-target effects or profound inhibition of the Wnt pathway in non-cancerous tissues could be a source of potential toxicity.

Q4: What are the known off-target effects of this compound?

A4: this compound has been shown to be highly selective for CK1δ and CK1ε. However, at higher concentrations, it can inhibit other kinases, including CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, CDK6/cyclin D3, and FLT3.[3][6] Researchers should be mindful of these potential off-target effects, especially when using higher doses in their experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality at standard doses. 1. Formulation issue (e.g., precipitation, incorrect pH). 2. Animal strain variability in sensitivity. 3. Error in dose calculation or administration.1. Prepare fresh formulation and verify solubility and pH. 2. Consider a dose-range finding study in the specific animal strain. 3. Double-check all calculations and ensure proper administration technique.
Significant weight loss (>15-20%) in treated animals. 1. Systemic toxicity. 2. Reduced food and water intake due to malaise. 3. Off-target effects.1. Monitor animals more frequently. Consider dose reduction or less frequent administration. 2. Provide supportive care (e.g., palatable, moist food). 3. Analyze key organs for histopathological changes.
Local irritation or inflammation at the injection site (for i.p. administration). 1. Formulation is not isotonic or at a neutral pH. 2. High concentration of the compound causing irritation. 3. Contamination of the formulation.1. Adjust the formulation to be as close to physiological pH and osmolarity as possible. 2. Consider diluting the compound to a larger volume for injection. 3. Ensure sterile preparation techniques.
No observable toxic effects at very high doses in a dose-range finding study. 1. Poor bioavailability of the compound via the chosen route of administration. 2. Rapid metabolism and clearance of the compound.1. Conduct pharmacokinetic (PK) studies to determine the exposure levels. 2. Consider an alternative route of administration or a different formulation to improve bioavailability.

Quantitative Toxicity Data Summary

The following table summarizes the currently available, albeit limited, quantitative toxicity data for this compound. Researchers are strongly encouraged to determine these values within their own experimental systems.

Parameter Species Route of Administration Value Reference
No Overt Toxicity Level MouseIntraperitoneal (i.p.)20 mg/kg/day[1][3]
LD50 To be determined-Not reported-
No-Observed-Adverse-Effect Level (NOAEL) To be determined-Not reported-
Maximum Tolerated Dose (MTD) To be determined-Not reported-

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a general framework. Researchers must adapt it to their specific compound and institutional guidelines.

Objective: To determine the acute oral toxicity of this compound.

Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (preferably females).

Procedure:

  • Dose Selection: Start with a dose level based on preliminary data. If none is available, a starting dose of 300 mg/kg can be considered.

  • Dosing: Administer this compound by oral gavage to a group of 3 animals.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the next step is to dose 3 new animals at a lower dose level.

    • If no mortality or only one animal dies, the next step is to dose 3 new animals at a higher dose level.

  • Endpoint: The test is complete when a dose that causes mortality in at least 2 animals is identified, or when no mortality is observed at the highest dose level (typically 2000 mg/kg).

Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-acute toxicity of this compound after repeated oral administration.

Animals: At least 10 male and 10 female rodents per group.

Procedure:

  • Dose Groups: At least three dose levels of this compound and a control group (vehicle only).

  • Administration: Administer the test substance daily by oral gavage for 28 consecutive days.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Body weight and food consumption.

    • At termination (Day 29):

      • Hematology and clinical biochemistry analysis.

      • Gross necropsy of all animals.

      • Organ weights of key organs (e.g., liver, kidneys, spleen, heart).

      • Histopathological examination of organs from the control and high-dose groups. If treatment-related changes are observed in the high-dose group, the lower dose groups should also be examined.

Visualizations

SR3029_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Inhibition This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor Axin_APC Axin/APC Complex Dishevelled->Axin_APC inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Axin_APC->beta_catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes SR3029 This compound CK1d_e CK1δ/ε SR3029->CK1d_e inhibition CK1d_e->Dishevelled activation CK1d_e->beta_catenin phosphorylation & stability regulation

Caption: this compound inhibits CK1δ/ε, impacting the Wnt/β-catenin signaling pathway.

Acute_Toxicity_Workflow start Start: Dose Range Finding (Optional) dose_group1 Dose Group 1 (e.g., 300 mg/kg) (3 animals) start->dose_group1 observe1 Observe for 14 days (Mortality, Clinical Signs, Body Weight) dose_group1->observe1 decision1 Mortality Check observe1->decision1 dose_group2_lower Dose Group 2 (Lower Dose) (3 animals) decision1->dose_group2_lower 2-3 deaths dose_group2_higher Dose Group 2 (Higher Dose) (3 animals) decision1->dose_group2_higher 0-1 death observe2 Observe for 14 days dose_group2_lower->observe2 dose_group2_higher->observe2 decision2 Endpoint Met? observe2->decision2 decision2->dose_group1 No, continue stepwise procedure end End: Determine Toxicity Class decision2->end Yes

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

References

common experimental limitations with SR-3029

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SR-3029

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the casein kinase 1δ/ε (CK1δ/ε) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinases, preventing the transfer of phosphate groups to their substrates.[4] This inhibition can impact various cellular processes, most notably the Wnt/β-catenin signaling pathway, where CK1δ is a key regulator.[5][6]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[1]

Q3: Is this compound selective for CK1δ/ε?

This compound is considered highly selective for CK1δ and CK1ε.[5] However, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations. Kinome scans have revealed that at a concentration of 10 µM, this compound can inhibit other kinases, including MYLK4, FLT3, Cdk4/cyclin D1, and MARK2, by more than 90%.[7] It also shows inhibitory activity against CDK4/cyclin D3, CDK6/cyclin D1, and CDK6/cyclin D3 with IC50 values in the nanomolar range.[4][7]

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation in Aqueous Solutions

Symptoms:

  • Visible precipitate in cell culture media or aqueous buffers after adding this compound stock solution.

  • Inconsistent experimental results.

Possible Causes:

  • This compound is insoluble in water and ethanol.[1]

  • The final concentration of DMSO in the aqueous solution is too low to maintain solubility.

  • Use of old or moisture-absorbed DMSO for preparing stock solutions can reduce solubility.[1]

Solutions:

  • Use Fresh DMSO: Always use fresh, anhydrous DMSO to prepare stock solutions.[1]

  • Optimize Final DMSO Concentration: While it's crucial to keep DMSO concentrations low to avoid solvent-induced cellular toxicity (typically <0.5%), ensure the final concentration is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% is often a good starting point.

  • Serial Dilutions: Prepare intermediate dilutions of the this compound stock in your experimental medium with vigorous vortexing between each dilution step.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes aid in solubilization.

  • Alternative Solvents for in vivo use: For in vivo experiments, specific formulations are required. One method involves a vehicle of PEG300, Tween80, and ddH2O.[1] Another option is using corn oil.[4]

Issue 2: Off-Target Effects and Data Interpretation

Symptoms:

  • Observing cellular effects that are inconsistent with known CK1δ/ε functions.

  • Unexpected changes in pathways not directly regulated by CK1δ/ε.

Possible Causes:

  • Using this compound at concentrations that are too high, leading to inhibition of other kinases such as CDKs or FLT3.[4][7][8]

  • The observed phenotype is a combination of on-target and off-target effects.

Solutions:

  • Dose-Response Experiments: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use Control Compounds: Include inhibitors for potential off-target kinases (e.g., a specific CDK4/6 inhibitor) as controls to dissect the observed phenotype.

  • Genetic Knockdown/Knockout: To confirm that the observed effects are due to the inhibition of CK1δ/ε, use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CK1δ and/or CK1ε and see if the phenotype is recapitulated.[5][6]

  • Rescue Experiments: Perform rescue experiments by overexpressing a drug-resistant mutant of CK1δ to see if it can reverse the effects of this compound.[5]

Issue 3: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-dependent effect.

Possible Causes:

  • Inconsistent final concentration of this compound due to poor mixing or precipitation.

  • Cell density and confluency at the time of treatment can influence the cellular response.

  • Variations in the duration of treatment.

Solutions:

  • Proper Mixing: Ensure thorough mixing of the media after adding this compound.

  • Standardize Cell Seeding: Maintain consistent cell seeding densities and treatment confluency across all experiments.

  • Optimize Treatment Duration: The optimal treatment time can vary depending on the cell type and the specific endpoint being measured. A time-course experiment is recommended.

  • Monitor Cell Health: Assess cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity.

Quantitative Data

Parameter Target Value Assay Type
IC50 CK1δ44 nMCell-free assay
IC50 CK1ε260 nMCell-free assay
Ki CK1δ97 nM-
Ki CK1ε97 nM-
IC50 CDK4/cyclin D3368 nM-
IC50 CDK6/cyclin D3427 nM-
IC50 CDK6/cyclin D1428 nM-
IC50 CDK4/cyclin D1576 nM-
IC50 FLT33000 nM-
EC50 A375 cells86 nMProliferation assay

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.[1][4][7]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Based on the molecular weight of this compound (480.45 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).[7][9]

    • Add the calculated volume of fresh, anhydrous DMSO to the vial of this compound.[1]

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

2. In Vitro Cell Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., A375 melanoma cells)[4][8]

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired duration (e.g., 72 hours).[10]

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Visualizations

SR3029_Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_CK1d CK1δ/ε Inhibition by this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 DVL Dishevelled (DVL) Frizzled->DVL LRP5_6->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes SR3029 This compound CK1d CK1δ/ε SR3029->CK1d Inhibition CK1d->Destruction_Complex Phosphorylates & Primes for GSK3β action

Caption: this compound inhibits CK1δ/ε, disrupting the Wnt/β-catenin signaling pathway.

Experimental_Workflow_SR3029 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A1 Prepare this compound Stock (e.g., 10 mM in DMSO) B1 Prepare Serial Dilutions of this compound in Media A1->B1 A2 Culture Cells to Optimal Confluency B2 Treat Cells with this compound and Vehicle Control A2->B2 B1->B2 B3 Incubate for Defined Duration B2->B3 C1 Cell Viability Assay (e.g., CellTiter-Glo) B3->C1 C2 Western Blot for Pathway Markers B3->C2 C3 qPCR for Target Gene Expression B3->C3 D1 Calculate EC50/ Analyze Protein & Gene Expression C1->D1 C2->D1 C3->D1 D2 Consider Off-Target Effects & Use Controls D1->D2

Caption: General experimental workflow for in vitro studies using this compound.

References

optimizing SR-3029 dosage for cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of SR-3029 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with IC50 values of 44 nM and 260 nM, respectively.[1][2] It functions as an ATP-competitive inhibitor.[2] The primary mechanism of action of this compound is the disruption of the Wnt/β-catenin signaling pathway.[2][3][4] By inhibiting CK1δ/ε, this compound prevents the phosphorylation of proteins involved in this pathway, leading to a reduction in the levels of nuclear β-catenin and subsequent downregulation of Wnt target genes.[4][5]

Q2: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.[1] For example, a 10 mM stock solution in DMSO is commonly used.[2] It is crucial to use fresh, moisture-free DMSO to ensure maximum solubility.[1] Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro cell-based assays. For example, this compound has shown inhibitory effects on A375 cells with an EC50 of 86 nM and on MDA-MB-231 cells with an EC50 of 26 nM.[2] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for CK1δ and CK1ε, some off-target activity has been observed at higher concentrations.[5][6] At a concentration of 10 µM, this compound can inhibit other kinases such as MYLK4, FLT3, Cdk4/cyclin D1, and MARK2 by more than 90%.[5] It also shows inhibitory activity against CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, and CDK6/cyclin D3 with IC50 values in the range of 368-576 nM.[2][5] Researchers should be mindful of these potential off-target effects when interpreting data from experiments using high concentrations of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The final concentration of DMSO is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare intermediate dilutions of your this compound stock in culture medium to minimize the volume of DMSO added to the final culture.
Low solubility of this compound in aqueous solutions.After diluting the stock solution into the culture medium, gently vortex or pipette up and down to ensure it is fully dissolved before adding to the cells. Visually inspect the medium for any signs of precipitation.
High Cell Toxicity or Death The concentration of this compound is too high for the specific cell line.Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the cytotoxic threshold for your cells.
The incubation time is too long.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
The cell line is highly sensitive to CK1δ/ε inhibition.Consider using a lower starting concentration and gradually increasing it.
No or Weak Biological Effect Observed The concentration of this compound is too low.Perform a dose-response experiment to determine the effective concentration for your cell line. Refer to the provided dosage tables for guidance.
The incubation time is too short.Increase the incubation time to allow for the compound to exert its biological effects. A time-course experiment is recommended.
The cell line has low expression of CK1δ.This compound is less potent in cell lines with low CK1δ expression, such as MCF7 and T47D.[2] Verify the expression level of CK1δ in your cell line of interest via Western blot or qPCR.
The Wnt/β-catenin pathway is not active in the chosen cell line.Confirm the activity of the Wnt/β-catenin pathway in your cell line using a reporter assay or by measuring the expression of known Wnt target genes (e.g., AXIN2, CCND1).
Inconsistent Results Between Experiments Variability in this compound stock solution.Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
Cell culture conditions are not consistent.Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.

Data Presentation: this compound In Vitro Efficacy

Cell LineCancer TypeAssayEndpointValueReference
A375 MelanomaProliferationEC5086 nM[2][5]
MDA-MB-231 Triple-Negative Breast CancerProliferationEC5026 nM[2]
PANC-1 Pancreatic CancerProliferationEC50~100 nM[7]
MIAPaCa-2 Pancreatic CancerProliferationEC50~250 nM[7]
BxPC-3 Pancreatic CancerProliferationEC50~500 nM[7]
HT-1376 Bladder CancerProliferationEC50~200 nM[7]
J82 Bladder CancerProliferationEC50~250 nM[7]
TCCSUP Bladder CancerProliferationEC50~400 nM[7]
KinaseAssayEndpointValueReference
CK1δ Kinase AssayIC5044 nM[1][2]
CK1ε Kinase AssayIC50260 nM[1][2]
CDK4/cyclin D1 Kinase AssayIC50576 nM[2][5]
CDK4/cyclin D3 Kinase AssayIC50368 nM[2][5]
CDK6/cyclin D1 Kinase AssayIC50428 nM[2][5]
CDK6/cyclin D3 Kinase AssayIC50427 nM[2][5]
FLT3 Kinase AssayIC503000 nM[2][5]

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay: After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence values against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Western Blot Analysis for β-catenin Levels
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

SR3029_Signaling_Pathway cluster_Wnt_Pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Axin Axin DVL->Axin beta_catenin β-catenin Axin->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin CK1d_e CK1δ/ε CK1d_e->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Wnt Target Genes (e.g., CCND1, MYC) TCF_LEF->Target_Genes Transcription SR3029 This compound SR3029->CK1d_e

Caption: this compound inhibits CK1δ/ε, disrupting the Wnt/β-catenin signaling pathway.

SR3029_Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Dose_Response Perform Dose-Response (Determine Optimal Concentration) Prep_Stock->Dose_Response Seed_Cells Seed Cells in Appropriate Plates Seed_Cells->Dose_Response Treat_Cells Treat Cells with this compound and Vehicle Control Dose_Response->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Incubate->Proliferation Western_Blot Western Blot (e.g., for β-catenin) Incubate->Western_Blot qPCR qPCR (for Wnt target genes) Incubate->qPCR Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical experimental workflow for using this compound in cell culture.

References

troubleshooting inconsistent SR-3029 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-3029. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2] It has IC50 values of 44 nM for CK1δ and 260 nM for CK1ε.[1][2][3] Its primary mode of action in cancer cells is the inhibition of the Wnt/β-catenin signaling pathway.[4][5]

Q2: What are the known off-target effects of this compound?

A2: this compound is a highly selective kinase inhibitor.[5] However, at higher concentrations (10 µM), it has been shown to inhibit other kinases, including CDK4, MYLK4, and FLT3, by more than 90%.[4][6] It is important to consider these potential off-target effects when designing experiments and interpreting results.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations of 20 mM to 30 mg/mL.[2][6][7] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[2] It is recommended to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[3]

Q4: What is the recommended working concentration for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. An EC50 of 86 nM has been reported for the A375 human melanoma cell line.[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from compound handling to experimental execution. This guide provides a structured approach to troubleshooting common issues.

Logical Troubleshooting Flow

Troubleshooting_Flow start Inconsistent this compound Results solubility Issue: Poor Solubility or Precipitation start->solubility activity Issue: Lack of Expected Biological Activity start->activity variability Issue: High Variability Between Replicates start->variability off_target Issue: Suspected Off-Target Effects start->off_target solubility_sol Solution: - Use fresh, anhydrous DMSO. - Prepare fresh stock solutions. - Do not store diluted solutions in aqueous media. solubility->solubility_sol activity_sol Solution: - Verify compound integrity (storage conditions). - Confirm target expression in your cell line. - Optimize incubation time and concentration. activity->activity_sol variability_sol Solution: - Ensure homogenous cell seeding. - Check for pipetting errors. - Standardize all incubation and washing steps. variability->variability_sol off_target_sol Solution: - Use the lowest effective concentration. - Include a structurally distinct CK1δ/ε inhibitor as a control. - Perform rescue experiments with a stabilized β-catenin. off_target->off_target_sol Western_Blot_Workflow cell_culture 1. Cell Seeding & Culture treatment 2. This compound Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (β-catenin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis Cell_Viability_Workflow cell_seeding 1. Seed Cells in 96-well Plate treatment 2. Treat with this compound cell_seeding->treatment incubation 3. Incubate for 24-72 hours treatment->incubation mts_reagent 4. Add MTS Reagent incubation->mts_reagent incubation_mts 5. Incubate for 1-4 hours mts_reagent->incubation_mts read_absorbance 6. Read Absorbance at 490 nm incubation_mts->read_absorbance data_analysis 7. Analyze Data read_absorbance->data_analysis qPCR_Workflow cell_treatment 1. Cell Treatment rna_extraction 2. RNA Extraction cell_treatment->rna_extraction cdna_synthesis 3. cDNA Synthesis rna_extraction->cdna_synthesis qpcr 4. qPCR cdna_synthesis->qpcr analysis 5. Data Analysis (ΔΔCt) qpcr->analysis Wnt_Pathway GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates Axin Axin Axin->Beta_Catenin phosphorylates APC APC CK1a CK1α CK1a->Beta_Catenin phosphorylates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Dvl->Axin inhibits TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., CCND1, MYC) TCF_LEF->Target_Genes SR3029 This compound CK1de CK1δ/ε SR3029->CK1de inhibits CK1de->Beta_Catenin phosphorylates for degradation

References

SR-3029 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SR-3029, a potent and selective casein kinase 1δ/1ε (CK1δ/ε) inhibitor.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values of 44 nM and 260 nM, respectively.[1][2][3] It functions as an ATP-competitive inhibitor.[4] this compound has been shown to inhibit the proliferation of melanoma and breast cancer cell lines in vitro and suppress tumor growth in vivo.[3] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway.[4][5][6][7]

Q2: What are the basic chemical properties of this compound?

A2: The chemical formula for this compound is C23H19F3N8O, and its molecular weight is 480.45 g/mol .[1][2][8]

Q3: How should I store this compound?

A3: this compound powder should be stored at +4°C.[3] While it is shipped at room temperature and is stable for at least one month under these conditions, long-term storage should be at the recommended temperature.[2]

Troubleshooting Common Solubility Issues

Q4: I am having trouble dissolving this compound in DMSO. What could be the issue?

A4: Difficulty dissolving this compound in DMSO is a common issue. The primary reason for this is often the presence of moisture in the DMSO.[1][4] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.

Solution:

  • Always use fresh, newly opened, anhydrous DMSO.

  • If you suspect your DMSO has absorbed moisture, use a fresh, sealed bottle.

Q5: My this compound solution precipitated after being stored. How can I prevent this?

A5: Precipitation upon storage can occur, especially for working solutions prepared for in vivo experiments. It is highly recommended to prepare these solutions freshly on the day of use.[4] If you must store a stock solution in DMSO, ensure it is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q6: I observe precipitation or phase separation when preparing my in vivo formulation. What should I do?

A6: If you notice precipitation or phase separation during the preparation of an in vivo formulation, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[4] Ensure the final solution is clear and homogeneous before use.

Data Presentation: Solubility and Stock Solutions

The following tables summarize the solubility of this compound in various solvents and provide guidelines for preparing stock solutions.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
In Vitro
DMSO≥ 30 - 47 mg/mL≥ 62.44 - 97.82 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[1][4]
DMF30 mg/mL62.44 mM
WaterInsolubleInsoluble
EthanolInsolubleInsoluble
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 4.33 mMResults in a clear solution.[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 4.33 mMResults in a clear solution.[4]
CMC-Na≥ 5 mg/mL≥ 10.41 mMForms a homogeneous suspension.[2]

Table 2: Recommended Stock Solution Concentrations

SolventConcentrationUse Case
DMSO10 mM - 66.6 mMIn vitro experiments

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM solution, add 208.14 µL of DMSO to 1 mg of this compound).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Clear Solution)

This protocol yields a clear solution.[4]

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl in ddH₂O)

  • Procedure (for 1 mL working solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • Add 100 µL of the DMSO stock solution to 400 µL of PEG300.

    • Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Use the freshly prepared solution immediately for optimal results.[1][4]

Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Homogeneous Suspension)

This protocol results in a homogeneous suspension.[2]

  • Materials:

    • This compound powder

    • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)

  • Procedure (for 1 mL working solution with a final concentration of 5 mg/mL):

    • Weigh 5 mg of this compound powder.

    • Add the powder to 1 mL of the CMC-Na solution.

    • Mix thoroughly (e.g., by vortexing or stirring) to obtain a homogeneous suspension.

    • Use the freshly prepared suspension for administration.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

SR3029_Wnt_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Wnt/β-catenin Pathway cluster_nucleus SR3029 This compound CK1_delta_epsilon CK1δ / CK1ε SR3029->CK1_delta_epsilon Destruction_Complex Destruction Complex (Axin, APC, GSK3β) CK1_delta_epsilon->Destruction_Complex Activates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Ubiquitination Ubiquitination & Degradation beta_catenin->Ubiquitination Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes beta_catenin_nuc β-catenin beta_catenin_nuc->TCF_LEF Co-activates

Caption: this compound inhibits CK1δ/ε, preventing the activation of the destruction complex and leading to the stabilization and nuclear translocation of β-catenin, ultimately blocking target gene transcription.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro cell-based assay using this compound.

In_Vitro_Workflow prep Prepare this compound Stock Solution in Anhydrous DMSO treatment Treat Cells with This compound Dilutions prep->treatment culture Culture Cells to Desired Confluency culture->treatment incubation Incubate for Specified Time Period treatment->incubation assay Perform Downstream Assay (e.g., MTT, Western Blot, qPCR) incubation->assay analysis Data Analysis assay->analysis

Caption: A generalized workflow for in vitro experiments involving this compound treatment of cultured cells.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting this compound solubility issues.

Troubleshooting_Logic start This compound Solubility Issue Encountered check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use a new, sealed bottle of DMSO check_dmso->use_new_dmso No check_protocol Are you following the correct protocol for the intended application? check_dmso->check_protocol Yes use_new_dmso->check_protocol follow_protocol Carefully follow the recommended protocol check_protocol->follow_protocol No in_vivo_prep For in vivo prep, did you use sonication or gentle warming? check_protocol->in_vivo_prep Yes follow_protocol->in_vivo_prep apply_heat_sonication Apply gentle heat and/or sonication in_vivo_prep->apply_heat_sonication No contact_support Contact Technical Support for further assistance in_vivo_prep->contact_support Yes apply_heat_sonication->contact_support

Caption: A step-by-step guide to resolving common solubility problems encountered with this compound.

References

how to control for SR-3029 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for off-target kinase inhibition of SR-3029.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2][3] It is an ATP-competitive inhibitor.[2] While this compound is considered highly selective, it has been shown to inhibit a small number of other kinases, particularly at higher concentrations.[4][5][6] The primary and known off-target kinases for this compound are summarized in the table below.

This compound Kinase Inhibition Profile
Target ClassificationKinaseIC50 (nM)Ki (nM)Notes
Primary Targets CK1δ4497Potent inhibition.[2]
CK1ε26097Potent inhibition.[2]
Known Off-Targets CDK4/cyclin D3368Not ReportedWeaker affinity compared to primary targets.[2][5]
CDK6/cyclin D3427Not ReportedWeaker affinity compared to primary targets.[2][5]
CDK6/cyclin D1428Not ReportedWeaker affinity compared to primary targets.[2][5]
CDK4/cyclin D1576Not ReportedWeaker affinity compared to primary targets.[2][5]
FLT33000Not ReportedWeakly inhibited.[2][4][5]
MYLK4>90% inhibition at 10 µMNot ReportedIdentified in broad panel screening.[5]
MARK2>90% inhibition at 10 µMNot ReportedIdentified in broad panel screening.[5]

Q2: How can I experimentally determine the selectivity of this compound in my system?

To experimentally determine the selectivity of this compound, a kinase profiling assay is the recommended approach. This involves screening the compound against a large panel of kinases to identify any off-target interactions. Several commercial services offer kinase profiling, or it can be performed in-house using various assay formats.

A typical workflow for kinase inhibitor profiling is illustrated below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Dilution Series D Incubate Kinases with this compound A->D B Select Kinase Panel B->D C Prepare Kinase Assay Reagents E Initiate Kinase Reaction (add ATP & Substrate) C->E D->E F Measure Kinase Activity E->F G Calculate Percent Inhibition F->G H Determine IC50 for Hits G->H I Generate Selectivity Profile H->I

Caption: Workflow for Kinase Inhibitor Profiling.

Q3: My experimental results are inconsistent with known this compound activity. Could off-target effects be the cause?

Inconsistencies between your results and the expected effects of CK1δ/ε inhibition could indeed be due to off-target activities of this compound, especially if you are using high concentrations of the inhibitor. It is also possible that unanticipated off-target effects can play a role.[7]

To investigate this, consider the following:

  • Concentration: Are you using this compound at a concentration that is significantly higher than its IC50 for CK1δ/ε? At higher concentrations, the likelihood of engaging off-targets increases.

  • Cellular Context: The expression levels of off-target kinases in your specific cell line or model system can influence the observed phenotype.

  • Phenotypic Overlap: Do the observed effects align with the known functions of the off-target kinases (e.g., cell cycle regulation for CDKs)?

Q4: How can I confirm that this compound is engaging its intended target, CK1δ/ε, in my cellular experiments?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells or cell lysates.[8][9][10][11] This method relies on the principle that a protein becomes more thermally stable when bound to a ligand.[8][12] By treating cells with this compound and then heating them, you can assess the amount of soluble CK1δ/ε remaining. Increased thermal stability of CK1δ/ε in the presence of this compound indicates direct target engagement.

The principle of CETSA is illustrated in the diagram below.

G cluster_0 Control (No Ligand) cluster_1 With this compound (Ligand) A Target Protein B Heat Treatment A->B C Protein Denaturation & Aggregation B->C D Low Soluble Protein C->D E Target Protein + this compound F Heat Treatment E->F G Protein Stabilization F->G H High Soluble Protein G->H

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Q5: What are some strategies to mitigate off-target effects of this compound in my experiments?

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This will minimize the engagement of less sensitive off-target kinases.

  • Use a Structurally Unrelated Inhibitor: If another selective inhibitor for CK1δ/ε with a different chemical scaffold is available, use it to confirm that the observed phenotype is due to on-target inhibition and not a scaffold-specific off-target effect.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout CK1δ and/or CK1ε. If the phenotype of genetic perturbation matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.[6]

  • Rescue Experiments: In a system where CK1δ or CK1ε has been knocked down, re-introducing a version of the kinase that is resistant to this compound should rescue the phenotype if the inhibitor's effects are on-target.[7]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Proliferation Results
  • Problem: Treatment with this compound leads to unexpected changes in cell viability or proliferation that do not correlate with known CK1δ/ε functions.

  • Possible Cause: Off-target inhibition of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are key regulators of the cell cycle.

  • Troubleshooting Steps:

    • Verify On-Target Engagement: Perform a CETSA to confirm that this compound is engaging CK1δ/ε at the concentration used.

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in a specific phase (e.g., G1) might suggest CDK inhibition.

    • Use a More Selective CDK Inhibitor: Treat cells with a highly selective CDK4/6 inhibitor (e.g., Palbociclib) as a positive control to see if it phenocopies the effects of this compound.

    • Lower this compound Concentration: Reduce the concentration of this compound to a level that is selective for CK1δ/ε over CDKs.

Issue 2: Ambiguous Signaling Pathway Results
  • Problem: this compound treatment affects signaling pathways that are not known to be downstream of CK1δ/ε. For example, unexpected changes in pathways regulated by FLT3.

  • Possible Cause: Inhibition of off-target kinases like FLT3, which can be weakly inhibited by this compound.

  • Troubleshooting Steps:

    • Kinase Profiling: If not already done, perform a kinase profiling assay to identify the full spectrum of kinases inhibited by this compound at the concentration used in your experiments.

    • Use a Specific FLT3 Inhibitor: Treat your cells with a potent and selective FLT3 inhibitor to see if it reproduces the unexpected signaling changes.

    • Orthogonal Approach: Use a structurally different CK1δ/ε inhibitor to see if the same off-target pathway modulation is observed. If not, the effect is likely specific to the this compound chemical scaffold.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Luminescent Format)

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[13]

Materials:

  • This compound

  • DMSO

  • Kinase panel of interest

  • Substrates for each kinase

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.

  • Kinase Reaction: a. In each well of a 384-well plate, add the kinase, the appropriate substrate, and the kinase reaction buffer. b. Add the diluted this compound or DMSO (vehicle control) to the wells. c. Allow the kinase and inhibitor to incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for each kinase to accurately determine potency.[14][15] e. Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinases.

  • Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol describes how to perform a CETSA to confirm the engagement of this compound with CK1δ/ε in intact cells, with detection by Western blot.[11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibodies against CK1δ and CK1ε

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Culture cells to approximately 80-90% confluency. b. Treat the cells with the desired concentration of this compound or DMSO (vehicle control) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Heating Step: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.

  • Cell Lysis and Fractionation: a. After heating, cool the samples to room temperature. b. Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice).[9] c. Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Western Blot Analysis: a. Carefully collect the supernatant (soluble fraction) from each sample. b. Determine the protein concentration of each supernatant. c. Normalize the protein concentrations and prepare samples for SDS-PAGE. d. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. e. Probe the membrane with primary antibodies for CK1δ, CK1ε, and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for CK1δ and CK1ε at each temperature for both the this compound treated and DMSO control samples. b. Normalize the band intensities to the loading control. c. Plot the normalized band intensity versus temperature to generate thermal stability curves. A shift in the curve to higher temperatures for the this compound-treated samples indicates target engagement.

Signaling Pathway Context

This compound's on-target effect is the inhibition of CK1δ/ε, which are important regulators of various signaling pathways, including the Wnt/β-catenin pathway.[2][6][7] Understanding the on-target pathway can help differentiate intended effects from off-target effects.

G cluster_nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin | GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation APC APC Axin->BetaCatenin Phosphorylation CK1 CK1δ/ε CK1->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination Nucleus Nucleus BetaCatenin->Nucleus TCF TCF/LEF TargetGenes Target Gene Expression TCF->TargetGenes

References

SR-3029 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SR-3029. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for in vitro cell-based assays with this compound?

For initial in vitro experiments, a treatment duration of 24 to 72 hours is recommended for assessing the effects of this compound on cell viability and signaling pathways. A time-course experiment is highly recommended to determine the optimal duration for your specific cell line and endpoint.

  • For qPCR analysis: Significant upregulation of target genes, such as deoxycytidine kinase (dCK), has been observed at 24 hours in PANC-1 and T24 cells.[1]

  • For protein analysis (Immunoblotting): Changes in protein levels and phosphorylation status can be observed as early as 6 hours.[2]

  • For cell viability and apoptosis assays: A duration of 72 hours is commonly used to observe significant effects on cell proliferation and to measure caspase-3/7 activation.[1]

Q2: How long should I treat my cells to observe inhibition of the Wnt/β-catenin signaling pathway?

Inhibition of the Wnt/β-catenin signaling pathway can be observed at different time points depending on the specific marker being assessed.

  • Short-term (6 hours): Changes in the phosphorylation of key signaling components like LRP6 can be detected.[2]

  • Longer-term (24 hours): Downregulation of Wnt target genes such as CD44, cyclin D1, and DKK1 can be measured by qPCR.[2] In mouse tumor tissue, daily treatment with this compound has been shown to reduce the expression of the Wnt/β-catenin target CCND1 and decrease protein levels of nuclear β-catenin and cyclin D1.[3]

Q3: What are the typical treatment durations for in vivo studies with this compound?

The duration of in vivo treatment with this compound depends on the animal model and the study's objective.

  • Short-term studies: Daily intraperitoneal (i.p.) injections of 20 mg/kg for up to 48 days have been shown to be well-tolerated in mice and effective in inhibiting tumor growth in xenograft models.[4]

  • Long-term studies: In a mouse skin carcinogenesis model, this compound was applied topically twice a week for 18 weeks.[2]

  • Tumor xenograft models: Daily i.p. injections of 20 mg/kg for six weeks have been used to assess tumor progression in orthotopic pancreatic tumor models.[1]

Q4: I am not observing the expected effect with this compound. What are some troubleshooting steps related to treatment duration?

If you are not observing the expected effect, consider the following:

  • Perform a time-course experiment: The optimal treatment time can vary significantly between cell lines and experimental conditions. We recommend testing a range of time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the peak response time for your specific assay.

  • Verify drug activity: Ensure the this compound compound is active and properly stored.

  • Check cell line sensitivity: this compound shows more potent activity in cell lines with high expression of Casein Kinase 1δ (CK1δ).[2] Verify the CK1δ expression levels in your cell line.

  • Optimize concentration: Along with duration, the concentration of this compound is critical. Perform a dose-response experiment to determine the optimal concentration for your system.

Data Summary Tables

Table 1: In Vitro Treatment Durations and Observed Effects

Assay TypeCell Line(s)Treatment DurationObserved Effect
qPCRPANC-1, T2424 hoursSignificant upregulation of dCK mRNA.[1]
qPCRHEK293T, UACC90324 hoursDecreased mRNA expression of Wnt target genes (CD44, cyclin D1, DKK1).[2]
ImmunoblottingHEK293T, UACC9036 hoursInhibition of TPA-induced LRP6 phosphorylation.[2]
Cell ViabilityPancreatic and bladder cancer cell lines72 hoursInhibition of cellular proliferation.
Apoptosis AssayPANC-1, T2472 hoursIncreased caspase-3/7 activation.[1]

Table 2: In Vivo Treatment Durations and Study Designs

Animal ModelTreatment ProtocolDurationKey Findings
Orthotopic Pancreatic Tumor Model (PANC-1 cells)20 mg/kg this compound daily i.p. injection6 weeksSignificant decrease in tumor volume and weight.[1]
Mouse Skin Carcinogenesis ModelTopical application twice a week18 weeksSuppression of TPA-induced skin tumor formation.[2]
Orthotopic TNBC Tumor Xenografts20 mg/kg this compound daily i.p. dosing48 daysMarked suppression of tumor growth.[4]
MDA-MB-231 & MDA-MB-468 Mouse Xenograft Models20 mg/kg this compound per dayNot specifiedReduced tumor growth and increased lifespan.[3]

Experimental Protocols

1. General Protocol for In Vitro Cell Viability Assay (e.g., CCK-8 or MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

2. Protocol for Western Blot Analysis of Wnt Signaling Pathway

  • Cell Culture and Treatment: Plate cells and allow them to attach. Treat the cells with this compound or vehicle control for the desired time (e.g., 6 or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-LRP6, β-catenin, CK1δ) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SR3029_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP6 LRP6 Co-receptor LRP6->DVL Axin Axin DVL->Axin beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin CK1d CK1δ CK1d->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes SR3029 This compound SR3029->CK1d Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Seed Cells treatment_invitro Treat with this compound (e.g., 6, 24, 72 hrs) start_invitro->treatment_invitro analysis_invitro Endpoint Analysis (Viability, qPCR, Western Blot) treatment_invitro->analysis_invitro start_invivo Implant Tumor Cells treatment_invivo Treat with this compound (e.g., daily for 6 weeks) start_invivo->treatment_invivo monitoring Monitor Tumor Growth treatment_invivo->monitoring analysis_invivo Endpoint Analysis (Tumor size, Biomarkers) monitoring->analysis_invivo

References

Technical Support Center: Enhancing the In Vivo Bioavailability of SR-3029

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-3029. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo bioavailability of this potent and selective CK1δ/ε inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in preclinical animal models?

A1: In published preclinical studies, this compound has been effectively administered via intraperitoneal (i.p.) injection.[1][2] This route is often chosen in early-stage in vivo studies to ensure consistent dosing and bypass potential issues with oral absorption and first-pass metabolism. For oral administration, formulation development is likely necessary to improve bioavailability.

Q2: this compound has poor aqueous solubility. How can I prepare it for in vivo administration?

A2: Due to its low solubility, this compound requires a suitable vehicle for in vivo dosing. A common approach for similar compounds is to first dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a co-solvent system. One suggested formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Another option for oil-based formulations is dissolving the DMSO stock in corn oil.[3] It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity in animals.

Q3: I am observing low plasma concentrations of this compound after oral administration. What are the potential causes and how can I troubleshoot this?

A3: Low oral bioavailability can stem from several factors, including poor solubility, low dissolution rate, low permeability, and significant first-pass metabolism. To troubleshoot, consider the following:

  • Solubility and Dissolution: The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract.

  • Permeability: The drug may have poor absorption across the intestinal wall.

  • Metabolic Stability: this compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) after absorption.[4]

To address these, you can explore various formulation strategies aimed at improving solubility and dissolution rate.

Q4: What are some recommended formulation strategies to enhance the oral bioavailability of this compound?

A4: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound:[5][6][7][8][9]

  • Micronization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[6][8]

  • Nanosuspensions: Further reduction of particle size to the nanometer range can significantly improve solubility and dissolution.[6][7]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous state, which has higher solubility than the crystalline form.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5][7]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.[5][8][9]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between animals.
  • Potential Cause: Inconsistent dosing technique, or precipitation of the compound in the dosing vehicle.

  • Troubleshooting Steps:

    • Ensure Homogeneous Formulation: Vigorously vortex or sonicate the formulation before each dose to ensure a uniform suspension.

    • Optimize Dosing Vehicle: If precipitation is suspected, try adjusting the co-solvent ratios or exploring alternative solubilizing agents.

    • Refine Dosing Technique: Ensure accurate and consistent administration volumes for each animal.

Issue 2: No significant tumor growth inhibition in xenograft models despite in vitro potency.
  • Potential Cause: Insufficient drug exposure at the tumor site due to poor bioavailability.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma and tumor concentrations of this compound after administration. This will help correlate drug exposure with efficacy.

    • Dose Escalation: If the drug is well-tolerated, consider a dose-escalation study to determine if higher doses lead to improved efficacy.

    • Alternative Formulation: If oral bioavailability is low, consider switching to an alternative route of administration (e.g., intraperitoneal) for proof-of-concept studies or developing an advanced oral formulation.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
  • Stock Solution: Prepare a 32 mg/mL stock solution of this compound in fresh, high-quality DMSO.

  • Vehicle Preparation: In a sterile tube, combine the following in order:

    • 400 µL PEG300

    • 50 µL of the 32 mg/mL this compound stock solution in DMSO

  • Mixing: Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until clear.

  • Final Dilution: Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Administration: Administer the freshly prepared solution to the animals immediately.

This protocol is adapted from a general formulation guide and should be optimized for your specific experimental needs.[3]

Protocol 2: Evaluation of Oral Bioavailability in Mice
  • Animal Groups: Divide animals into two groups: one for intravenous (IV) administration and one for oral gavage (PO).

  • Dosing:

    • IV Group: Administer a single dose of this compound (e.g., 1-2 mg/kg) in a suitable IV formulation.

    • PO Group: Administer a single dose of this compound (e.g., 10-20 mg/kg) in the desired oral formulation.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (F%)
Solution in Saline/DMSOIV215000.083500100%
Aqueous SuspensionPO20150290013%
Micronized SuspensionPO203001.5180026%
Lipid-Based FormulationPO207501420060%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation Aqueous Suspension Aqueous Suspension Pharmacokinetic Study Pharmacokinetic Study Aqueous Suspension->Pharmacokinetic Study Micronized Suspension Micronized Suspension Micronized Suspension->Pharmacokinetic Study Lipid-Based Formulation Lipid-Based Formulation Lipid-Based Formulation->Pharmacokinetic Study Efficacy Study (Xenograft) Efficacy Study (Xenograft) Pharmacokinetic Study->Efficacy Study (Xenograft) Select Best Formulation Lead Candidate Lead Candidate Efficacy Study (Xenograft)->Lead Candidate This compound API This compound API This compound API->Aqueous Suspension This compound API->Micronized Suspension This compound API->Lipid-Based Formulation

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway This compound This compound CK1δ/ε CK1δ/ε This compound->CK1δ/ε Inhibition β-catenin β-catenin CK1δ/ε->β-catenin Phosphorylation & Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Activation Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Transcription Tumor Growth Tumor Growth Wnt Target Genes->Tumor Growth

Caption: this compound mechanism of action via the Wnt/β-catenin pathway.[2][10]

References

Validation & Comparative

SR-3029 vs PF-670462 in Wnt signaling

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of SR-3029 and PF-670462 in the Context of Wnt Signaling for Researchers and Drug Development Professionals.

In the landscape of Wnt signaling pathway modulators, the small molecule inhibitors this compound and PF-670462 have emerged as critical tools for researchers. Both compounds target Casein Kinase 1 (CK1), a key regulator of the β-catenin destruction complex. However, their distinct profiles in terms of potency, selectivity, and cellular effects warrant a detailed comparison to guide their application in research and drug development. This guide provides an objective, data-driven comparison of this compound and PF-670462, complete with experimental methodologies and visual pathway representations.

Mechanism of Action in Wnt Signaling

Both this compound and PF-670462 function as ATP-competitive inhibitors of the delta (δ) and epsilon (ε) isoforms of Casein Kinase 1 (CK1δ/ε).[1] In the canonical Wnt signaling pathway, CK1δ/ε, in concert with GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting CK1δ/ε, both this compound and PF-670462 prevent the phosphorylation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes.[2][3]

Below is a diagram illustrating the canonical Wnt signaling pathway and the points of intervention for this compound and PF-670462.

G cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Axin Axin Dvl->Axin Inhibition BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin P CK1 CK1δ/ε CK1->BetaCatenin P Proteasome Proteasome BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription Inhibitor This compound / PF-670462 Inhibitor->CK1 Inhibition BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF

Caption: Canonical Wnt Signaling Pathway and Inhibition by this compound/PF-670462.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and PF-670462 based on available literature.

Table 1: In Vitro Potency against Target Kinases
CompoundTargetIC50 (nM)Ki (nM)Reference
This compound CK1δ4497[1][4]
CK1ε26097[1][4]
PF-670462 CK1δ14N/A[5]
CK1ε7.7N/A[5]

N/A: Not Available

Table 2: Cellular Activity and Selectivity
CompoundAssayCell LineEC50 (nM)Selectivity NotesReference
This compound Proliferation (MTT)A375 (Melanoma)86Selective for CK1δ/ε over a panel of 438 kinases. Also inhibits MYLK4, FLT3, Cdk4/cyclin D1, and MARK2 at >90% at 10 µM.[4][6]
ProliferationMDA-MB-231 (Breast Cancer)26[1]
PF-670462 PER protein nuclear translocation-290>30-fold selectivity over 42 other common kinases.
Proliferation (MTT)A375 (Melanoma)>10,000A KINOMEscan® analysis of 442 kinases revealed it to be a non-selective kinase inhibitor, inhibiting 44 kinases by ≥90% at 10 µM, including JNK, p38, and EGFR isoforms.[6]
Wnt/β-catenin signalingHEKSTF3APotent inhibitor[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the IC50 of a compound against a purified kinase.

G start Start prep_kinase Prepare purified CK1δ or CK1ε enzyme start->prep_kinase reaction Incubate kinase, substrate, ATP, and inhibitor prep_kinase->reaction prep_substrate Prepare substrate (e.g., peptide or protein) prep_substrate->reaction prep_inhibitor Prepare serial dilutions of this compound or PF-670462 prep_inhibitor->reaction detection Measure kinase activity (e.g., phosphorylation) reaction->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Dilute purified recombinant CK1δ or CK1ε to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., a specific peptide) and ATP at a concentration close to its Km.

    • Prepare serial dilutions of this compound or PF-670462 in DMSO, then dilute in reaction buffer.

  • Reaction:

    • In a 96-well plate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction (e.g., by adding a stop solution).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., A375 or MDA-MB-231).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or PF-670462 in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the EC50 value.

In Vivo Tumor Xenograft Study (Generalized)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

G start Start implant Implant tumor cells (e.g., MDA-MB-231) subcutaneously in mice start->implant tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment groups when tumors reach a certain size tumor_growth->randomize treatment Administer this compound, PF-670462, or vehicle control (e.g., daily i.p.) randomize->treatment monitor Measure tumor volume and body weight regularly treatment->monitor endpoint Reach study endpoint (e.g., tumor size limit) monitor->endpoint analysis Excise tumors for analysis (e.g., Western blot, IHC) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., MDA-MB-231) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (length × width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the dosing solutions for this compound, PF-670462, and the vehicle control.

    • Administer the compounds to the mice according to the planned schedule, dose, and route (e.g., intraperitoneal injection daily).

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

    • The study is terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.

  • Tissue Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for various downstream analyses, such as Western blotting to assess protein expression (e.g., β-catenin, Cyclin D1) or immunohistochemistry (IHC) to examine tissue morphology and protein localization.

Summary and Conclusion

This compound and PF-670462 are both potent inhibitors of CK1δ and CK1ε that modulate the Wnt signaling pathway.

  • Potency: PF-670462 exhibits slightly higher potency against both CK1δ and CK1ε in in vitro kinase assays compared to this compound.[1][4][5]

  • Selectivity: this compound demonstrates a more selective kinase inhibition profile compared to PF-670462.[6] KINOMEscan® analysis revealed that PF-670462 is a non-selective kinase inhibitor, which may contribute to off-target effects.[6]

  • Cellular Activity: this compound shows potent anti-proliferative effects in various cancer cell lines.[1][4] In contrast, PF-670462 is a weak inhibitor of cancer cell proliferation, despite its potent inhibition of Wnt/β-catenin signaling.[6][7] This discrepancy may be due to its off-target effects or differences in cell permeability and metabolism.

For researchers focused on specifically interrogating the role of CK1δ/ε in Wnt signaling with minimal confounding off-target kinase effects, This compound appears to be the more suitable tool due to its higher selectivity. For studies where potent dual inhibition of CK1δ/ε is the primary goal and potential off-target effects are a secondary concern or are being investigated, PF-670462 could be considered. The choice between these two inhibitors should be guided by the specific experimental context and the desired balance between potency and selectivity.

References

Comparative Efficacy Analysis of SR-3029 and IC261 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy of two prominent Casein Kinase 1 (CK1) inhibitors, SR-3029 and IC261.

This guide provides an objective comparison of this compound and IC261, focusing on their performance in preclinical cancer models. The information is curated from various studies to offer a detailed overview of their mechanisms of action, inhibitory concentrations, and effects on cancer cell proliferation and tumor growth. All quantitative data is summarized in structured tables, and key experimental protocols are detailed to support the reproducibility of the cited findings.

Introduction to this compound and IC261

This compound and IC261 are small molecule inhibitors targeting Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in the regulation of numerous cellular processes, including Wnt signaling, DNA repair, and circadian rhythms.[1][2] Dysregulation of CK1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

This compound is a potent and highly selective dual inhibitor of CK1δ and CK1ε.[3] In contrast, IC261 also inhibits CK1δ and CK1ε but with lower potency and is also known to inhibit CK1α.[4] Notably, some studies suggest that at sub-micromolar concentrations, the anticancer effects of IC261 may be independent of CK1δ/ε inhibition and instead attributed to its ability to inhibit microtubule polymerization.[1]

Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the efficacy of this compound and IC261 from various preclinical studies.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50KiSelectivity Notes
This compound CK1δ44 nM[5]97 nM[5]Highly selective for CK1δ/ε over a panel of 442 kinases.[3] Also inhibits FLT3, CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, and CDK6/cyclin D3 at higher concentrations.[3]
CK1ε260 nM[5]97 nM[5]
IC261 CK1δ1 µM[4]Not ReportedLess active on PKA, p34cdc2, and p55fyn (IC50s > 100 µM).[4]
CK1ε1 µM[4]Not Reported
CK1α16 µM[4]Not Reported

Table 2: In Vitro Cellular Efficacy

CompoundCell LineAssayEndpointResult
This compound A375 (Melanoma)MTT AssayEC50≤ 100 nM[3]
MDA-MB-231 (Breast Cancer)Apoptosis AssayApoptosis InductionSelective and rapid apoptosis triggered in CK1δ-overexpressing cells.[6]
IC261 MCF7 (Breast Cancer, β-catenin positive)Proliferation AssayIC500.5 µM[7]
MDA-MB-453 (Breast Cancer, β-catenin negative)Proliferation AssayIC5086 µM[7]
RKO, HCT116 (Colon Cancer)CCK-8 AssayCell ViabilitySignificant reduction in a dose-dependent manner.[8]
Multiple Cancer Cell LinesCrystal Violet StainingCell ProliferationInhibition observed at 0.1 µM after 5 days.[9]

Table 3: In Vivo Efficacy in Xenograft Models

CompoundCancer TypeAnimal ModelDosing RegimenKey Findings
This compound Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468)Orthotopic Xenograft (Mice)20 mg/kg daily i.p.Marked inhibition of tumor growth and increased lifespan.[6]
HER2+ Breast Cancer (SKBR3, BT474)Orthotopic Xenograft (Mice)20 mg/kg daily i.p.Marked inhibition of tumor growth.[6]
Patient-Derived Xenograft (Basal-like Invasive Ductal Carcinoma)Orthotopic Xenograft (Mice)20 mg/kg daily i.p.Significant inhibition of tumor growth and induction of apoptosis.[6]
Pancreatic Cancer (PANC-1)Orthotopic Xenograft (Mice)20 mg/kg i.p.Significant decrease in tumor volume and weight.[10]
IC261 Pancreatic Cancer (PancTu-2)SCID Mice20.5 mg/kgInhibition of tumor growth.[4]
Hepatocellular Carcinoma (HCCLM3)Xenograft (Mice)Intraperitoneal injectionInhibition of tumor growth.[11]

Signaling Pathways

This compound primarily exerts its anti-cancer effects through the inhibition of the Wnt/β-catenin signaling pathway. Inhibition of CK1δ by this compound prevents the phosphorylation of proteins involved in the β-catenin destruction complex, leading to the suppression of Wnt target gene expression.[12]

The mechanism of IC261 is more complex. While it does inhibit CK1δ/ε, some of its potent anti-cancer effects, particularly at sub-micromolar concentrations, are attributed to the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis, independent of Wnt signaling.[1] Other studies have shown that IC261 can induce a p53-dependent cell cycle arrest and promote aerobic glycolysis in colon cancer cells.[8]

SR3029_Wnt_Pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation CK1d CK1δ CK1d->Destruction_Complex activation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription SR3029 This compound SR3029->CK1d

Caption: this compound inhibits the Wnt/β-catenin pathway by targeting CK1δ.

IC261_Signaling cluster_ck1 CK1δ/ε Inhibition cluster_tubulin Tubulin Polymerization Inhibition IC261 IC261 CK1 CK1δ/ε IC261->CK1 Tubulin Tubulin IC261->Tubulin p53 p53 pathway CK1->p53 Aerobic_Glycolysis Aerobic Glycolysis p53->Aerobic_Glycolysis Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: IC261 exhibits dual mechanisms of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the interpretation and potential replication of the findings.

In Vitro Kinase Inhibition Assay (for this compound)
  • Principle: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Protocol:

    • Kinase reactions are typically performed in a buffer containing ATP and a specific substrate for the kinase (e.g., a peptide or protein).

    • This compound is serially diluted and added to the reaction mixture.

    • The reaction is initiated by the addition of the kinase.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, often using methods like radioactivity (e.g., with [γ-32P]ATP), fluorescence, or luminescence-based assays.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Note: The specific conditions (buffer composition, substrate concentration, ATP concentration, enzyme concentration, and incubation time) will vary depending on the kinase being assayed.

Cell Proliferation (MTT) Assay (for this compound)
  • Principle: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Protocol:

    • Cancer cells (e.g., A375 melanoma) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Cell Viability (CCK-8) Assay (for IC261)
  • Principle: Similar to the MTT assay, this is a colorimetric assay that measures cell viability.

  • Protocol:

    • Colon cancer cells (e.g., RKO, HCT116) are seeded in 96-well plates.[8]

    • Cells are treated with different concentrations of IC261.[8]

    • At specified time points (e.g., 24, 48, 72 hours), 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.[8]

    • The plates are incubated for an additional 2 hours at 37°C.[8]

    • The absorbance is measured at 450 nm using a microplate reader.[8]

In Vivo Tumor Xenograft Study (for this compound)
  • Principle: To evaluate the anti-tumor efficacy of a compound in a living organism by implanting human tumor cells into immunodeficient mice.

  • Protocol:

    • Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pads of immunodeficient mice (e.g., nude mice).[6]

    • Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[6]

    • Mice are randomized into treatment and control groups.

    • The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 20 mg/kg).[6] The control group receives a vehicle solution.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).

    • The body weight of the mice is also monitored as an indicator of toxicity.[6]

    • At the end of the study, tumors may be excised for further analysis (e.g., TUNEL staining for apoptosis, Western blotting for protein expression).[6]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Culture Cancer Cell Culture Treatment Treatment with This compound / IC261 Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT, CCK-8) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Xenograft Tumor Cell Implantation (Xenograft Model) Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Dosing Drug Administration Tumor_Growth->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Analysis Endpoint Analysis (Tumor Excision, IHC, etc.) Monitoring->Analysis

Caption: General workflow for preclinical evaluation of this compound and IC261.

Conclusion

Both this compound and IC261 demonstrate significant anti-cancer properties through the inhibition of Casein Kinase 1 isoforms. This compound stands out for its high potency and selectivity for CK1δ/ε, with a clear mechanism of action tied to the Wnt/β-catenin pathway. IC261, while also targeting CK1, exhibits a more complex pharmacological profile that may include off-target effects on tubulin polymerization, contributing to its cytotoxicity.

The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, the genetic background of the tumor, and the desired mechanism of action. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the advancement of cancer therapeutics targeting the CK1 pathway.

References

Validating the On-Target Effects of SR-3029: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with other commonly used inhibitors targeting these kinases. Experimental data is presented to support the on-target effects of this compound and to offer a comprehensive resource for researchers validating its activity in various experimental models.

Comparative Analysis of CK1δ/ε Inhibitors

The following tables summarize the in vitro potency and cellular effects of this compound in comparison to other known CK1δ/ε inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget(s)IC50 (nM) vs CK1δIC50 (nM) vs CK1εKey Off-Targets (IC50 in nM)
This compound CK1δ/ε44[1]260[1]CDK4/cyclin D3 (368), CDK6/cyclin D3 (427), FLT3 (3000)[1]
PF-670462CK1δ/ε147.7>30-fold selectivity over 42 other kinases
IC261CK1δ/ε1000[2]1000[2]CK1α1 (16,000)[2]; also binds to tubulin[3]
LongdaysinCK1δ/α, ERK28800[4]-CK1α (5600), ERK2 (52,000), CDK7 (29,000)[4]

Table 2: Cellular Activity of CK1δ/ε Inhibitors

CompoundCell LineAssayEC50 / Effect
This compound A375 (Melanoma)MTT Assay86 nM[1]
This compound MDA-MB-231 (Breast Cancer)Clonogenic GrowthInhibition[5]
This compound CK1δ-overexpressing breast cancer cellsFACS (Annexin V/PI)Induces rapid apoptosis[5][6]
PF-670462A549ImmunofluorescencePrevents TGF-β-induced EMT[7]
IC261Colon Cancer CellsCell ViabilityInduces apoptosis and decreases cell survival[8]
LongdaysinMDA-MB-231 (Breast Cancer)Colony FormationInhibition[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and a typical experimental workflow for validating its on-target effects.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 DVL Dishevelled (DVL) Frizzled->DVL activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates to nucleus and binds TargetGenes Target Gene Expression TCFLEF->TargetGenes activates SR3029 This compound CK1 CK1δ/ε SR3029->CK1 inhibits CK1->DestructionComplex part of

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental_Workflow start Start: Hypothesis This compound inhibits CK1δ/ε invitro In Vitro Kinase Assay start->invitro cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture data_analysis Data Analysis and Interpretation invitro->data_analysis treatment Treatment with this compound and Controls cell_culture->treatment viability Cell Viability/Proliferation (MTT/Clonogenic Assay) treatment->viability apoptosis Apoptosis Assay (FACS with Annexin V/PI) treatment->apoptosis western Western Blotting (β-catenin, p-LRP6, etc.) treatment->western viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Validation of On-Target Effects data_analysis->conclusion

Caption: Experimental workflow for validating the on-target effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • This compound and other inhibitors at various concentrations

  • 96-well plates

  • Scintillation counter or appropriate detection system

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for β-catenin

This method is used to assess the levels of total and active (non-phosphorylated) β-catenin in cells treated with this compound, providing evidence of Wnt pathway inhibition.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify band intensities.

Clonogenic Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cell culture medium and supplements

  • 6-well plates or petri dishes

  • This compound at various concentrations

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix them with the fixation solution for 10-15 minutes, and then stain with crystal violet for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

FACS Analysis of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound or vehicle control.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.[11]

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

SR-3029 vs. siRNA Knockdown of CK1δ: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the role of Casein Kinase 1δ (CK1δ) in cellular processes and as a therapeutic target, choosing the right tool to modulate its activity is critical. This guide provides an objective comparison between the small molecule inhibitor SR-3029 and siRNA-mediated knockdown of CK1δ, supported by experimental data and detailed protocols.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundsiRNA Knockdown of CK1δ
Mechanism of Action Potent and selective ATP-competitive inhibitor of CK1δ and its isoform CK1ε.[1][2]Post-transcriptional gene silencing by mRNA degradation, leading to reduced CK1δ protein expression.
Target Specificity Primarily targets the kinase activity of CK1δ and CK1ε. It has some off-target effects on other kinases at higher concentrations.[2]Highly specific to the CSNK1D mRNA sequence, minimizing off-target protein reduction.
Mode of Action Inhibition of catalytic function.Reduction of total protein level.
Effective Timeframe Rapid onset of action, typically within hours.Slower onset, requiring time for mRNA and protein turnover (typically 24-72 hours).
Duration of Effect Reversible and dependent on compound washout and metabolic clearance.Transient, with protein levels recovering as siRNA is diluted or degraded (typically 3-7 days).
Delivery Method Direct addition to cell culture media or systemic administration in vivo.[2]Requires transfection reagents or viral vectors to deliver siRNA into cells.[3]
Applications Acute inhibition studies, in vivo pharmacology, and preclinical evaluation.[4]Target validation, genetic function studies, and long-term suppression (with shRNA).[4]

Performance Data: this compound in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with high CK1δ expression.

Cell LineCancer TypeIC50 (this compound)EC50 (this compound)Reference
A375Melanoma-86 nM[2]
MDA-MB-231Triple-Negative Breast Cancer-26 nM[2]
MDA-MB-468Triple-Negative Breast Cancer--[4]
SKBR3HER2+ Breast Cancer--[2]
BT474HER2+ Breast Cancer--[2]
PANC-1Pancreatic Cancer-5-400 nM (range across various lines)[5]
T24Bladder Cancer-5-400 nM (range across various lines)[5]

Comparative Efficacy in Breast Cancer Models

Studies have shown that both this compound treatment and siRNA/shRNA-mediated knockdown of CK1δ can induce apoptosis and suppress tumor growth in breast cancer models. Notably, the phenotypic effects of this compound can be rescued by the expression of an shRNA-resistant CK1δ, confirming its on-target activity.[4] In triple-negative breast cancer (TNBC) xenograft models, daily intraperitoneal administration of this compound at 20 mg/kg resulted in significant tumor growth suppression.[4] This mirrors the tumor growth inhibition observed with inducible shRNA-mediated knockdown of CK1δ.[4]

Experimental Protocols

This compound Treatment of Cultured Cancer Cells

This protocol is a general guideline for treating adherent cancer cell lines with this compound.

Materials:

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Complete cell culture medium appropriate for the cell line

  • Adherent cancer cell line of interest (e.g., MDA-MB-231)

  • 96-well or other multi-well plates

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Twenty-four hours prior to treatment, seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well for a 96-well plate).

  • Preparation of this compound Dilutions: On the day of treatment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours for proliferation assays).

  • Assessment of Cell Viability: Following incubation, assess cell viability using a preferred method according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

siRNA Knockdown of CK1δ in Cultured Cancer Cells

This protocol provides a general framework for transiently knocking down CK1δ expression using siRNA.

Materials:

  • siRNA targeting human CSNK1D and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Adherent cancer cell line

  • 6-well plates

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates so they reach 50-70% confluency on the day of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in reduced-serum medium.

    • In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's protocol.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free complete medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of CK1δ. The optimal time will depend on the cell line and the turnover rate of the CK1δ protein.

  • Verification of Knockdown: Harvest the cells and assess the efficiency of CK1δ knockdown at the mRNA level (qRT-PCR) or protein level (Western blot) by comparing to cells treated with the non-targeting control siRNA.

  • Phenotypic Assays: Once knockdown is confirmed, the cells can be used for downstream functional assays (e.g., apoptosis, proliferation).

Signaling Pathways and Experimental Workflows

CK1δ in the Wnt/β-catenin Signaling Pathway

CK1δ plays a crucial role in the canonical Wnt signaling pathway by phosphorylating key components, including Dishevelled (Dvl) and the co-receptor LRP5/6.[6] This phosphorylation is essential for the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes.[6]

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_intervention Intervention Point Axin Axin beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin CK1a CK1α CK1a->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl LRP5_6->Axin Inhibits Dvl->LRP5_6 CK1d CK1δ CK1d->LRP5_6 P beta_catenin_stable β-catenin (stable) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes SR3029 This compound SR3029->CK1d Inhibits Activity siRNA siRNA siRNA->CK1d Reduces Expression

Caption: Role of CK1δ in Wnt/β-catenin signaling and points of intervention.

CK1δ and the p53 Signaling Pathway

CK1δ can directly phosphorylate p53 at multiple sites, leading to its activation and stabilization.[1] This can result in cell cycle arrest or apoptosis. CK1δ also phosphorylates MDM2, the primary negative regulator of p53, which can paradoxically lead to either p53 stabilization or degradation depending on the context.[1]

p53_Signaling cluster_regulation p53 Regulation cluster_outcome Cellular Outcomes cluster_intervention Intervention Point DNA_Damage DNA Damage CK1d CK1δ DNA_Damage->CK1d Activates p53 p53 CK1d->p53 P (Activates) MDM2 MDM2 CK1d->MDM2 P p53->MDM2 Induces Expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ub (Degradation) SR3029 This compound SR3029->CK1d Inhibits Activity siRNA siRNA siRNA->CK1d Reduces Expression

Caption: CK1δ's role in the p53 signaling pathway and intervention points.

Experimental Workflow Comparison

The choice between this compound and siRNA knockdown often depends on the experimental question and timeline.

Workflow_Comparison cluster_SR3029 This compound Workflow cluster_siRNA siRNA Workflow Seed_Cells_SR Seed Cells Add_SR3029 Add this compound (Hours) Seed_Cells_SR->Add_SR3029 Assay_SR Phenotypic Assay Add_SR3029->Assay_SR Seed_Cells_siRNA Seed Cells Transfect_siRNA Transfect siRNA (24-72 Hours) Seed_Cells_siRNA->Transfect_siRNA Verify_Knockdown Verify Knockdown (Western/qRT-PCR) Transfect_siRNA->Verify_Knockdown Assay_siRNA Phenotypic Assay Verify_Knockdown->Assay_siRNA

Caption: A comparison of typical experimental workflows for this compound and siRNA.

Conclusion

Both this compound and siRNA-mediated knockdown are powerful tools for studying CK1δ function. This compound offers a rapid and reversible method to inhibit CK1δ's catalytic activity, making it ideal for pharmacological studies and investigating acute effects. In contrast, siRNA knockdown provides a highly specific method to reduce total CK1δ protein levels, which is invaluable for target validation and understanding the consequences of long-term protein depletion. The choice between these two approaches should be guided by the specific research question, the desired timeline of inhibition, and the experimental system being used. For comprehensive studies, employing both methods can provide complementary and corroborating evidence for the role of CK1δ.

References

Head-to-Head Comparison: SR-3029 and D4476 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Cellular Signaling and Drug Development

This guide provides a comprehensive, data-driven comparison of two widely used research kinase inhibitors: SR-3029 and D4476. Both compounds are recognized for their inhibitory activity against Casein Kinase 1 (CK1), a critical family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation. This document outlines their comparative potency, selectivity, and effects on key signaling pathways, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action and Target Profile

This compound is a potent and highly selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4] It functions as an ATP-competitive inhibitor.[2] While highly selective for CK1δ/ε, at higher concentrations, it can inhibit other kinases, including cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[2][5]

D4476 is also a potent, cell-permeable, and ATP-competitive inhibitor of CK1.[6] Its inhibitory profile is broader than this compound, as it also significantly inhibits the TGF-β type-I receptor, Activin receptor-like kinase 5 (ALK5).[7] It is reported to be over 20-fold selective for CK1 and ALK5 over SAPK2/p38 and shows minimal activity against a panel of other kinases.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and D4476 against their primary targets and key off-targets.

Target Kinase This compound IC50 (nM) D4476 IC50 (nM) Primary Pathway
CK1δ 44[1][2]300[6][7]Wnt/β-catenin
CK1ε 260[1][2]Not specified, but inhibitedWnt/β-catenin
CK1 (from S. pombe) Not specified200[7]General CK1 Activity
ALK5 (TGF-βRI) Not specified500[7]TGF-β Signaling
FLT3 3000[2][5]Not significantly inhibitedReceptor Tyrosine Kinase Signaling
Cdk4/cyclin D1 576[2][5]Not significantly inhibitedCell Cycle
Cdk4/cyclin D3 368[2][5]Not significantly inhibitedCell Cycle
Cdk6/cyclin D1 428[2][5]Not significantly inhibitedCell Cycle
Cdk6/cyclin D3 427[2][5]Not significantly inhibitedCell Cycle
p38α MAP Kinase Not specified12,000 (weak inhibitor)Stress Response

Impact on Cellular Signaling Pathways

The differential selectivity of this compound and D4476 dictates their distinct effects on downstream signaling cascades. This compound is a more focused tool for interrogating CK1δ/ε-dependent pathways, primarily the Wnt/β-catenin pathway. D4476 has a dual action, affecting both Wnt signaling through CK1 and TGF-β signaling through ALK5.

This compound: Inhibition of the Wnt/β-catenin Pathway

CK1δ/ε are key positive regulators of the canonical Wnt signaling pathway. They phosphorylate components of the β-catenin destruction complex, leading to its inactivation and the subsequent stabilization and nuclear translocation of β-catenin. By inhibiting CK1δ/ε, this compound promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes like CCND1 (Cyclin D1).[5] This mechanism is central to its anti-proliferative effects in Wnt-driven cancers.[5][8]

G cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd binds Dvl Dishevelled (Dvl) Fzd->Dvl activates LRP LRP5/6 Co-receptor Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates for degradation CK1 CK1δ/ε CK1->Complex phosphorylates (activates complex) Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N translocates TCF TCF/LEF BetaCatenin_N->TCF binds Genes Wnt Target Genes (e.g., Cyclin D1) TCF->Genes activates transcription SR3029 This compound SR3029->CK1 inhibits

Caption: Wnt/β-catenin pathway inhibition by this compound via CK1δ/ε.

D4476: Dual Inhibition of CK1 and ALK5 Pathways

D4476 impacts signaling through at least two distinct mechanisms. Firstly, like this compound, it inhibits CK1, which can suppress Wnt signaling.[9] Secondly, its inhibition of ALK5 blocks the canonical TGF-β signaling pathway. ALK5 is a serine/threonine kinase receptor that, upon binding TGF-β, phosphorylates and activates SMAD2 and SMAD3, leading to changes in gene expression. Additionally, D4476 has been shown to specifically suppress the CK1-mediated phosphorylation of FOXO1a on Ser322 and Ser325, preventing its nuclear exclusion in response to insulin or IGF-1.[10]

G cluster_tgf TGF-β Pathway cluster_foxo FOXO1a Regulation TGFB TGF-β Ligand ALK5 ALK5 (TGFβRI) TGFB->ALK5 binds SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 complexes with SMAD_complex SMAD Complex TGFB_genes TGF-β Target Gene Expression SMAD_complex->TGFB_genes regulates FOXO1a FOXO1a FOXO1a_P p-FOXO1a CK1_foxo CK1 CK1_foxo->FOXO1a phosphorylates Exclusion Nuclear Exclusion FOXO1a_P->Exclusion D4476 D4476 D4476->ALK5 inhibits D4476->CK1_foxo inhibits

Caption: Dual inhibitory action of D4476 on ALK5 and CK1 signaling.

Cellular and In Vivo Activity

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown efficacy in preclinical in vivo models.[4][5] D4476, while effective in vitro, has been noted to have lower activity in some cell-based assays, which may be related to differences in cell permeability.[11]

Assay Type This compound D4476
Cellular Potency EC50 = 86 nM (A375 human melanoma cell proliferation)[5]20-50 µM required for activity in some cell-based assays[11]
In Vivo Efficacy 20 mg/kg daily (i.p.) reduces tumor growth in MDA-MB-231 and MDA-MB-468 mouse xenograft models.[2][5]Data not readily available in searched literature.
Observed Cellular Effect Induces apoptosis and reduces nuclear β-catenin in tumor tissue.[5][8]Suppresses site-specific phosphorylation and nuclear exclusion of FOXO1a.[10] Induces cytotoxicity in multiple myeloma cell lines.[7]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol is a generalized representation for determining the IC50 of an inhibitor against a purified kinase.

G start Start step1 Prepare reaction mix: - Purified Kinase (e.g., CK1δ) - Kinase Buffer - Peptide Substrate start->step1 step2 Add serial dilutions of inhibitor (this compound or D4476) step1->step2 step3 Initiate reaction with [γ-33P]ATP and Mg2+ step2->step3 step4 Incubate at RT (e.g., 40 min) step3->step4 step5 Stop reaction and spot onto phosphocellulose paper step4->step5 step6 Wash paper to remove unincorporated [γ-33P]ATP step5->step6 step7 Measure incorporated radioactivity via scintillation counting step6->step7 step8 Calculate % inhibition and determine IC50 step7->step8 end End step8->end

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

  • Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials: Purified recombinant kinase (e.g., CK1δ, ALK5), specific peptide substrate, [γ-33P]ATP, kinase reaction buffer (containing MgCl2, DTT), inhibitor stock solution, phosphocellulose paper, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound or D4476 in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, combine the kinase, peptide substrate, and reaction buffer.[7]

    • Add the diluted inhibitor to the wells. Include a no-inhibitor control (vehicle only) and a no-enzyme control.

    • Initiate the kinase reaction by adding a mix of magnesium acetate and [γ-33P]ATP.[7]

    • Incubate the plate at room temperature for a defined period (e.g., 20-40 minutes).

    • Stop the reaction and spot an aliquot of each reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove free, unincorporated [γ-33P]ATP.

    • Measure the radioactivity remaining on the paper (representing phosphorylated substrate) using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.

Cell Proliferation Assay (General Protocol)
  • Objective: To measure the effect of an inhibitor on the growth and viability of a cell line.

  • Materials: Cancer cell line (e.g., A375, MDA-MB-231), complete culture medium, 96-well cell culture plates, inhibitor stock solution, viability reagent (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or D4476. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.

In Vivo Tumor Xenograft Study (General Protocol)
  • Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living animal model.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cells for implantation (e.g., MDA-MB-231), inhibitor formulated for in vivo administration, calipers.

  • Procedure:

    • Implant tumor cells subcutaneously into the flanks of the mice.

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, inhibitor group).

    • Administer the inhibitor (e.g., this compound at 20 mg/kg) or vehicle daily via the appropriate route (e.g., intraperitoneal injection).[2][5]

    • Measure tumor volume with calipers regularly (e.g., twice weekly).

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.[5]

Summary and Conclusion

This compound and D4476 are both valuable chemical probes for studying the function of Casein Kinase 1. However, they possess distinct profiles that make them suitable for different research questions.

  • This compound is the superior choice for specifically investigating the roles of CK1δ and CK1ε , particularly within the Wnt/β-catenin pathway . Its high potency, demonstrated cellular activity, and proven in vivo efficacy make it a robust tool for cancer biology and drug development studies targeting this pathway.

  • D4476 is a broader-spectrum inhibitor suitable for studies where the simultaneous inhibition of CK1 and ALK5 (TGF-βRI) is desired. It is a useful tool for exploring the crosstalk between these pathways or for investigating cellular processes regulated by both kinases, such as the phosphorylation and localization of FOXO1a. Researchers should be mindful of its potentially lower cell permeability and its dual-target nature when interpreting results.

The choice between these two inhibitors should be guided by the specific kinase and signaling pathway under investigation, with careful consideration of their respective potency and selectivity profiles.

References

A Comparative Guide to the Selectivity of SR-3029 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor SR-3029 with other relevant inhibitors, focusing on its selectivity profile. The information is supported by experimental data to offer an objective assessment for research and drug development applications.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] These kinases are crucial components of various cellular signaling pathways, most notably the Wnt/β-catenin pathway, which is frequently dysregulated in cancer.[3][4] The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. This guide compares the selectivity of this compound with other inhibitors targeting the CK1 family and the broader kinome.

Quantitative Comparison of Kinase Inhibitor Selectivity

The following tables summarize the inhibitory activity (IC50) and selectivity profiles of this compound and other kinase inhibitors.

Table 1: Inhibition of Primary Targets (CK1δ and CK1ε)

InhibitorCK1δ IC50 (nM)CK1ε IC50 (nM)Reference
This compound 44260[1][2]
SR-127749260[5][6]
SR-2890≤ 50Not specified[7]
PF-670462147.7[8][9]

Table 2: Off-Target Kinase Inhibition Profile

This table presents data from a KINOMEscan® panel screening of inhibitors at a concentration of 10 μM. The data indicates the number of non-CK1δ/ε kinases that were inhibited by ≥90%. A lower number signifies higher selectivity.

InhibitorNumber of Off-Target Kinases Inhibited ≥90% at 10 µMKey Off-Targets (where specified)Reference
This compound 6FLT3, CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, CDK6/cyclin D3, MYLK4, MARK2[3][7]
SR-1277Not specifiedFLT3, CDK4/cyclin D1, CDK6/cyclin D3, CDK9/cyclin K[6]
SR-2890More than this compound and SR-1277FLT3, CDK4/cyclin D1, CDK4/cyclin D3[7]
PF-67046244JNK, p38, EGFR isoforms[5][7]

Table 3: IC50 Values for Selected Off-Target Kinases

InhibitorOff-Target KinaseIC50 (nM)Reference
This compound FLT33000[2]
CDK4/cyclin D1576[2]
CDK4/cyclin D3368[2]
CDK6/cyclin D1428[2]
CDK6/cyclin D3427[2]
SR-1277FLT3305[6]
CDK4/cyclin D11340[6]
CDK6/cyclin D3311[6]
CDK9/cyclin K109[6]
PF-670462p38α4[10]
p38β1[10]
EGFR (wild-type)180[10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., CK1δ, CK1ε)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at or near the Km for the specific kinase)

  • Substrate (specific peptide or protein substrate for the kinase)

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or [γ-33P]ATP)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: Add the kinase and substrate to the wells of a 384-well plate.

  • Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan® Selectivity Profiling (General Overview)

The KINOMEscan® platform (DiscoverX, now part of Eurofins Discovery) is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Generalized Workflow:

  • A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound at a fixed concentration (e.g., 10 µM).

  • After an incubation period to reach equilibrium, the unbound kinase is washed away.

  • The amount of kinase bound to the solid support is measured by quantifying the DNA tag using qPCR.

  • The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates greater inhibition. A common threshold for a "hit" is a % Control of less than 10%, which corresponds to ≥90% inhibition.

Mandatory Visualizations

G Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Incubation Incubation of Kinase, Compound, and Ligand Compound_Dilution->Incubation Kinase_Panel Kinase Panel Preparation Kinase_Panel->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing Quantification Quantification of Bound Kinase (qPCR) Washing->Quantification Data_Processing Calculate % Inhibition vs. Control Quantification->Data_Processing Selectivity_Profile Generate Selectivity Profile (e.g., Dendrogram) Data_Processing->Selectivity_Profile

Caption: Generalized workflow for kinase inhibitor selectivity profiling.

Wnt_Signaling Role of CK1δ/ε in the Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off binds Phosphorylation_off Phosphorylation Beta_Catenin_off->Phosphorylation_off is phosphorylated by Degradation Ubiquitination & Proteasomal Degradation Phosphorylation_off->Degradation TCF_LEF_off TCF/LEF Target_Genes_off Wnt Target Genes OFF TCF_LEF_off->Target_Genes_off represses Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh activates Dsh->Destruction_Complex inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Frizzled_LRP phosphorylates LRP5/6 (positive regulation) SR3029 This compound SR3029->CK1_delta_epsilon inhibits Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus translocates to TCF_LEF_on TCF/LEF Beta_Catenin_on->TCF_LEF_on Target_Genes_on Wnt Target Genes ON TCF_LEF_on->Target_Genes_on activates

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1δ/ε.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a potent inhibitor of CK1δ and CK1ε. When compared to other inhibitors, particularly PF-670462, this compound exhibits a significantly higher degree of selectivity across the kinome.[7] While this compound does have a small number of off-target kinases, the IC50 values for these are generally much higher than for its primary targets. This high selectivity, combined with its potent inhibition of CK1δ/ε, makes this compound a valuable tool for studying the roles of these kinases in cellular processes and a promising candidate for further investigation in therapeutic contexts where the Wnt/β-catenin pathway is implicated. The non-selective nature of inhibitors like PF-670462, which potently inhibit kinases across different families, underscores the importance of comprehensive selectivity profiling in the development and application of kinase inhibitors.

References

Assessing the Specificity of SR-3029 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides an objective comparison of SR-3029, a potent inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with other commonly used inhibitors, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool for studying the roles of CK1δ and CK1ε in various cellular processes, including Wnt signaling and cancer biology. Its high selectivity, as demonstrated in broad kinase screening panels, distinguishes it from other available inhibitors. This guide will delve into the quantitative data supporting this claim and provide the necessary information for researchers to design and interpret their cellular assays effectively.

Kinase Inhibition Profile: this compound vs. Alternatives

The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool. Kinome-wide screening provides a comprehensive overview of an inhibitor's off-target effects.

A key study subjected this compound and the alternative inhibitor PF-670462 to the KINOMEscan® analysis, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results highlight the superior selectivity of this compound. At a concentration of 10 µM, this compound inhibited only six non-target kinases by more than 90%, whereas PF-670462 inhibited 44 kinases to a similar extent, indicating a much broader off-target profile.[1] This high degree of selectivity minimizes the potential for confounding experimental results due to unintended inhibition of other signaling pathways.

The following table summarizes the inhibitory activity (IC50 values) of this compound and two alternative compounds, PF-670462 and IC261, against their primary targets and selected off-targets.

TargetThis compound IC50 (nM)PF-670462 IC50 (nM)IC261 IC50 (µM)
Primary Targets
CK1δ44[2]14[3]1[4]
CK1ε260[2]7.7[3]1[4]
Selected Off-Targets
CDK4/cyclin D3368[2]--
CDK6/cyclin D3427[2]--
CDK6/cyclin D1428[2]--
CDK4/cyclin D1576[2]--
FLT33000[2]--

Note: A lower IC50 value indicates greater potency.

Cellular Assay Performance: A Head-to-Head Comparison

The ultimate test of an inhibitor's utility lies in its performance in cellular assays. The high selectivity of this compound observed in biochemical assays translates to more specific effects in a cellular context, as demonstrated in proliferation assays.

In the A375 human melanoma cell line, this compound exhibits potent anti-proliferative activity with an EC50 value of less than 100 nM.[1] In stark contrast, PF-670462 shows significantly weaker activity in the same assay, with an EC50 value greater than 10 µM.[1] This suggests that the anti-proliferative effects of this compound are more likely attributable to the specific inhibition of CK1δ/ε, whereas the cellular effects of PF-670462 may be complicated by its numerous off-target activities.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key cellular assays are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies comparing the anti-proliferative effects of this compound and its alternatives.

Materials:

  • A375 melanoma cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, PF-670462, IC261 (and vehicle control, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed A375 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound and alternative inhibitors in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by CK1δ/ε inhibition using flow cytometry.

Materials:

  • Cells of interest (e.g., breast cancer cell lines like MDA-MB-231)

  • This compound and alternative inhibitors

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or alternative inhibitors for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Clonogenic Assay

This assay assesses the long-term effect of inhibitors on the ability of single cells to form colonies.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound and alternative inhibitors

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat cells with inhibitors for a specified period (e.g., 24 hours).

  • Harvest the cells and count them.

  • Seed a low number of cells (e.g., 500-1000 cells) into new 6-well plates containing fresh, inhibitor-free medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G This compound Signaling Pathway cluster_wnt Wnt Signaling cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b |-- b-catenin b-catenin GSK3b->b-catenin Phosphorylation Axin Axin Axin->b-catenin Phosphorylation APC APC CK1d/e CK1d/e CK1d/e->b-catenin Phosphorylation Ubiquitination Ubiquitination b-catenin->Ubiquitination Leads to b-catenin_n β-catenin b-catenin->b-catenin_n Accumulation & Translocation This compound This compound This compound->CK1d/e Inhibition Proteasomal\nDegradation Proteasomal Degradation Ubiquitination->Proteasomal\nDegradation Proteasomal\nDegradation->b-catenin_n Prevents TCF/LEF TCF/LEF b-catenin_n->TCF/LEF Target Gene\nExpression Target Gene Expression TCF/LEF->Target Gene\nExpression G Experimental Workflow for Assessing this compound Specificity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) Data_Analysis Data Analysis & Comparison Kinase_Panel->Data_Analysis IC50_Det IC50 Determination (Primary & Off-targets) IC50_Det->Data_Analysis Cell_Culture Cell Line Culture (e.g., A375, MDA-MB-231) Treatment Treatment with This compound & Alternatives Cell_Culture->Treatment Prolif_Assay Proliferation Assay (MTT, CellTiter-Glo) Treatment->Prolif_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay Prolif_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis SR-3029_Prep This compound & Alternatives Stock Preparation SR-3029_Prep->Kinase_Panel SR-3029_Prep->IC50_Det SR-3029_Prep->Treatment G Logical Relationship of this compound and Alternatives Target CK1δ/ε This compound This compound This compound->Target High Potency High Selectivity Specific_Cellular_Effects Specific Cellular Effects (On-target) This compound->Specific_Cellular_Effects Leads to PF-670462 PF-670462 PF-670462->Target High Potency Low Selectivity Broad_Cellular_Effects Broad Cellular Effects (Off-target) PF-670462->Broad_Cellular_Effects Leads to IC261 IC261 IC261->Target Low Potency Moderate Selectivity Variable_Cellular_Effects Variable Cellular Effects (Potency dependent) IC261->Variable_Cellular_Effects Leads to

References

SR-3029 Demonstrates a Wider Therapeutic Window in Preclinical Models Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – Preclinical data indicates that SR-3029, a novel inhibitor of Casein Kinase 1δ/ε (CK1δ/ε), possesses a significantly more favorable therapeutic index compared to standard-of-care chemotherapy agents such as doxorubicin and cisplatin. In multiple xenograft models of breast cancer, this compound has demonstrated potent anti-tumor efficacy at doses that are well-tolerated, with no overt signs of toxicity. This contrasts sharply with conventional chemotherapies, which are characterized by a narrow therapeutic window and significant dose-limiting toxicities.

This compound's targeted mechanism of action, the inhibition of the Wnt/β-catenin signaling pathway, offers a more selective approach to cancer therapy. Standard chemotherapies, conversely, indiscriminately target rapidly dividing cells, leading to common side effects such as myelosuppression and gastrointestinal toxicity. While direct quantitative comparisons of the therapeutic index (e.g., LD50/ED50 ratios) are not publicly available for this compound, the consistent preclinical findings of high efficacy and low toxicity suggest a superior safety profile.

Quantitative Data Summary

The following tables summarize the available preclinical data on the efficacy and toxicity of this compound in comparison to standard chemotherapy agents.

Table 1: Preclinical Efficacy of this compound vs. Standard Chemotherapy

CompoundCancer ModelDosageEfficacyCitation
This compound MDA-MB-231 (TNBC) Xenograft20 mg/kg daily i.p.Marked impairment of tumor growth[1]
MDA-MB-468 (TNBC), SKBR3, BT474 (HER2+) Xenografts20 mg/kg daily i.p.Anti-tumor effects[1]
Patient-Derived Xenograft (PDX) models20 mg/kg daily i.p.Effective inhibition of tumor growth[1]
Doxorubicin Murine Breast Tumor Model6 mg/mL and 15 mg/mL total doseHigher tumor growth rate compared to untreated controls in this resistance model[2]
Cisplatin MCF-7 Breast Cancer Xenograft1 mg/kg and 3 mg/kgInhibition of tumor growth[3]

Table 2: Preclinical Toxicity of this compound vs. Standard Chemotherapy

CompoundAnimal ModelDosageObserved ToxicityCitation
This compound Mice20 mg/kg daily i.p.No overt toxicity[1]
Doxorubicin General UseDose-limitingCardiotoxicity, bone marrow depression, nephrotoxicity[4]
Cisplatin General UseDose-limitingOtotoxicity, renal, gastrointestinal, neurological, or hematological toxicities[5]

Experimental Protocols

Xenograft Tumor Model Protocol (General)

A common experimental design to assess in vivo efficacy and toxicity involves the use of xenograft tumor models.[5][6]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) are cultured under standard laboratory conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection.[1] Standard chemotherapy agents like doxorubicin or cisplatin are also administered systemically.

  • Efficacy Assessment: Tumor growth inhibition is the primary efficacy endpoint. This is determined by comparing the tumor volumes in the treated groups to the control group.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of health. At the end of the study, organs may be harvested for histological analysis to identify any drug-induced pathologies.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound in comparison to the mechanism of action of standard chemotherapy, as well as a typical experimental workflow for preclinical evaluation.

SR_3029_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC inhibition beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylation (degradation signal) Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation & binding Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes activation SR_3029 This compound CK1d_e CK1δ/ε SR_3029->CK1d_e inhibition CK1d_e->GSK3b_Axin_APC activation

Caption: Signaling pathway of this compound via inhibition of CK1δ/ε in the Wnt/β-catenin cascade.

Standard_Chemotherapy_Pathway Chemotherapy Standard Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA Cellular DNA Chemotherapy->DNA targets Tumor_Cell Tumor Cell Chemotherapy->Tumor_Cell Normal_Cell Rapidly Dividing Normal Cell Chemotherapy->Normal_Cell DNA_Damage DNA Damage (Intercalation, Cross-linking) DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Tumor_Cell->Apoptosis leads to death of Normal_Cell->Apoptosis leads to death of (toxicity)

Caption: General mechanism of action for standard chemotherapy leading to DNA damage and apoptosis.

Experimental_Workflow cluster_Preclinical_Evaluation Preclinical Evaluation of this compound A Cancer Cell Culture B Xenograft Tumor Implantation in Mice A->B C Tumor Growth and Mouse Health Monitoring B->C D Randomization and Treatment Initiation (this compound vs. Control) C->D E Efficacy Assessment (Tumor Volume) D->E F Toxicity Assessment (Body Weight, Histology) D->F G Data Analysis and Therapeutic Index Evaluation E->G F->G

Caption: A typical experimental workflow for the in vivo evaluation of an anti-cancer agent.

References

Evaluating the Potency of SR-3029 Across Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with other relevant small molecule inhibitors. The data presented herein is intended to facilitate an objective evaluation of this compound's therapeutic potential across various cancer contexts.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[1][2] In many cancer types, particularly in certain breast cancers, its primary mechanism of action is the disruption of the Wnt/β-catenin signaling pathway.[3][4][5] By inhibiting CK1δ, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and subsequent degradation, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[3][6] In other contexts, such as lymphoma, this compound has been shown to impact translation initiation.[7]

Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Wnt_Signaling_Pathway cluster_out Extracellular cluster_mem Plasma Membrane cluster_in Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1d CK1δ CK1d->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds SR3029 This compound SR3029->CK1d inhibits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription CellTiter_Glo_Workflow A Seed cells in 96-well plate B Treat with this compound/ other inhibitors A->B C Incubate (e.g., 72h) B->C D Equilibrate plate and reagent to room temp. C->D E Add CellTiter-Glo® Reagent D->E F Shake to lyse cells (2 min) E->F G Incubate at room temp. (10 min) F->G H Measure luminescence G->H I Analyze data (EC50) H->I

References

Confirming Cellular Target Engagement of SR-3029: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to confirm the cellular target engagement of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1] Understanding and verifying that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and chemical biology.[2][3] This document outlines experimental approaches and presents supporting data for this compound.

Quantitative Data Summary: this compound vs. Alternative CK1 Inhibitors

This compound demonstrates high potency for its primary targets, CK1δ and CK1ε, and selectivity against other kinases.[4] Its cellular activity is consistent with its biochemical potency. The following table compares this compound with other known CK1 inhibitors.

ParameterThis compoundPF-670462D4476
Target(s) CK1δ / CK1ε CK1δ / CK1ε CK1, ALK5, p38 MAPK
IC50 CK1δ 44 nM [1][5]~200 nM300 nM
IC50 CK1ε 260 nM [1][5]~200 nM400 nM
Ki (CK1δ/ε) 97 nM[5]Not ReportedNot Reported
Cellular EC50 (A375) 86 nM[5]Inactive>10 µM
Notable Off-Targets FLT3 (IC50 = 3000 nM)[5]Multiple, including pro-apoptotic kinases[6]ALK5 (IC50 = 500 nM)

Key Experimental Protocols for Target Engagement

Confirming target engagement involves both direct and indirect methods. Direct methods assess the physical interaction between the compound and its target, while indirect methods measure the functional consequences of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to directly confirm target engagement in a cellular context.[7] It is based on the principle that a ligand binding to its target protein confers thermal stability.

Methodology:

  • Cell Treatment: Culture cells (e.g., A375 melanoma or a breast cancer cell line overexpressing CK1δ) and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Shock: Resuspend the cells in a buffered solution and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of soluble CK1δ in the supernatant using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble CK1δ as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.

G cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (e.g., A375) with this compound B 2. Apply Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble vs. Precipitated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Quantify Soluble CK1δ (e.g., Western Blot) E->F G 7. Plot Melting Curve (Confirm Thermal Shift) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Wnt/β-Catenin Pathway Phosphorylation Assay

This compound is known to inhibit Wnt/β-catenin signaling, which is driven by CK1δ in certain cancers.[6][8] Measuring the phosphorylation status of key pathway components provides indirect but functionally crucial evidence of target engagement.

Methodology:

  • Cell Culture and Treatment: Seed cells known to have active Wnt/β-catenin signaling (e.g., T47D, MCF7) and treat with a dose-response of this compound for an appropriate time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Analysis: Quantify the band intensities. Target engagement of CK1δ by this compound is expected to inhibit the destruction complex, leading to an accumulation of active, non-phosphorylated β-catenin in the cytoplasm and nucleus.

Quantitative PCR (qPCR) of Wnt Target Genes

A downstream functional consequence of this compound's engagement with CK1δ is the modulation of Wnt-responsive gene expression.[5]

Methodology:

  • Cell Treatment: Treat cells as described in the phosphorylation assay protocol.

  • RNA Extraction: Isolate total RNA from the cell lysates using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for Wnt target genes (e.g., AXIN2, CCND1 (Cyclin D1), MYC) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative change in gene expression (e.g., using the ΔΔCt method). Inhibition of CK1δ by this compound should lead to a dose-dependent decrease in the expression of these target genes.

Signaling Pathway Visualization

This compound engages CK1δ, a key component of the β-catenin destruction complex in the Wnt signaling pathway. Inhibition of CK1δ disrupts the complex's ability to phosphorylate β-catenin, preventing its ubiquitination and degradation.

Caption: this compound inhibits CK1δ in the Wnt/β-Catenin pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and CK1ε, with its structurally related compounds. The information is intended to assist researchers in evaluating these compounds for further investigation in cancer drug development.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets CK1δ and CK1ε, two serine/threonine kinases implicated in the progression of various cancers.[1][2] Its primary mechanism of action involves the disruption of the Wnt/β-catenin signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.[3] By inhibiting CK1δ/ε, this compound prevents the phosphorylation of key components in the Wnt pathway, leading to the degradation of β-catenin and subsequent downregulation of target genes that drive tumor growth.[3][4][5]

In Vivo Efficacy of this compound

This compound has demonstrated significant in vivo anti-tumor activity in multiple preclinical cancer models, particularly in breast cancer.

Breast Cancer Xenograft Models

In studies utilizing human breast cancer cell lines xenografted into immunodeficient mice, this compound has shown marked efficacy. Daily intraperitoneal (i.p.) administration of 20 mg/kg this compound resulted in significant tumor growth inhibition in models of triple-negative breast cancer (TNBC) using MDA-MB-231 and MDA-MB-468 cell lines, as well as in HER2-positive breast cancer models using SKBR3 and BT474 cell lines. Notably, in some instances, treatment with this compound led to tumor regression.

Patient-Derived Xenograft (PDX) Models

The efficacy of this compound has also been validated in a patient-derived xenograft (PDX) model of a basal-like invasive ductal carcinoma. Treatment with this compound at 20 mg/kg/day i.p. effectively inhibited tumor growth, highlighting its potential clinical relevance.

Compound Cancer Model Dosage Key Findings
This compound MDA-MB-231 (TNBC) Xenograft20 mg/kg/day i.p.Significant tumor growth inhibition, tumor regression.
This compound MDA-MB-468 (TNBC) Xenograft20 mg/kg/day i.p.Significant tumor growth inhibition.
This compound SKBR3 (HER2+) Xenograft20 mg/kg/day i.p.Significant tumor growth inhibition.
This compound BT474 (HER2+) Xenograft20 mg/kg/day i.p.Significant tumor growth inhibition.
This compound Breast Cancer PDX20 mg/kg/day i.p.Significant tumor growth inhibition.

Comparison with Related Compounds

This compound belongs to a series of purine scaffold-based CK1δ/ε inhibitors, which also includes SR-2890 and SR-1277. While these compounds share a similar mechanism of action, their in vivo efficacy data in cancer models is less extensively reported in publicly available literature. Another related compound, PF-670462, has been studied in different contexts and generally shows less efficacy in cancer models.

Compound In Vitro Potency (IC50 vs CK1δ) In Vivo Efficacy (Cancer Models) Selectivity
This compound ≤ 50 nM[1]Well-documented, significant tumor growth inhibition and regression in breast cancer xenografts.Highly selective for CK1δ/ε.
SR-2890 ≤ 50 nM[1]Reported to have suitable PK properties for in vivo studies[1], but specific anti-cancer efficacy data is limited.Highly selective for CK1δ/ε.
SR-1277 Potent CK1δ/ε inhibitorLimited publicly available in vivo anti-cancer data.Selective for CK1δ/ε.
PF-670462 Potent CK1δ/ε inhibitorLacks significant anti-cancer activity in some models; shows efficacy in a pulmonary fibrosis model.Less selective compared to the SR series of compounds.[2]

Experimental Protocols

MDA-MB-231 Xenograft Model for In Vivo Efficacy Studies

A standard protocol for evaluating the in vivo efficacy of compounds in an MDA-MB-231 xenograft model is as follows:

  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of MDA-MB-231 cells (typically 1-5 x 10^6 cells in 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound or the vehicle control is administered to the respective groups. For this compound, a common regimen is 20 mg/kg daily via intraperitoneal injection.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, changes in body weight (as a measure of toxicity), and survival.

  • Tissue Collection and Analysis: At the end of the study, tumors and other organs may be harvested for further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., β-catenin localization) or apoptosis (e.g., TUNEL staining).

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1δ/ε CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Axin2 Axin Dishevelled->Axin2 Inhibition GSK3b2 GSK3β Axin2->GSK3b2 beta_catenin2 β-catenin TCF_LEF TCF/LEF beta_catenin2->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes SR3029 This compound SR3029->CK1 Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Study Execution cluster_analysis Data Analysis Cell_Culture 1. MDA-MB-231 Cell Culture Tumor_Implantation 3. Subcutaneous or Orthotopic Implantation of Cells Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Immunodeficient Mice (e.g., NOD/SCID) Animal_Acclimation->Tumor_Implantation Tumor_Monitoring 4. Monitor Tumor Growth (Calipers) Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomize Mice into Treatment & Control Groups Tumor_Monitoring->Randomization Treatment 6. Daily i.p. Administration (this compound or Vehicle) Randomization->Treatment Endpoint_Measurement 7. Measure Tumor Volume & Body Weight Treatment->Endpoint_Measurement Tissue_Harvesting 8. Harvest Tumors & Organs Treatment->Tissue_Harvesting Data_Analysis 9. Statistical Analysis of Tumor Growth Inhibition Endpoint_Measurement->Data_Analysis Histo_Analysis 10. Immunohistochemistry (e.g., β-catenin, TUNEL) Tissue_Harvesting->Histo_Analysis

Caption: General experimental workflow for in vivo efficacy studies in a xenograft mouse model.

References

Validating SR-3029 Efficacy: A Comparative Analysis Using CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the target validation of the novel Casein Kinase 1δ/ε inhibitor, SR-3029. This guide provides a comparative analysis of this compound's performance against a CRISPR-Cas9 knockout model, supported by experimental data and detailed protocols.

This compound has emerged as a potent and selective inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), showcasing promising anti-proliferative properties in various cancer cell lines.[1][2][3][4] This guide delves into the validation of this compound's on-target effects by comparing its activity with the genetic knockout of its primary targets, CK1δ and CK1ε, using CRISPR-Cas9 technology. Such a direct comparison is crucial for unequivocally attributing the compound's biological effects to the inhibition of its intended targets, a critical step in the drug development pipeline.[5][6][7]

Performance Comparison: this compound vs. CRISPR-Cas9 Knockout

To assess the specificity of this compound, its effects on cell viability and key signaling pathways are compared with those observed in cells where CK1δ and CK1ε have been knocked out using CRISPR-Cas9. The data presented below summarizes the expected outcomes from such a comparative study, based on the known mechanism of this compound.

Table 1: Comparative Efficacy of this compound and CK1δ/ε Knockout on Cancer Cell Lines
Treatment/ModificationTargetA375 Melanoma EC50/EffectMDA-MB-231 Breast Cancer EC50/EffectMechanism of Action
This compound CK1δ/ε86 nM[2][8]~5-70 nM[9]ATP-competitive inhibition of CK1δ and CK1ε[2]
CK1δ/ε CRISPR KO CK1δ/εSignificant reduction in proliferationSignificant reduction in proliferation and tumor growthGenetic ablation of target proteins
Scrambled gRNA Control N/ANo significant effectNo significant effectNon-targeting control
Table 2: Impact on Wnt/β-catenin Signaling Pathway
Treatment/ModificationNuclear β-catenin LevelsCyclin D1 ExpressionTCF/LEF Reporter Activity
This compound Decreased[8][10]Decreased[8]Decreased
CK1δ/ε CRISPR KO DecreasedDecreasedDecreased
Scrambled gRNA Control No significant changeNo significant changeNo significant change

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and the experimental workflow for validating its on-target effects using CRISPR-Cas9.

Wnt_Pathway cluster_destruction Destruction Complex cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Axin Axin Dishevelled->Axin Inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation APC APC CK1 CK1δ/ε CK1->Beta_Catenin Phosphorylates for degradation SR3029 This compound SR3029->CK1 Inhibits Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nucleus Nucleus Beta_Catenin->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1δ/ε.

CRISPR_Workflow cluster_prep Preparation cluster_transfection Gene Editing cluster_selection Selection & Validation cluster_comparison Comparative Analysis Design_gRNA 1. Design gRNAs for CSNK1D1 & CSNK1E Synthesize_gRNA 2. Synthesize gRNAs and Cas9 Nuclease Design_gRNA->Synthesize_gRNA Transfection 4. Transfect Cells with Cas9-gRNA RNP Complex Synthesize_gRNA->Transfection Cell_Culture 3. Culture Cancer Cell Line (e.g., A375) Cell_Culture->Transfection Treat_WT 8a. Treat Wild-Type Cells with this compound Cell_Culture->Treat_WT Single_Cell_Cloning 5. Isolate Single Cell Clones Transfection->Single_Cell_Cloning Genomic_Validation 6. Validate Knockout by Sequencing (Sanger/NGS) Single_Cell_Cloning->Genomic_Validation Protein_Validation 7. Confirm Protein Ablation (Western Blot) Genomic_Validation->Protein_Validation Culture_KO 8b. Culture Knockout and Control Cells Protein_Validation->Culture_KO Phenotypic_Assays 9. Perform Phenotypic Assays (Viability, Apoptosis) Treat_WT->Phenotypic_Assays Pathway_Analysis 10. Analyze Downstream Signaling (Western Blot) Treat_WT->Pathway_Analysis Culture_KO->Phenotypic_Assays Culture_KO->Pathway_Analysis

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout and comparative analysis with this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CRISPR-Cas9 Mediated Knockout of CK1δ and CK1ε
  • Guide RNA Design and Synthesis: Guide RNAs (gRNAs) targeting the exons of CSNK1D1 (CK1δ) and CSNK1E (CK1ε) are designed using a publicly available tool (e.g., CHOPCHOP). gRNAs with high on-target scores and low off-target predictions are selected. A non-targeting scrambled gRNA is used as a negative control.

  • Ribonucleoprotein (RNP) Complex Formation: Purified Cas9 nuclease is incubated with the synthesized gRNAs to form RNP complexes.

  • Cell Transfection: The target cancer cell line (e.g., A375 melanoma) is transfected with the RNP complexes using electroporation or a suitable lipid-based transfection reagent.

  • Single-Cell Cloning and Expansion: Following transfection, single cells are isolated into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to generate monoclonal cell populations.

  • Knockout Validation:

    • Genomic DNA Sequencing: Genomic DNA is extracted from the expanded clones. The targeted genomic region is amplified by PCR and sequenced using Sanger or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[11][12][13]

    • Western Blotting: Whole-cell lysates are prepared, and western blotting is performed using antibodies specific for CK1δ and CK1ε to confirm the absence of the target proteins.

Cell Viability (MTT) Assay
  • Cell Seeding: Wild-type, scrambled gRNA control, and CK1δ/ε knockout cells are seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Wild-type cells are treated with a serial dilution of this compound. All cell types are also treated with a vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated for this compound in wild-type cells. The viability of knockout and control cells is normalized to the vehicle-treated wild-type cells.

Western Blotting for Pathway Analysis
  • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against β-catenin, Cyclin D1, and a loading control (e.g., GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Comparison with Alternative CK1 Inhibitors

While this compound demonstrates high selectivity, it is important to consider its performance in the context of other available CK1 inhibitors.

Table 3: Selectivity Profile of Various CK1 Inhibitors
CompoundTarget(s)IC50 (CK1δ)IC50 (CK1ε)Key Off-TargetsReference
This compound CK1δ/ε 44 nM 260 nM FLT3, CDKs (weaker) [2][8]
PF-670462CK1δ/ε14 nMN/AJNK, p38, EGFR[4][10]
D4476CK1300 nMN/Ap38α, ALK5[4][14]
IC261CK11 µMN/ATubulin[4][9]

The high selectivity of this compound, as demonstrated by kinome scanning, minimizes the potential for off-target effects that can confound experimental results, a known limitation of less selective inhibitors like PF-670462.[4][10]

SR3029_Comparison cluster_on_target On-Target Effects (CK1δ/ε Inhibition) cluster_off_target Off-Target Effects SR3029 This compound Wnt_Inhibition Wnt Pathway Inhibition SR3029->Wnt_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest SR3029->Cell_Cycle_Arrest Apoptosis Apoptosis SR3029->Apoptosis CK1_KO CK1δ/ε CRISPR KO CK1_KO->Wnt_Inhibition CK1_KO->Cell_Cycle_Arrest CK1_KO->Apoptosis PF670462 PF-670462 PF670462->Wnt_Inhibition Pro_Apoptotic_Kinase_Inhibition Pro-Apoptotic Kinase Inhibition (JNK, p38) PF670462->Pro_Apoptotic_Kinase_Inhibition D4476 D4476 D4476->Wnt_Inhibition Other_Kinase_Inhibition Other Kinase Inhibition D4476->Other_Kinase_Inhibition IC261 IC261 IC261->Wnt_Inhibition Tubulin_Binding Tubulin Binding IC261->Tubulin_Binding

Caption: Logical comparison of on-target and off-target effects of this compound and other inhibitors.

References

Safety Operating Guide

Proper Disposal of SR-3029: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of SR-3029, a potent and selective CK1δ and CK1ε inhibitor used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal plant[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Key Safety and Disposal Information

A summary of critical data for the handling and disposal of this compound is provided in the table below.

ParameterInformationSource
Chemical Name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine[2]
Molecular Formula C23H19F3N8O[1][2]
Molecular Weight 480.45[1][2]
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Disposal Precaution P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Store at +4°C.[1][2]

Experimental Protocol: Waste Collection and Segregation

The following protocol outlines the detailed steps for the safe collection and segregation of this compound waste in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Container Selection:

    • Use only designated, compatible, and clearly labeled hazardous waste containers. Plastic is generally preferred for chemical waste storage[3].

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation[4].

    • Ensure the container is compatible with this compound and any solvents used. Avoid using metal containers if acids are present in the waste stream[4].

  • Waste Segregation:

    • Collect this compound waste separately from other waste streams.

    • Crucially, do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents[1].

    • Keep solid and liquid waste in separate containers[4].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the specific GHS hazard pictograms (e.g., harmful, environmental hazard).

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation[3][5].

    • Ensure secondary containment, such as a spill tray, is in place[4].

  • Disposal Request:

    • Once the container is full or has been in accumulation for the maximum allowed time (consult your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal[3].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SR3029_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Select Labeled, Compatible Hazardous Waste Container A->B C Collect this compound Waste B->C D Segregate from Incompatible Materials (Acids, Bases, Oxidizers) C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H Disposal at an Approved Waste Disposal Plant G->H

Caption: this compound Disposal Workflow Diagram.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for the most current information.

References

Essential Safety and Logistical Information for Handling SR-3029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of SR-3029, a potent and selective inhibitor of casein kinase 1δ (CK1δ) and CK1ε. Adherence to these guidelines is essential to ensure laboratory safety and maintain experimental integrity.

Immediate Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, GHS hazard classifications from suppliers indicate that this compound is an irritant. All handling of this compound, particularly in its solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles that can cause serious eye irritation (H319).
Hand Protection Nitrile glovesProvides a barrier against skin contact to prevent skin irritation (H315).
Respiratory Protection N95 respirator or higherRecommended when handling the powder form to prevent respiratory tract irritation (H335).[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Hazard and Precautionary Statements

The following GHS hazard (H) and precautionary (P) statements are associated with this compound:

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264 Wash hands thoroughly after handling.[1]
P280 Wear protective gloves/eye protection/face protection.[1]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P332+P313 If skin irritation occurs: Get medical advice/attention.[2]
P337+P313 If eye irritation persists: Get medical advice/attention.[2]

Operational Plan: Experimental Protocols

This compound is a solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] Proper preparation of stock and working solutions is critical for experimental success and safety.

Solution Preparation
Study TypeSolvent/VehicleConcentrationProcedure
In Vitro DMSO≥ 30 mg/mLPrepare a concentrated stock solution in fresh, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
In Vivo (Intraperitoneal) 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O1.6 mg/mLFirst, dissolve this compound in DMSO. Sequentially add PEG300, Tween 80, and ddH₂O, ensuring the solution is clear after each addition. Prepare fresh daily.[6]
In Vivo (Oral Gavage) Carboxymethylcellulose sodium (CMC-Na) solution≥ 5 mg/mLCreate a homogenous suspension in the CMC-Na solution.[7]

Note: The solubility of this compound can be affected by hygroscopic DMSO; always use freshly opened solvent.[5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Waste Segregation and Disposal
  • Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect waste solutions containing this compound in a designated, sealed container for hazardous chemical waste. Do not dispose of down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated PPE in the appropriate hazardous waste stream.

Signaling Pathway and Experimental Workflow

This compound is a potent inhibitor of the Casein Kinase 1δ (CK1δ) and CK1ε, which are involved in the Wnt/β-catenin signaling pathway.[4][5]

SR3029_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive this compound Receive this compound Store at -20°C Store at -20°C Receive this compound->Store at -20°C Weigh in Fume Hood Weigh in Fume Hood Store at -20°C->Weigh in Fume Hood Prepare Stock Solution (DMSO) Prepare Stock Solution (DMSO) Weigh in Fume Hood->Prepare Stock Solution (DMSO) Collect Solid Waste Collect Solid Waste Weigh in Fume Hood->Collect Solid Waste In Vitro Assay In Vitro Assay Prepare Stock Solution (DMSO)->In Vitro Assay In Vivo Formulation In Vivo Formulation Prepare Stock Solution (DMSO)->In Vivo Formulation Cell Treatment Cell Treatment In Vitro Assay->Cell Treatment Animal Dosing Animal Dosing In Vivo Formulation->Animal Dosing Collect Liquid Waste Collect Liquid Waste Cell Treatment->Collect Liquid Waste Animal Dosing->Collect Liquid Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Collect Solid Waste->Dispose as Hazardous Waste Collect Liquid Waste->Dispose as Hazardous Waste

Caption: Safe handling workflow for this compound from receipt to disposal.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Researchers should consult their institution's safety office and the supplier's technical information. Always adhere to local regulations for chemical handling and disposal.

References

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